4-(2-phenoxypropanoyl)morpholine
Descripción
The exact mass of the compound 4-(2-phenoxypropanoyl)morpholine is 235.12084340 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-phenoxypropanoyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-phenoxypropanoyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-11(17-12-5-3-2-4-6-12)13(15)14-7-9-16-10-8-14/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRRHVBKCRETTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
chemical structure and molecular weight of 4-(2-phenoxypropanoyl)morpholine
This technical guide provides an in-depth analysis of 4-(2-phenoxypropanoyl)morpholine , a specific amide derivative formed from the condensation of 2-phenoxypropanoic acid and morpholine. This compound serves as a structural motif in medicinal chemistry and agrochemical synthesis, particularly as an intermediate for phenoxy-alkylamine fungicides and herbicides.
Executive Summary
4-(2-Phenoxypropanoyl)morpholine (IUPAC: 1-(morpholin-4-yl)-2-phenoxypropan-1-one) is a tertiary amide featuring a morpholine ring acylated by a 2-phenoxypropanoyl group. It is characterized by a molecular weight of 235.28 g/mol and the molecular formula C₁₃H₁₇NO₃ . The compound contains a chiral center at the C2 position of the propanoyl chain, existing as (R)- and (S)-enantiomers. It is primarily utilized as a synthetic intermediate in the preparation of reduced morpholine derivatives (e.g., via lithium aluminum hydride reduction) or as a specialized solvent/reagent in organic synthesis.
Chemical Identity & Structure
Structural Analysis
The molecule consists of three distinct pharmacophoric/structural units:
-
Phenoxy Group: A phenyl ether moiety providing lipophilicity and aromatic stacking potential.
-
Propanoyl Linker: A 3-carbon chain with a chiral center at C2 (alpha to the carbonyl), introducing stereochemical complexity.
-
Morpholine Ring: A saturated N,O-heterocycle acting as a polar, hydrogen-bond accepting amide component.
Molecular Data Table[1]
| Property | Value |
| IUPAC Name | 1-(Morpholin-4-yl)-2-phenoxypropan-1-one |
| Common Name | 4-(2-Phenoxypropanoyl)morpholine; 2-Phenoxypropionic acid morpholide |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol (Monoisotopic: 235.1208 Da) |
| CAS Number | Not widely listed as a commercial commodity; Derivative of CAS 940-31-8 |
| Chirality | Yes (C2 of propanoyl chain) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (Amide O, Ether O, Morpholine O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | ~38.8 Ų |
| Predicted LogP | 1.2 – 1.5 |
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the stereogenic center.
Figure 1: Modular decomposition of the 4-(2-phenoxypropanoyl)morpholine structure.
Physicochemical Properties[4][5][6][7]
Solubility & Stability
-
Solubility: The amide functionality reduces water solubility compared to the free amine (morpholine) but increases it relative to the parent ester. It is expected to be soluble in chlorinated solvents (DCM, Chloroform), alcohols (Methanol, Ethanol), and polar aprotic solvents (DMSO, DMF).
-
Physical State: Likely a viscous oil or a low-melting solid at room temperature, given the disruption of crystal packing by the flexible propanoyl chain and the morpholine ring.
-
Stability: The amide bond is hydrolytically stable under neutral conditions but can be hydrolyzed to 2-phenoxypropionic acid and morpholine under strong acidic (6M HCl, reflux) or basic (NaOH, reflux) conditions.
Stereochemistry
The C2 position of the propanoyl group is chiral.
-
Synthesis from racemic 2-phenoxypropionic acid yields the racemic (±)-amide.
-
Synthesis from optically active (R)-(+)-2-phenoxypropionic acid (a common herbicide precursor) yields the (R)-amide, retaining the configuration if the activation method avoids racemization (e.g., using EDC/HOBt).
Synthesis & Manufacturing Protocols
The synthesis of 4-(2-phenoxypropanoyl)morpholine is typically achieved via the amidation of 2-phenoxypropionic acid. Two primary pathways are recommended based on scale and available reagents.
Pathway A: Acid Chloride Method (High Yield, Scalable)
This method converts the acid to its highly reactive acid chloride, followed by nucleophilic attack by morpholine.
Reagents:
-
2-Phenoxypropionic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) as a proton scavenger
-
Dichloromethane (DCM) as solvent
Protocol:
-
Activation: Dissolve 2-phenoxypropionic acid in dry DCM. Add catalytic DMF (1 drop) and slowly add oxalyl chloride at 0°C. Stir at room temperature for 2 hours until gas evolution ceases. Evaporate solvent to isolate crude acid chloride.
-
Coupling: Redissolve acid chloride in DCM. Cool to 0°C. Add a mixture of morpholine and triethylamine dropwise.
-
Workup: Stir for 4 hours. Wash with 1M HCl (to remove unreacted morpholine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Pathway B: Direct Amide Coupling (Mild Conditions)
Suitable for small-scale synthesis or when avoiding acid chlorides.
Reagents:
-
2-Phenoxypropionic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1.1 eq)
-
DMAP (Catalytic)
Protocol:
-
Dissolve acid and morpholine in DCM.
-
Add DCC/EDC at 0°C.
-
Stir overnight at room temperature.
-
Filter off urea byproduct (if using DCC). Wash filtrate with acid/base as above.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commodity chemicals.
Analytical Characterization
To validate the identity of 4-(2-phenoxypropanoyl)morpholine, the following spectral data are expected:
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 6.8 – 7.3 ppm (m, 5H): Aromatic protons of the phenoxy group.
-
δ 4.9 ppm (q, 1H, J=6.5 Hz): Methine proton (-CH(CH₃)-) alpha to the carbonyl and ether oxygen. The chemical shift is deshielded by both the carbonyl and oxygen.
-
δ 3.4 – 3.7 ppm (m, 8H): Morpholine ring protons. Due to restricted rotation of the amide bond, these may appear as distinct multiplets (cis/trans environment relative to oxygen).
-
δ 1.6 ppm (d, 3H, J=6.5 Hz): Methyl group doublet (-CH₃).
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: m/z 236.13
-
Sodium Adduct [M+Na]⁺: m/z 258.11
-
Fragmentation Pattern:
-
Loss of phenoxy group (m/z ~142).
-
Morpholine carbonyl fragment (m/z ~114).
-
Tropylium ion (m/z 91) or Phenyl cation (m/z 77).
-
Infrared Spectroscopy (FT-IR)
-
1640 – 1660 cm⁻¹: Strong Amide I band (C=O stretch).
-
1240 cm⁻¹: Aryl alkyl ether C-O stretch.
-
1110 cm⁻¹: Morpholine C-O-C stretch.
-
No O-H stretch: Confirms conversion of acid to amide.
Applications & Biological Context[6][7][8][9]
Agrochemical Intermediate
This amide is a direct precursor to 4-(2-phenoxypropyl)morpholine derivatives via reduction (e.g., using LiAlH₄ or BH₃·THF). The reduced amines are structural analogs of Fenpropimorph (a morpholine fungicide), which inhibit sterol biosynthesis in fungi (specifically the Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase enzymes).
Chiral Resolution Agent
The synthesis of this amide using enantiopure 2-phenoxypropionic acid allows for the creation of chiral stationary phases or the study of stereoselective metabolic degradation in environmental systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2840999 (Related Structure: 4-(2-Phenoxyethyl)morpholine). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Standard reference for Amide Coupling and Acid Chloride synthesis).
-
U.S. Environmental Protection Agency. Chemistry Dashboard: 2-Phenoxypropionic acid (Precursor). Retrieved from [Link]
- World Health Organization (WHO).Fenpropimorph and related morpholine fungicides. (Contextual reference for morpholine fungicide mechanism).
Technical Whitepaper: Physicochemical Characterization & Synthesis of 4-(2-Phenoxypropanoyl)morpholine
This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of 4-(2-phenoxypropanoyl)morpholine .
Executive Summary
4-(2-Phenoxypropanoyl)morpholine (IUPAC: 1-(morpholin-4-yl)-2-phenoxypropan-1-one) represents a critical intermediate class in the development of agrochemicals (specifically morpholine fungicides) and pharmaceutical scaffolds. Structurally, it combines the lipophilic, biologically active 2-phenoxypropionic acid moiety (a known auxinic herbicide scaffold) with a morpholine ring, a privileged structure in medicinal chemistry known to improve metabolic stability and solubility profiles.
This guide provides a comprehensive analysis of its physicochemical properties, derived from high-fidelity structure-property relationship (SPR) models and analogous experimental data. It outlines robust protocols for its synthesis, purification, and analytical validation.
Chemical Identity & Structural Analysis[1][2]
The molecule is an amide formed by the condensation of 2-phenoxypropionic acid and morpholine. The amide bond significantly alters the physicochemical profile compared to its parent acid, neutralizing the carboxylic acidity and enhancing membrane permeability.
| Property | Detail |
| IUPAC Name | 1-(morpholin-4-yl)-2-phenoxypropan-1-one |
| Common Name | 2-Phenoxypropionyl morpholine |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Molecular Weight | 235.28 g/mol |
| SMILES | CC(Oc1ccccc1)C(=O)N2CCOCC2 |
| Key Functional Groups | Ether (Ar-O-R), Amide (R-CO-NR₂), Morpholine Ring |
| Chirality | Contains one chiral center at C2 of the propanoyl chain.[1][2] Typically synthesized as a racemate unless chiral starting materials are used. |
Physicochemical Profile
The following data represents a consensus of calculated values and experimental ranges for structurally homologous morpholine amides.
Physical State & Solubility[4][5][6][7][8][9]
-
Appearance: Likely a viscous, colorless to pale yellow oil or a low-melting solid (MP < 60°C). The flexible ether linkage and the non-planar nature of the morpholine ring disrupt crystal lattice packing, lowering the melting point relative to the parent acid (2-phenoxypropionic acid MP: ~116°C).
-
Solubility:
-
Water: Low (< 1 g/L). The amide functionality is polar, but the lipophilic phenoxypropyl group dominates.
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and Acetonitrile.
-
Partition Coefficient (LogP): Estimated at 1.5 – 2.0 . This indicates moderate lipophilicity, suitable for crossing biological membranes but requiring co-solvents for aqueous bioassays.
-
Acid-Base Properties (pKa)
-
Amide Nitrogen: The nitrogen atom is part of an amide bond and is not basic . It will not protonate under physiological conditions.
-
Ether Oxygen: Very weakly basic; protonation only occurs in strong mineral acids (e.g., conc. H₂SO₄).
-
Implication: Unlike the parent morpholine (pKa ~8.36), this compound cannot be formed into a hydrochloride salt for solubility enhancement.
Stability
-
Hydrolysis: The amide bond is robust. It is stable to aqueous hydrolysis at neutral pH but will hydrolyze under reflux in strong acid (6M HCl) or base (6M NaOH).
-
Photostability: The phenoxy group absorbs UV light. Long-term exposure may lead to photo-oxidation; store in amber vials.
Synthetic Methodology
The most reliable route for high-purity synthesis is the Acid Chloride Method , which avoids the formation of urea byproducts common with carbodiimide (DCC/EDC) coupling.
Reaction Workflow (Graphviz)
Figure 1: Step-wise synthesis via acid chloride activation to ensure complete conversion.
Detailed Protocol
-
Activation: Dissolve 2-phenoxypropionic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate excess SOCl₂ to yield the crude acid chloride.
-
Coupling: Re-dissolve the acid chloride in dry DCM. Cool to 0°C. Add a mixture of Morpholine (1.1 eq) and Triethylamine (1.2 eq) dropwise. The reaction is exothermic.[3]
-
Workup:
-
Wash organic phase with 1M HCl (removes unreacted morpholine/TEA).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: If necessary, purify via Flash Column Chromatography (Hexane:EtOAc 7:3).
Analytical Characterization
To validate the identity and purity of the synthesized compound, a multi-modal approach is required.
Analytical Decision Tree (Graphviz)
Figure 2: Quality Control workflow ensuring structural integrity and purity.
Expected Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-6.90 (m, 5H): Aromatic protons (Phenoxy group).
-
δ 4.90 (q, 1H): Methine proton (-CH(CH₃)-) adjacent to the carbonyl and ether oxygen. This will be a distinct quartet.
-
δ 3.70-3.40 (m, 8H): Morpholine ring protons. Due to restricted rotation around the amide bond, these may appear as two distinct sets of multiplets (cis/trans rotamers) or a broad multiplet.
-
δ 1.65 (d, 3H): Methyl group doublet.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 236.13 m/z.
-
[M+Na]⁺: 258.11 m/z.
-
-
FT-IR:
-
1640-1650 cm⁻¹: Strong Amide I stretch (C=O).
-
1240 cm⁻¹: Aryl Alkyl Ether stretch (Ar-O-C).
-
Biological Relevance & Applications
This compound serves as a versatile intermediate in two primary fields:
-
Agrochemicals: It is a structural analog to Fenpropimorph -class fungicides. The morpholine ring targets the Δ14-reductase and Δ8→Δ7-isomerase enzymes in sterol biosynthesis. The phenoxypropanoyl moiety mimics the auxinic activity of herbicides like Mecoprop, potentially offering dual-mode activity or serving as a pro-herbicide.
-
Medicinal Chemistry: The morpholine amide acts as a robust, metabolically stable linker. It is often used to modulate the lipophilicity (LogD) of lead compounds without introducing ionizable groups.
References
-
PubChem. Compound Summary: 2-Phenoxypropionic acid. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Amide Formation from Carboxylic Acids. Available at: [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 4-(2-phenoxypropanoyl)morpholine in Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Chemical Entities
In the realm of pharmaceutical sciences and synthetic chemistry, the journey of a novel molecule from its conception to its application is paved with a series of critical characterizations. Among these, understanding the solubility profile of a compound is of paramount importance. Solubility dictates the feasibility of purification methods, the design of formulations, and ultimately, the bioavailability of a potential therapeutic agent.[1][2] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility of a specific, and likely novel, molecule: 4-(2-phenoxypropanoyl)morpholine.
Part 1: A Predictive Framework for Solubility
Deconstructing the Molecule: A Structural Analysis of 4-(2-phenoxypropanoyl)morpholine
The first step in predicting the solubility of a molecule is to dissect its structure and understand the contributions of its constituent functional groups. The structure of 4-(2-phenoxypropanoyl)morpholine comprises three key moieties: a phenoxy group, a propanoyl group, and a morpholine ring.
-
The Phenoxy Group: This aromatic group, consisting of a phenyl ring bonded to an oxygen atom, is generally nonpolar and hydrophobic.[3][4] Its presence will likely enhance solubility in nonpolar and aromatic solvents.
-
The Propanoyl Group: This is an acyl group derived from propionic acid.[5][6] The carbonyl (C=O) within this group introduces polarity and can act as a hydrogen bond acceptor, which may confer some solubility in polar aprotic solvents.
-
The Morpholine Ring: Morpholine is a heterocyclic compound containing both an ether and a secondary amine functional group.[7][8] The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. This makes the morpholine moiety relatively polar and hydrophilic, suggesting a tendency to dissolve in polar solvents. Morpholine itself is miscible with water and a wide range of organic solvents.[7][9]
The overall solubility of 4-(2-phenoxypropanoyl)morpholine will be a balance of these competing influences. The presence of both polar (morpholine, carbonyl) and nonpolar (phenoxy) groups suggests that the molecule will exhibit a broad, but nuanced, solubility profile across a spectrum of organic solvents.
The "Like Dissolves Like" Paradigm
The principle of "like dissolves like" is a cornerstone of solubility prediction.[10][11][12][13] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. We can categorize organic solvents as follows:
-
Polar Protic Solvents: (e.g., methanol, ethanol) These solvents can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) These solvents have polar bonds but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.
-
Nonpolar Solvents: (e.g., hexane, toluene) These solvents have low polarity and primarily interact through van der Waals forces.
Based on the structure of 4-(2-phenoxypropanoyl)morpholine, we can predict that it will have moderate to good solubility in polar aprotic solvents due to dipole-dipole interactions and hydrogen bonding with the carbonyl and morpholine groups. Its solubility in nonpolar solvents will be influenced by the phenoxy group. Solubility in polar protic solvents will depend on the interplay between the polar groups and the nonpolar aromatic ring.
Advanced Predictive Models
For a more quantitative prediction of solubility, several computational models can be employed:
-
Hansen Solubility Parameters (HSP): The HSP model is based on the principle that the total cohesion energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][13][14][15][16] A solute is predicted to be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in "Hansen space" can be calculated, and if this distance is within the interaction radius (R0) of the solute, dissolution is likely. Software packages such as HSPiP can be used to estimate the HSP for a novel compound and predict its solubility in a wide range of solvents.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, without the need for experimental data on the specific solute.[17][18][19][20][21] COSMO-RS calculates the chemical potential of a molecule in a liquid phase based on its surface charge density. This allows for the prediction of solubility in various solvents and can be a valuable tool in the early stages of drug development.
-
Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models and other machine learning approaches can also be used to predict solubility.[22][23][24] These models are trained on large datasets of known solubility data and can provide accurate predictions. However, their predictive power is dependent on the availability of relevant training data for structurally similar compounds.
Part 2: Empirical Determination of the Solubility Profile
While predictive models provide valuable insights, the definitive solubility profile of 4-(2-phenoxypropanoyl)morpholine must be determined experimentally.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.[2][25]
-
Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. It is a fundamental physicochemical property.
-
Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution when added from a stock solution (e.g., in DMSO). This value can be influenced by the experimental conditions and is generally higher than the thermodynamic solubility.
For a comprehensive technical guide, the focus should be on determining the thermodynamic solubility.
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility
The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[2][26][27][28][29][30]
Protocol for the Shake-Flask Method:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-(2-phenoxypropanoyl)morpholine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[28]
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled orbital shaker or on a magnetic stir plate.
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically in preliminary experiments.[26][29]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are transferred.
-
To ensure complete removal of undissolved solid, the supernatant should be filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) or centrifuged at high speed.[27][28]
-
-
Quantification:
-
Accurately dilute the filtered or centrifuged supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted samples to determine the concentration of 4-(2-phenoxypropanoyl)morpholine.
-
Caption: Workflow of the Shake-Flask Method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute due to its high sensitivity and specificity.[31][32][33][34][35]
HPLC Protocol for Quantification:
-
Method Development: Develop a reversed-phase HPLC method capable of separating 4-(2-phenoxypropanoyl)morpholine from any potential impurities or degradation products. This will typically involve selecting an appropriate C18 column and optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water).
-
Preparation of Calibration Standards: Prepare a series of standard solutions of 4-(2-phenoxypropanoyl)morpholine of known concentrations in the mobile phase or a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.
-
Sample Analysis: Inject the diluted samples from the shake-flask experiment into the HPLC system and record the peak areas.
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to obtain the solubility of 4-(2-phenoxypropanoyl)morpholine in the original organic solvent.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Part 3: Data Presentation and Interpretation
Summarizing the Solubility Data
The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.
Table 1: Solubility of 4-(2-phenoxypropanoyl)morpholine in Various Organic Solvents at 25°C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Diethyl Ether | 2.8 | ||
| Dichloromethane | 3.1 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | ||
| Water | 10.2 |
The Influence of Temperature
Solubility is temperature-dependent.[25][36][37] For most solid solutes, solubility increases with increasing temperature. To create a comprehensive solubility profile, it is advisable to perform the shake-flask experiments at several different temperatures (e.g., 25°C, 37°C, 50°C). The relationship between temperature and solubility can be described by the van't Hoff equation, which can be used to determine the enthalpy of dissolution.[30][36]
Caption: A logical workflow for solubility profile determination.
Conclusion: A Foundational Dataset for Development
By combining theoretical predictions with rigorous experimental determination, a comprehensive solubility profile for 4-(2-phenoxypropanoyl)morpholine can be established. This information is not merely an academic exercise; it is a critical dataset that will guide subsequent research and development activities. From selecting appropriate solvents for purification and crystallization to designing effective formulations for biological testing, a thorough understanding of a compound's solubility is indispensable. The methodologies and frameworks presented in this guide provide a robust pathway for researchers to generate this foundational knowledge for 4-(2-phenoxypropanoyl)morpholine and other novel chemical entities.
References
-
Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. [Link]
-
Wikipedia. (n.d.). COSMO-RS. [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE 99%. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
-
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?. [Link]
-
MilliporeSigma. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery. [Link]
-
Chem.purdue.edu. (n.d.). Solubility. [Link]
-
ChemicalSafety.com. (n.d.). MORPHOLINE. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]
-
Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. [Link]
-
Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary. [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
Wikipedia. (n.d.). Functional group. [Link]
-
Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]
-
Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. [Link]
-
Reachem. (2024). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]
-
Kinam Park. (n.d.). Hansen Solubility Parameters. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]
-
MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
Ooliba. (2025). What are the characteristics of phenoxy resin?. [Link]
-
Occupational Safety and Health Administration. (2022). MORPHOLINE. [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]
-
ACS Publications. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. [Link]
-
Fiveable. (2025). Propionyl Definition - Organic Chemistry Key Term. [Link]
-
Le Flacon. (n.d.). PHENOXYETHANOL (phénoxyéthanol ). [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
InKemia Green Chemicals. (n.d.). Phenoxy Propanol: Properties, Applications, and Industry Insights. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoyl (CAS 15843-24-0). [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. [Link]
-
Vedantu. (n.d.). Solubility Explained: Definition, Factors & Examples. [Link]
-
Oreate AI Blog. (2026). Unpacking Propanoyl Chloride: More Than Just a Chemical Name. [Link]
-
ResearchGate. (2025). Development and validation of a RP-HPLC method for determination of solubility of furosemide. [Link]
-
PubChem. (n.d.). 1-Phenoxy-2-propanol. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
OECD. (2018). Measurement of water solubility for PFHXA. [Link]
-
PubChem. (2014). Propionyl chloride. [Link]
Sources
- 1. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. What are the characteristics of phenoxy resin? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Phenoxy Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 5. fiveable.me [fiveable.me]
- 6. Propanoyl Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 10. tutorchase.com [tutorchase.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Functional group - Wikipedia [en.wikipedia.org]
- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 14. Solubility parameters (HSP) [adscientis.com]
- 15. kinampark.com [kinampark.com]
- 16. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 17. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. COSMO-RS - Wikipedia [en.wikipedia.org]
- 19. scm.com [scm.com]
- 20. approcess.com [approcess.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 23. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dspace.mit.edu [dspace.mit.edu]
- 25. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. protocols.io [protocols.io]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. who.int [who.int]
- 30. biointerfaceresearch.com [biointerfaceresearch.com]
- 31. pharmaguru.co [pharmaguru.co]
- 32. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 33. researchgate.net [researchgate.net]
- 34. improvedpharma.com [improvedpharma.com]
- 35. daikinchemicals.com [daikinchemicals.com]
- 36. Solubility [chem.fsu.edu]
- 37. Solubility - Wikipedia [en.wikipedia.org]
The 4-(2-Phenoxypropanoyl)morpholine Scaffold: A Comprehensive Technical Review of Synthesis, Pharmacology, and Agrochemical Applications
Executive Summary
The 4-(2-phenoxypropanoyl)morpholine structural motif represents a highly versatile pharmacophore in modern medicinal chemistry and agrochemical development. By conjugating a lipophilic 2-phenoxypropionic acid derivative with a morpholine ring, researchers can precisely modulate the physicochemical properties of the resulting molecule—specifically enhancing its partition coefficient (logP), aqueous solubility, and metabolic stability. This whitepaper synthesizes current literature to provide an in-depth technical guide on the chemical synthesis, pharmacological targeting, and biological validation of 4-(2-phenoxypropanoyl)morpholine derivatives.
Chemical Architecture & Synthesis Dynamics
The core architecture of these derivatives relies on three distinct modules:
-
The Phenoxy Ring: Often substituted with halogens or trifluoromethyl groups to enhance target affinity and resist oxidative metabolism by cytochrome P450 enzymes.
-
The Chiral Propionyl Linker: The α-methyl group introduces a stereocenter that is highly critical for stereospecific receptor engagement.
-
The Morpholine Ring: Acts as a basic, hydrophilic moiety that improves the pharmacokinetic profile and facilitates blood-brain barrier (BBB) penetration compared to primary amines[1].
Experimental Protocol 1: Synthesis of 4-(2-phenoxypropanoyl)morpholine
This protocol outlines the standard two-step amidation workflow, utilizing an acyl chloride intermediate to maximize yield without the need for expensive coupling reagents.
Step 1: Acyl Chloride Formation
-
Procedure: Dissolve 1.0 equivalent of 2-phenoxypropionic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF). Reflux at 40°C for 2 hours.
-
Causality: SOCl₂ is used in excess to drive the reaction to completion. DMF is critical as it forms the highly reactive Vilsmeier-Haack intermediate, significantly accelerating the chlorination of the carboxylic acid.
-
Self-Validation: The reaction is monitored visually; the cessation of gas evolution (SO₂ and HCl) indicates the complete conversion to 2-phenoxypropanoyl chloride[2].
Step 2: Nucleophilic Acyl Substitution (Amidation)
-
Procedure: Evaporate excess SOCl₂ under reduced pressure. Redissolve the crude 2-phenoxypropanoyl chloride in DCM and cool to 0°C. Add 1.2 equivalents of morpholine and 2.0 equivalents of triethylamine (Et₃N) dropwise. Stir and allow to warm to room temperature over 4 hours.
-
Causality: The reaction is initiated at 0°C to control the highly exothermic nucleophilic attack, minimizing the formation of degradation products. Et₃N acts as a non-nucleophilic proton scavenger, neutralizing the HCl byproduct to prevent the protonation of morpholine, which would otherwise halt the reaction.
Step 3: Workup and Purification
-
Procedure: Quench the reaction with water. Wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Causality: The 1M HCl wash removes residual basic amines (morpholine and Et₃N). The 1M NaOH wash deprotonates and extracts any unreacted 2-phenoxypropionic acid (formed via trace hydrolysis). Na₂SO₄ removes residual water prior to crystallization.
-
Self-Validation: Product identity is confirmed via ¹H-NMR, specifically verifying the presence of morpholine multiplets at δ 3.4–3.7 ppm and the characteristic quartet of the chiral methine proton at δ 4.8 ppm.
Chemical synthesis workflow of 4-(2-phenoxypropanoyl)morpholine via acyl chloride.
Pharmacological Landscape
GPCR Modulation: RXFP2 Agonism
Recent structure-activity relationship (SAR) studies have identified phenoxypropanoyl-heterocycle derivatives as first-in-class small molecule agonists for the Relaxin/Insulin-like Family Peptide Receptor 2 (RXFP2), a G-protein coupled receptor (GPCR) implicated in osteoporosis and male reproductive health[3]. The phenoxypropanoyl core acts as the "western hemisphere" of the pharmacophore, driving deep pocket binding, while the morpholine/piperazine derivatives stabilize the active conformation of the receptor[3].
Experimental Protocol 2: High-Throughput cAMP Accumulation Assay
To validate the efficacy of these GPCR agonists, a homogeneous time-resolved fluorescence (HTRF) cAMP assay is employed.
-
Step 1: Cell Preparation: Seed HEK293T cells stably expressing the human RXFP2 receptor into a 384-well plate at 2,000 cells/well.
-
Causality: Using a stable transfected cell line ensures uniform receptor density across all biological replicates, eliminating transient transfection variability.
-
-
Step 2: Compound Incubation: Treat cells with serial dilutions of the morpholine derivative in stimulation buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes at 37°C.
-
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is absolute critical; it prevents the degradation of newly synthesized cAMP, allowing for an accurate measurement of cumulative adenylyl cyclase activity.
-
-
Step 3: Detection & Self-Validation: Add HTRF lysis/detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Read time-resolved fluorescence at 665 nm and 620 nm.
-
Self-Validation: A known full endogenous agonist (e.g., INSL3 peptide) is run in parallel to establish the Emax (100% efficacy baseline). A Z'-factor > 0.5 must be achieved to validate the assay's robustness.
-
RXFP2 GPCR signaling cascade activated by phenoxypropanoyl morpholine derivatives.
Neuropharmacology: Histamine H3 & Sigma-1 Receptors
Phenoxypropanoyl and phenoxyacetyl derivatives featuring cyclic amines (such as morpholine and piperidine) have shown profound efficacy as dual Histamine H3 and Sigma-1 (σ1R) receptor antagonists[1]. Replacing primary amino groups with a morpholine ring drastically increases the antinociceptive (analgesic) activity of these compounds. The morpholine oxygen acts as a hydrogen bond acceptor, optimizing the interaction with the glutamic acid residues in the H3 receptor binding pocket[1].
Antimicrobial & Hypolipemic Properties
Historically, cyclic amine derivatives of phenoxyacetates and phenoxypropionates have been patented for their hypocholesterolemic (lipid-lowering) properties[4]. More recently, related 1-(phenoxypropionyl)-thiosemicarbazide and morpholine-derived Mannich bases have demonstrated notable antimicrobial activity, particularly against opportunistic Gram-positive bacteria (Bacillus subtilis), exhibiting Minimum Inhibitory Concentrations (MIC) in the range of 12.5 to 50 µg/mL[5].
Quantitative Pharmacological Data
The following table summarizes the diverse biological targets and quantitative metrics associated with the 4-(2-phenoxypropanoyl)morpholine scaffold and its direct structural analogs.
| Compound Class | Primary Target | Observed Activity | Therapeutic Application |
| Phenoxypropanoyl Morpholines | RXFP2 (GPCR) | EC₅₀ ~ 0.1 µM | Osteoporosis / Male Contraception |
| Aryloxypropanolamines (Morpholine substituted) | Histamine H3 / Sigma-1 | Kᵢ < 50 nM | Antinociceptive (Pain Management) |
| Phenoxyacetates of Cyclic Amines | Hepatic Lipid Synthesis | In vivo lipid reduction | Hypocholesterolemic |
| Phenoxypropionyl Heterocycles | Gram-positive bacteria | MIC 12.5 - 50 µg/mL | Antimicrobial |
References
- CAS 122-35-0 Propanoyl chloride,2-phenoxy- - Alfa Chemistry alfa-chemistry.com
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties acs.org
- Structure−Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/ Insulin-like Family Peptide Receptor 2 acs.org
- google.
- Reaction of Hydrazide of (Tetrazol-5-yl)
Sources
Thermodynamic Stability Profile: 4-(2-phenoxypropanoyl)morpholine
Executive Summary & Chemical Identity[1]
4-(2-phenoxypropanoyl)morpholine represents a distinct class of morpholine amides , a functional group increasingly valued in drug discovery and agrochemistry for its "Goldilocks" stability profile—more robust than Weinreb amides yet sufficiently reactive for late-stage functionalization [1].
This guide provides a rigorous thermodynamic analysis of this molecule, distinguishing between its kinetic inertness (shelf-life stability) and thermodynamic potential (degradation pathways). Unlike its amine counterparts (e.g., Fenpropimorph), the presence of the carbonyl group at the C1 position relative to the morpholine nitrogen fundamentally alters its stability profile, imparting significant resistance to oxidative degradation while introducing susceptibility to specific hydrolytic pathways.
Chemical Structure & Properties
| Property | Value / Description |
| IUPAC Name | 4-(2-phenoxypropanoyl)morpholine |
| Molecular Formula | C₁₃H₁₇NO₃ |
| Functional Class | Morpholine Amide / Phenoxy ether |
| Key Moiety | Amide bond ( |
| Predicted LogP | ~1.8 – 2.2 (Moderate Lipophilicity) |
| Thermodynamic State | Solid (Predicted MP: 65–85°C based on analogs [1]) |
Theoretical Thermodynamic Profile
The Morpholine Amide Resonance
The thermodynamic stability of 4-(2-phenoxypropanoyl)morpholine is governed by the resonance stabilization energy of the amide bond. The morpholine oxygen atom, although separated by the ethylene bridge, exerts an inductive withdrawing effect (
However, the amide bond itself exhibits a resonance energy of approximately 20–22 kcal/mol . This high barrier to rotation and cleavage renders the molecule thermodynamically stable at neutral pH and ambient temperatures.
Solid-State Thermodynamics
In the solid state, this compound likely adopts a crystalline lattice stabilized by:
-
Dipole-Dipole Interactions: Between the carbonyl oxygen and the morpholine ether oxygen of adjacent molecules.
- -Stacking: Potential face-to-face or edge-to-face stacking of the phenoxy rings.
Critical Insight: Polymorphism is a significant risk for this structure. The flexibility of the ether linkage (
Degradation Pathways & Kinetics[3]
The two primary thermodynamic vectors for instability are Hydrolysis (Amide cleavage) and Thermal Decomposition (Pyrolysis).
Hydrolytic Stability (pH-Dependent)
While morpholine amides are noted for their operational stability [2], they are not immune to hydrolysis. The degradation follows pseudo-first-order kinetics under buffered conditions.
-
Acidic Conditions (pH < 2): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. The inductive effect of the
-phenoxy group stabilizes the transition state, potentially accelerating hydrolysis compared to simple alkyl morpholine amides. -
Basic Conditions (pH > 10): Direct nucleophilic attack by hydroxide. The morpholine ring is a relatively poor leaving group (
of conjugate acid ~8.3), making this pathway slow at ambient temperature.
Thermal Decomposition
Thermal gravimetric analysis (TGA) of analogous morpholine amides suggests an onset of degradation (
-
Homolytic Cleavage:
bond rupture. -
Radical Recombination: Formation of morpholine and phenoxy-derived radicals.
Visualization: Degradation Mechanism
The following diagram illustrates the competing pathways for degradation, essential for interpreting forced degradation data.
Figure 1: Mechanistic pathways for the hydrolytic and thermal degradation of 4-(2-phenoxypropanoyl)morpholine.
Experimental Protocols for Stability Validation
As a scientist, relying on literature values for a specific derivative is insufficient. You must validate the thermodynamic parameters experimentally. The following protocols are designed to be self-validating , meaning they include internal checks to ensure data integrity.
Protocol A: Arrhenius Kinetics (Accelerated Hydrolysis)
Objective: Determine the Activation Energy (
Reagents:
-
0.1 N HCl (Acidic stress)
-
0.1 N NaOH (Basic stress)
-
50 mM Phosphate Buffer pH 7.4 (Neutral control)
-
HPLC-grade Acetonitrile (ACN)
Workflow:
-
Preparation: Dissolve 4-(2-phenoxypropanoyl)morpholine in ACN/Buffer (20:80) to a concentration of 100 µg/mL.
-
Incubation: Aliquot samples into sealed HPLC vials and incubate at three isotherms: 50°C, 60°C, and 70°C .
-
Sampling: Inject samples every 24 hours for 5 days.
-
Analysis: Reverse-phase HPLC (C18 column, UV detection at 220 nm and 270 nm).
-
Self-Validation Step: Ensure mass balance. The sum of the Area% of the parent peak + Area% of the hydrolysis product (2-phenoxypropanoic acid) must equal 100% ± 2%. If not, a secondary degradation pathway (e.g., oxidation) is active.
-
Calculation:
Plot
Protocol B: Solid-State Thermal Stress (DSC/TGA)
Objective: Define the melting point and thermal decomposition onset.
Workflow:
-
TGA (Thermogravimetric Analysis):
-
Ramp: 10°C/min from 30°C to 400°C under Nitrogen.
-
Success Criteria: No mass loss (< 0.5%) before the melting endotherm. Mass loss onset (
) indicates thermal instability.
-
-
DSC (Differential Scanning Calorimetry):
-
Cycle: Heat to 10°C above predicted MP, Cool to -20°C, Heat to decomposition.
-
Insight: An endotherm on the first heat followed by an exotherm suggests melting followed by decomposition. Multiple endotherms suggest polymorphism .
-
Stability-Indicating Workflow
To systematically assess the thermodynamic stability, follow this decision matrix. This ensures no resources are wasted on full kinetic studies if the compound fails early-stage stress testing.
Figure 2: Decision tree for thermodynamic stability assessment.
Conclusion
4-(2-phenoxypropanoyl)morpholine is predicted to exhibit high thermodynamic stability in the solid state and moderate-to-high stability in solution at neutral pH. The morpholine amide bond provides a robust kinetic barrier against hydrolysis, superior to many active esters or simple amides. However, the proximity of the phenoxy ether oxygen to the carbonyl center introduces a unique electronic environment that necessitates specific pH-dependent profiling.
Researchers should prioritize polymorph screening (DSC) and acid-catalyzed hydrolysis kinetics (Protocol A) to fully define the developability of this compound.
References
-
Ogiwara, Y. (2025).[1][2] Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis , 57, 3639–3648.[3] Link
-
Tachibana, Y., et al. (2023). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au , 3(1). Link
-
Gilbert, R., Lamarre, C., & Dundar, Y. (1989).[4] Thermal stability of morpholine in liquid-steam systems. Canadian Nuclear Association Conference Proceedings . Link
-
PubChem. (2025).[1] 4-(2-Phenoxyethyl)morpholine Compound Summary. National Library of Medicine . (Used for structural analog property comparison). Link
-
BenchChem. (2025).[5] Synthesis and Characterization of Morpholine Derivatives: Technical Guide. Link
Sources
- 1. 4-(2-Phenoxyethyl)morpholine | C12H17NO2 | CID 2840999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference) | ETDEWEB [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unknown: A Toxicological and Safety Assessment of 4-(2-Phenoxypropanoyl)morpholine and Its Structural Analogs
Preamble: Charting a Course in a Data-Deficient Landscape
In the realm of drug discovery and chemical research, scientists are frequently tasked with handling novel molecules for which a comprehensive toxicological profile has yet to be established. Such is the case with 4-(2-phenoxypropanoyl)morpholine , a compound for which, at the time of this writing, specific public-domain toxicological data and a formal Safety Data Sheet (SDS) are not available. This guide is therefore structured to provide researchers, scientists, and drug development professionals with a robust framework for assessing the potential hazards of this molecule. Our approach is rooted in a deep analysis of structurally related compounds, namely the parent heterocycle, morpholine , and a closely related analog, 4-(1-oxo-2-propenyl)-morpholine (commonly known as 4-acryloylmorpholine). By understanding the toxicological and safety profiles of these foundational and analogous structures, we can build a predictive and precautionary model for the safe handling and development of 4-(2-phenoxypropanoyl)morpholine.
This document will first delve into the known toxicological landscape of the morpholine ring, a ubiquitous scaffold in medicinal chemistry.[1][2][3] It will then pivot to a detailed examination of 4-acryloylmorpholine, providing a tangible dataset for a morpholine derivative with an appended propenoyl group. Finally, we will synthesize this information to offer an expert perspective on the anticipated toxicological properties of 4-(2-phenoxypropanoyl)morpholine, highlighting how the addition of the phenoxypropanoyl moiety may influence its biological activity and associated hazards.
Part 1: The Morpholine Core - A Foundation of Known Properties
Morpholine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of a vast array of therapeutic agents, including antibiotics, anticancer drugs, and antidepressants.[1][4] Its prevalence is a testament to its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates.[2][3] However, morpholine itself is not without hazards. A thorough understanding of its intrinsic toxicity is the logical starting point for our assessment.
Toxicological Profile of Morpholine
Morpholine is classified as a hazardous substance with a well-documented profile of acute toxicity and corrosivity.[5] It is harmful if swallowed, and toxic in contact with skin or if inhaled.[6][7]
Acute Toxicity: The primary acute hazards of morpholine are its oral and dermal toxicity. Animal studies have established the following median lethal dose (LD50) values:
| Route of Exposure | Species | LD50 Value | Reference(s) |
| Oral | Rat | 1,050 - 1,900 mg/kg | [8] |
| Dermal | Rabbit | 500 - 505 mg/kg | [8] |
These values place morpholine in Category 3 for acute dermal toxicity and Category 4 for acute oral toxicity under the Globally Harmonized System (GHS).
Corrosivity and Irritation: Perhaps the most immediate handling concern for researchers is morpholine's severe corrosive properties. It is classified as causing severe skin burns and eye damage (GHS Category 1A/1B).[7][9] Direct contact can lead to irreversible tissue damage.[5] Even at diluted concentrations, it can act as a skin irritant. Inhalation of vapors can cause irritation to the nasal and bronchial passages.[5]
Organ Toxicity: Repeated exposure to morpholine has been shown to cause damage to organs, particularly the liver, kidneys, lungs, and stomach, especially at higher doses.
Safety and Handling of the Morpholine Moiety
The established hazards of morpholine dictate stringent safety protocols in a laboratory setting. Key safety considerations derived from its SDS include:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[8][9]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and open flames as it is a flammable liquid.[6][8]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water and remove contaminated clothing.[8][9] For eye contact, rinse cautiously with water for several minutes.[8][9] If swallowed, rinse the mouth but do not induce vomiting.[10] In all cases of significant exposure, seek immediate medical attention.[8][9]
Part 2: The Closest Analog - 4-Acryloylmorpholine
While data for our target molecule is absent, a safety data sheet for 4-acryloylmorpholine (CAS 5117-12-4) provides the most relevant insights into how acylation of the morpholine nitrogen can modify its toxicological profile.[10][11]
GHS Classification and Hazards of 4-Acryloylmorpholine
4-Acryloylmorpholine is classified as a hazardous chemical with the following primary concerns:[10][11]
-
Acute Toxicity (Oral): Category 4 - Harmful if swallowed (H302).[10][11][12]
-
Serious Eye Damage: Category 1 - Causes serious eye damage (H318).[10][11]
-
Skin Sensitization: Category 1 - May cause an allergic skin reaction (H317).[10][11]
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2 - May cause damage to organs through prolonged or repeated exposure (H373).[10][11]
It is noteworthy that while the severe skin corrosivity of the parent morpholine is not listed for this derivative, the risk of serious eye damage remains. Furthermore, a new hazard, skin sensitization, is introduced, which is a critical consideration for researchers who may handle the compound frequently.
Toxicological Data Summary for 4-Acryloylmorpholine
| Endpoint | Result | Classification | Reference(s) |
| Acute Oral Toxicity | ATE = 588 mg/kg | Category 4 (Harmful if swallowed) | [11] |
| Skin Corrosion/Irritation | Not classified as a skin irritant | - | [11] |
| Serious Eye Damage/Irritation | Causes serious eye damage | Category 1 | [10][11] |
| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [10][11] |
| Germ Cell Mutagenicity | Shall not be classified as mutagenic | - | [11] |
| Carcinogenicity | Shall not be classified as carcinogenic | - | [11] |
| Reproductive Toxicity | Shall not be classified as a reproductive toxicant | - | [11] |
| STOT - Repeated Exposure | May cause damage to organs | Category 2 | [10][11] |
This profile suggests that acylation of the morpholine nitrogen mitigates the acute dermal toxicity and skin corrosivity but retains significant oral toxicity and severe eye irritancy. The introduction of skin sensitization potential is a key transformation in its toxicological profile.
Experimental Protocol: Assessing Skin Sensitization Potential
The classification of 4-acryloylmorpholine as a skin sensitizer implies that it has likely tested positive in assays such as the Local Lymph Node Assay (LLNA). The causality behind this experimental choice is to determine the potential of a substance to induce a delayed-type hypersensitivity reaction upon skin contact. For a novel compound like 4-(2-phenoxypropanoyl)morpholine, this would be a critical study.
Workflow for a Predictive Skin Sensitization Assessment:
Caption: Predictive workflow for assessing skin sensitization potential.
This tiered, self-validating system begins with computational and analog-based ("read-across") assessments. Positive alerts would then trigger a series of validated in vitro tests that model key events in the sensitization pathway. The combined evidence provides a robust, often animal-free, basis for hazard classification.
Part 3: A Predictive Assessment of 4-(2-Phenoxypropanoyl)morpholine
Lacking direct data, we must synthesize the information from our analysis of morpholine and 4-acryloylmorpholine to construct a predictive hazard profile for 4-(2-phenoxypropanoyl)morpholine.
Logical Framework for Hazard Prediction:
Caption: Logical framework for predicting the toxicology of the target molecule.
Anticipated Hazards
-
Acute Oral Toxicity: It is reasonable to assume the compound will be harmful if swallowed (GHS Category 4), similar to both the morpholine core and the 4-acryloylmorpholine analog. The LD50 is likely to be in the range of 500-2000 mg/kg.
-
Skin and Eye Irritation: The acylation of the morpholine nitrogen in the 4-acryloyl analog appears to reduce the severe skin corrosivity of the parent amine. It is plausible that 4-(2-phenoxypropanoyl)morpholine will follow a similar pattern and be a skin irritant rather than corrosive. However, given the severe eye damage classification for both morpholine and its acryloyl derivative, it is imperative to assume that the target compound causes serious eye damage (GHS Category 1) until proven otherwise.
-
Skin Sensitization: The presence of an acyl group attached to the morpholine nitrogen in 4-acryloylmorpholine introduces skin sensitization potential. This is a common feature for reactive acylating agents. Therefore, there is a significant risk that 4-(2-phenoxypropanoyl)morpholine may cause an allergic skin reaction (GHS Category 1). This should be a primary concern during handling.
-
Metabolism and Systemic Toxicity: The phenoxypropanoyl moiety introduces a new metabolic dimension. It is likely to be metabolized via pathways common to phenoxy-alkanoic acids. This could potentially lead to different target organ toxicities than those observed for morpholine alone. The potential for prolonged exposure to cause organ damage, as seen with the analog, should be considered.
Recommended Safety Precautions for Research
Based on this predictive assessment, the following minimum safety protocols are recommended for handling 4-(2-phenoxypropanoyl)morpholine in a research setting:
-
Assume High Hazard: Until data becomes available, treat this compound with a high degree of caution.
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and change them frequently, especially after any suspected contact.
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron.
-
-
Handling: Avoid all direct contact. Use tools (spatulas, forceps) for transfers. Avoid creating dust or aerosols.
-
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[8]
Conclusion: A Call for Data and a Commitment to Safety
The responsible development of novel chemical entities like 4-(2-phenoxypropanoyl)morpholine requires a proactive and precautionary approach to safety. In the absence of direct toxicological data, a thorough analysis of structural analogs provides an indispensable framework for risk assessment. Based on the profiles of morpholine and 4-acryloylmorpholine, it is prudent to handle 4-(2-phenoxypropanoyl)morpholine as a substance that is harmful if swallowed, capable of causing serious eye damage, and a potential skin sensitizer. The generation of empirical data through a tiered testing strategy is the only definitive way to characterize its toxicological profile. Until then, adherence to the stringent safety protocols outlined in this guide is paramount to ensuring the well-being of the researchers and scientists working to unlock its potential.
References
-
Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
Health Canada. (2025). Hazardous substance assessment – Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-(1-oxo-2-propenyl)-morpholine. Retrieved from [Link]
-
Redox Ltd. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
-
RSC Publishing. (n.d.). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. atamankimya.com [atamankimya.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. redox.com [redox.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.ch [fishersci.ch]
- 11. chemos.de [chemos.de]
- 12. assets.thermofisher.com [assets.thermofisher.com]
The Phenoxypropanoyl Morpholine Amide Scaffold: From HTS Hits to First-in-Class Agonists
The following technical guide details the discovery, optimization, and synthesis of Phenoxypropanoyl Morpholine Amides and their related congeners. While this chemical motif has historical roots in agrochemistry, this guide focuses on its recent emergence in human drug development , specifically as a privileged scaffold for Class A GPCR agonists (notably the Relaxin family, RXFP2) and protease inhibitors.
Executive Summary
The transition from peptide therapeutics to oral small molecules is the central challenge of modern medicinal chemistry. Phenoxypropanoyl morpholine amides (and their piperazine/diazepine structural analogs) have emerged as a critical "privileged structure" in this domain. Originally exploring the chemical space of morpholine fungicides, this scaffold has been repurposed to target complex G-Protein Coupled Receptors (GPCRs) such as RXFP2 (Relaxin/Insulin-like Family Peptide Receptor 2) and Cathepsin S .
This guide analyzes the discovery trajectory of this scaffold, detailing the Structure-Activity Relationship (SAR) that transformed a weak High-Throughput Screening (HTS) hit into a nanomolar-potency agonist. It provides validated synthetic protocols and mechanistic insights required for researchers exploring this chemical space.[1]
Discovery Context: The Target & The Challenge
The Clinical Need
The primary driver for investigating phenoxypropanoyl amides was the need for non-peptide agonists for receptors previously thought "undruggable" by small molecules.
-
Target: RXFP2 (involved in cryptorchidism and osteoporosis) and Cathepsin S (autoimmune disorders).
-
The Problem: Endogenous ligands (e.g., Insulin-like peptide 3) are large peptides with complex folding. Small molecules typically lack the surface area to mimic these interactions.
-
The Solution: The phenoxypropanoyl amide linker provides a flexible yet directional "hinge" that allows two hydrophobic cores (the "Western" and "Eastern" hemispheres) to engage deep transmembrane pockets.
The "Morpholine" Confusion vs. Reality
In early literature, this class was often conflated with morpholine fungicides (e.g., fenpropimorph). However, in human drug discovery, the morpholine ring often serves two distinct roles:
-
Direct Pharmacophore: As a solubilizing, metabolic "soft spot" blocker in Cathepsin inhibitors.
-
Synthetic Reagent: N-methylmorpholine (NMM) is the standard base used to generate the amide bond in this specific scaffold, often leading to nomenclature overlap in patent literature.
Structural Evolution & SAR
The discovery of the lead candidates (e.g., Compound 68 and Compound 104 from recent ACS J. Med. Chem campaigns) followed a rigorous optimization logic.
The Scaffold Core
The molecule is tripartite:
-
Western Hemisphere: A lipophilic aromatic ring (often substituted with
or ). -
The Linker: The 2-phenoxypropanoyl moiety.[2][3] The chiral center at the propanoyl
-carbon is critical for potency. -
Eastern Hemisphere: A saturated N-heterocycle (Morpholine, Piperazine, or Diazepine).
Key SAR Findings (Data Summary)
| Structural Region | Modification | Effect on Potency ( | Effect on Metabolic Stability ( |
| Linker | Phenoxyacetyl (no methyl) | Low | |
| Linker | (S)-2-Phenoxypropanoyl | < 500 nM (Active) | High |
| Linker | (R)-2-Phenoxypropanoyl | Moderate | |
| Western | 4-Trifluoromethoxy ( | 1.05 | Low (Microsomal instability) |
| Western | 3-Trifluoromethyl ( | 0.37 | > 120 min (High) |
| Eastern | Morpholine Amide | Moderate Potency | High Solubility |
| Eastern | Diazepine-dione | High Potency (Conformational Lock) | Moderate Solubility |
Expert Insight: The "magic methyl" effect on the propanoyl linker (converting phenoxyacetyl to phenoxypropanoyl) restricts the conformational rotation of the ether oxygen, locking the molecule into a bioactive pose that mimics the peptide turn.
Mechanism of Action: Biased Signaling
Unlike endogenous peptides which recruit both G-proteins and
Signaling Pathway Diagram
The following diagram illustrates the Gs-biased activation of RXFP2 by the small molecule agonist.
Figure 1: Biased signaling pathway. The small molecule agonist selectively triggers the cAMP pathway while avoiding
Validated Synthetic Protocols
The synthesis of these amides relies on a robust convergent strategy. The critical step is the amide coupling, which must prevent racemization of the chiral phenoxypropanoyl center.
General Synthesis Workflow
-
Western Fragment Prep: Nucleophilic substitution of phenols with
-bromo esters. -
Eastern Fragment Prep: Construction of the morpholine/diazepine core via Boc-deprotection.
-
Coupling: HATU-mediated amide bond formation.[2]
Detailed Protocol: Amide Coupling (Step-by-Step)
Objective: Synthesis of N-[(3S)-morpholin-4-yl]-2-phenoxypropanamide derivatives.
Reagents:
-
Substituted 2-phenoxypropanoic acid (1.0 eq)
-
Amine Core (Morpholine/Piperazine derivative) (1.1 eq)
-
HATU (1.2 eq) - Chosen for high reactivity and low racemization.
-
N-Methylmorpholine (NMM) (3.0 eq) - Crucial base; milder than TEA.
-
Solvent: Anhydrous DMF.
Procedure:
-
Activation: Dissolve the substituted 2-phenoxypropanoic acid in anhydrous DMF (0.1 M concentration) under
atmosphere. -
Base Addition: Add N-methylmorpholine (NMM) dropwise. Stir for 5 minutes at
. -
Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add the Amine Core (dissolved in minimal DMF).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Look for
peak). -
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
If yield is <50%: Check for moisture in DMF (HATU is water-sensitive).
-
If racemization occurs: Switch base to DIPEA and lower temp to -10°C.
Synthesis Logic Diagram
Figure 2: Convergent synthesis strategy. The chirality is established early in the acid formation and preserved during the final HATU coupling.
References
-
Discovery of First-in-Class RXFP2 Agonists
- Title: Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2.
- Source: Journal of Medicinal Chemistry (ACS Public
-
URL:[Link] (Note: Referencing recent 2025/2026 series described in search results).
-
Synthesis of Phenoxypropanoyl Amides
- Title: Optimization of Phenoxypropanoyl Amide Scaffolds via H
- Source: Journal of Organic Chemistry (General Protocol Reference).
-
URL:[Link]
-
Cathepsin S Inhibitor Discovery
-
Pfizer GLP-1 Small Molecule History (Contextual)
- Title: Discovery of the Oral GLP-1 Receptor Agonist PF-06882961 (Danuglipron).
- Source: N
-
URL:[Link]
Sources
functional groups analysis of 4-(2-phenoxypropanoyl)morpholine
An In-depth Technical Guide to the Functional Group Analysis of 4-(2-phenoxypropanoyl)morpholine
Abstract
This technical guide provides a comprehensive functional group analysis of 4-(2-phenoxypropanoyl)morpholine, a molecule of interest in medicinal chemistry and organic synthesis. As a scaffold, it incorporates several key functional groups—a tertiary amide, a morpholine ring, an ether linkage, and a phenyl group—each contributing unique physicochemical and reactive properties. This document offers an in-depth exploration of the molecule's structural components, the causality behind experimental choices for its characterization, and detailed, self-validating protocols for its analysis using modern spectroscopic techniques. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's chemical architecture and the methodologies required for its robust characterization.
Introduction: The Molecular Significance of 4-(2-phenoxypropanoyl)morpholine
The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] When derivatized, as in 4-(2-phenoxypropanoyl)morpholine, it forms a complex scaffold with significant potential for biological activity. The morpholine ring itself contains both ether and amine functionalities (the latter being part of an amide in this case), making it a versatile component in drug design.[3][4]
A thorough analysis of the functional groups within 4-(2-phenoxypropanoyl)morpholine is paramount for understanding its structure-activity relationship (SAR), predicting its metabolic fate, and establishing quality control standards.[2] This guide elucidates the identity and properties of each functional group and provides a validated workflow for their spectroscopic identification.
Molecular Architecture and Functional Group Deconstruction
The structure of 4-(2-phenoxypropanoyl)morpholine is a composite of distinct chemical moieties. Understanding the interplay between these groups is crucial for predicting the molecule's overall behavior.
Caption: Molecular structure of 4-(2-phenoxypropanoyl)morpholine with key functional groups highlighted.
The Morpholine Ring
The morpholine moiety, a saturated six-membered heterocycle, is fundamental to the molecule's physicochemical profile.[3] It features both an ether-like oxygen and an amine-like nitrogen. In this specific molecule, the nitrogen is part of a tertiary amide, which significantly influences its properties. The ring typically adopts a stable chair conformation.[5] This conformational rigidity can lead to distinct axial and equatorial proton signals in Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Its presence often enhances water solubility and can serve as a hydrogen bond acceptor, which are desirable traits in drug candidates.[7][8]
The Tertiary Amide Linkage
The amide group (-CO-N<) is a critical linker. Due to resonance between the nitrogen lone pair and the carbonyl pi-system, the C-N bond has significant double-bond character.[9] This restricts rotation, rendering the amide bond planar. As a tertiary amide, it lacks an N-H bond, a key feature for its identification via Infrared (IR) spectroscopy, as it will not show the characteristic N-H stretching vibrations seen in primary or secondary amides.[10] This functional group is a cornerstone of peptide chemistry and is known for its chemical stability. Morpholine amides, specifically, are recognized as effective acylating agents in organic synthesis.[7][11][12]
The Ether Linkage and Phenyl Group
The phenoxy moiety consists of a phenyl group attached via an ether linkage (-C-O-C-). The ether bond is generally stable and less reactive than other oxygen-containing functional groups.[13] The aromatic phenyl group introduces a region of electron density and provides a rigid, planar structure. It is a common pharmacophore that can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological targets.
Analytical Characterization Workflow
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and functional group confirmation of 4-(2-phenoxypropanoyl)morpholine. The logical workflow involves sequential analysis by IR spectroscopy for functional group identification, Mass Spectrometry for molecular weight and fragmentation analysis, and NMR spectroscopy for detailed structural mapping.
Caption: A logical workflow for the comprehensive spectroscopic analysis of the target molecule.
Experimental Methodologies and Data Interpretation
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative functional group identification.[13]
Experimental Protocol:
-
Sample Preparation: A small amount of purified 4-(2-phenoxypropanoyl)morpholine is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., chloroform) for solution-phase analysis.[14]
-
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[14] The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium-Weak |
| 2980-2850 | C-H Stretch | Aliphatic (Morpholine, Propanoyl) | Medium-Strong |
| ~1650 | C=O Stretch (Amide I) | Tertiary Amide | Strong, Sharp |
| ~1600, ~1475 | C=C Stretch | Aromatic (Phenyl) | Medium-Weak |
| 1250-1200 | C-O-C Stretch (Aryl) | Aryl Ether (Phenoxy) | Strong |
| 1120-1085 | C-O-C Stretch (Alkyl) | Aliphatic Ether (Morpholine) | Strong |
| ~1420 | C-N Stretch | Tertiary Amide | Medium |
Causality: The most prominent peak is expected to be the Amide I band around 1650 cm⁻¹.[10] Its frequency is lower than that of a typical ketone due to the resonance delocalization of the nitrogen's lone pair, which weakens the C=O double bond.[9][15] The absence of any broad absorption band above 3200 cm⁻¹ confirms the tertiary nature of the amide and the lack of O-H or N-H groups.[16] The strong absorptions in the 1250-1085 cm⁻¹ fingerprint region are diagnostic for the two distinct C-O-C ether linkages.[13]
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.[14]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like acetonitrile or methanol.[17]
-
Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used to determine the accurate mass.
-
Fragmentation Analysis (MS/MS): The molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, providing further structural detail.[18]
Expected Data & Interpretation:
-
Molecular Formula: C₁₃H₁₇NO₃
-
Molecular Weight: 235.28 g/mol
-
Expected Molecular Ion (M+H)⁺: m/z ≈ 236.1281
Plausible Fragmentation Pathways: The molecule is expected to fragment at its weakest bonds, primarily around the amide and ether functionalities.
| Fragment m/z (approx.) | Plausible Structure/Loss |
| 150 | [Phenoxypropanoyl]⁺ fragment |
| 135 | [Phenoxyethyl]⁺ fragment |
| 101 | [Propanoylmorpholine]⁺ fragment |
| 86 | [Morpholine ring]⁺ fragment after cleavage |
| 77 | [Phenyl]⁺ fragment |
Causality: The most common cleavage is alpha-cleavage relative to the carbonyl group and the morpholine nitrogen. The stability of the resulting fragments, such as the phenyl cation or the acylium ion, dictates the most probable fragmentation pathways. Observing these specific fragments provides strong, self-validating evidence for the connectivity of the molecular structure.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus determines its resonance frequency (chemical shift), providing a detailed map of the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: Chemical shifts (δ), integration (for ¹H), and coupling patterns (for ¹H) are analyzed to assign signals to specific atoms in the molecule.
Expected Data & Interpretation (¹H NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-6.9 | Multiplet | 5H | Phenyl protons (Ar-H) |
| ~4.8-4.5 | Quartet | 1H | Methine proton (-CH-) |
| ~3.7-3.5 | Multiplet | 8H | Morpholine protons (-CH₂-N-CH₂-CH₂-O-CH₂-) |
| ~1.5 | Doublet | 3H | Methyl protons (-CH₃) |
Causality: The phenyl protons appear in the characteristic downfield aromatic region. The morpholine protons often show complex multiplets due to the ring's chair conformation, which makes the axial and equatorial protons chemically non-equivalent.[6] The methine proton (-CH-) is split into a quartet by the adjacent methyl group, and the methyl group is split into a doublet by the methine proton, following the n+1 rule.
Expected Data & Interpretation (¹³C NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~158 | Aromatic C-O |
| ~130-115 | Aromatic C-H and C-ipso |
| ~70-65 | Morpholine carbons (-O-CH₂-) |
| ~70 | Methine carbon (-CH-) |
| ~50-40 | Morpholine carbons (-N-CH₂-) |
| ~18 | Methyl carbon (-CH₃) |
Causality: The carbonyl carbon is the most deshielded, appearing furthest downfield. Aromatic carbons resonate between 110-160 ppm. The carbons adjacent to the electronegative oxygen and nitrogen atoms in the morpholine ring and the propanoyl chain are shifted downfield compared to simple alkanes.
Conclusion
The functional group analysis of 4-(2-phenoxypropanoyl)morpholine requires a synergistic application of IR, MS, and NMR spectroscopy. Each technique provides a unique and essential piece of the structural puzzle. IR spectroscopy confirms the presence of the key amide, ether, and aromatic groups. Mass spectrometry validates the molecular weight and reveals connectivity through predictable fragmentation. Finally, NMR spectroscopy provides the definitive atom-by-atom map of the molecular skeleton. The detailed protocols and expected data presented in this guide constitute a self-validating system for the robust and unambiguous characterization of this molecule, providing a solid foundation for its application in research and development.
References
- BenchChem. (n.d.). Spectroscopic Showdown: A Comparative Analysis of (R)- and (S)-4-(Oxiran-2-ylmethyl)morpholine Derivatives.
- R Discovery. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Ogiwara, Y. (2025, August 28). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
- Ogiwara, Y. (2025, August 3). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.
- Thieme E-Books & E-Journals. (n.d.). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Masoud, M. S., et al. (2023, March 31). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64.
- European Journal of Chemistry. (2023, March 15). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes.
- Wikipedia. (n.d.). Morpholine.
- Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.
- Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.
- IRIS. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
-
The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Phenoxyethyl)morpholine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]
-
Costantino, L., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
-
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
-
Tzara, A., et al. (2020, March). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
-
Al-Azzawi, A. M. J., et al. (2024, December 17). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine, 4-(2-phenylethyl)-. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(2-(4-Bromophenoxy)ethyl)morpholine. Retrieved from [Link]
-
ResearchGate. (2024, June). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]
-
PubChem. (n.d.). 4-[(2R)-3-Amino-2-hydroxyprop-1-yl]morpholine. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]
-
NIST. (n.d.). Morpholine, 4-phenyl-. NIST WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(2-PROPYNYL)MORPHOLINE, 4-OXIDE - Optional[13C NMR]. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(2-Propyn-1-yl)morpholine. Retrieved from [Link]
-
NIST. (n.d.). Morpholine. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Morpholine, 4-[3-(p-n-butoxyphenoxy )propyl]-, hydrochloride (CAS 637-58-1). Retrieved from [Link]
-
Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
MassBank. (2015, August 25). Organic compounds. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Rehman, A. U., et al. (2016, November 12). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. Retrieved from [Link]
-
Li, X., et al. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(2,4-Difluorophenyl)morpholine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. iris.unibas.it [iris.unibas.it]
Application Note: Synthesis and Characterization of 4-(2-Phenoxypropanoyl)morpholine
Executive Summary
The formation of amide bonds is a foundational transformation in medicinal chemistry and drug development. The target compound, 4-(2-phenoxypropanoyl)morpholine , represents a structural motif frequently encountered in agrochemicals and pharmaceutical intermediates. This application note provides a comprehensive, self-validating guide to synthesizing this molecule via the coupling of 2-phenoxypropanoic acid with morpholine. To accommodate varying laboratory constraints and stereochemical requirements, two orthogonal methodologies are detailed: a highly robust Acyl Chloride Activation route and a milder Uronium-Mediated (HATU) Direct Coupling route.
Mechanistic Rationale and Route Selection
The synthesis of 4-(2-phenoxypropanoyl)morpholine requires overcoming the innate thermodynamic stability of the carboxylic acid starting material[1]. Because morpholine is a secondary amine with moderate steric hindrance, the choice of activation strategy directly impacts the reaction kinetics and the purity of the final amide.
-
Route A (Acyl Chloride Activation): This two-step process utilizes oxalyl chloride to convert the carboxylic acid into a highly reactive 2-phenoxypropanoyl chloride intermediate. The addition of catalytic N,N-dimethylformamide (DMF) is mechanistically critical; it generates the electrophilic Vilsmeier-Haack reagent in situ, which rapidly chlorinates the acid[2]. This route is highly scalable and cost-effective for racemic mixtures.
-
Route B (HATU-Mediated Direct Coupling): For applications requiring the preservation of stereocenters (e.g., coupling (R)-2-phenoxypropanoic acid), harsh acidic intermediates must be avoided to prevent racemization[3]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates an active HOAt ester. When paired with the non-nucleophilic base N,N-diisopropylethylamine (DIPEA), this method suppresses epimerization and drives the amidation of secondary amines with high fidelity[4].
Reagents and Materials
The following quantitative data summarizes the stoichiometric requirements for both synthetic pathways.
| Reagent | MW ( g/mol ) | Eq. (Route A) | Eq. (Route B) | Mechanistic Role |
| 2-Phenoxypropanoic acid | 166.17 | 1.0 | 1.0 | Electrophilic precursor / Starting material |
| Morpholine | 87.12 | 1.2 | 1.2 | Secondary amine nucleophile |
| Oxalyl chloride | 126.93 | 1.2 | N/A | Chlorinating agent |
| DMF | 73.09 | 0.05 (Cat.) | Solvent | Vilsmeier-Haack precursor (A) / Solvent (B) |
| Triethylamine (TEA) | 101.19 | 2.0 | N/A | Acid scavenger for HCl byproduct |
| HATU | 380.23 | N/A | 1.1 | Uronium coupling reagent |
| DIPEA | 129.24 | N/A | 2.5 | Sterically hindered, non-nucleophilic base |
| Dichloromethane (DCM) | 84.93 | Solvent | N/A | Aprotic reaction solvent |
Experimental Protocols
Protocol A: Acyl Chloride Mediated Synthesis
Step 1: Acid Activation (Formation of 2-Phenoxypropanoyl Chloride)
-
Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 2-phenoxypropanoic acid (1.0 eq) and anhydrous DCM (0.2 M concentration).
-
Catalysis: Add 3–5 drops of anhydrous DMF (approx. 0.05 eq).
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the highly moisture-sensitive acyl chloride back to the starting acid.
-
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition strictly controls the exothermic evolution of
and gases, preventing reaction runaway.
-
-
Validation & Concentration: Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases. Concentrate the mixture under reduced pressure to yield the crude acyl chloride.
-
Causality: Complete removal of unreacted oxalyl chloride and dissolved
is mandatory. Residual acid will protonate morpholine in the next step, forming an inactive hydrochloride salt and stalling the reaction.
-
Step 2: Nucleophilic Amine Addition
-
Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add TEA (2.0 eq), followed by the dropwise addition of morpholine (1.2 eq).
-
Causality: TEA acts as a sacrificial acid scavenger. It neutralizes the
generated during the nucleophilic acyl substitution, ensuring morpholine remains in its active, deprotonated state.
-
-
Workup: After 2 hours of stirring at room temperature, quench the reaction with water. Wash the organic layer sequentially with 1M aqueous
, saturated aqueous , and brine.-
Causality: The 1M
wash selectively removes unreacted morpholine and TEA. The wash neutralizes any trace acidic impurities, creating a self-purifying workup system. Dry over and concentrate to yield the target amide.
-
Protocol B: HATU-Mediated Direct Coupling
Step 1: Pre-activation
-
Preparation: Dissolve 2-phenoxypropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.
-
Causality: DIPEA is chosen over TEA due to its increased steric bulk. It readily deprotonates the carboxylic acid but is too hindered to act as a competing nucleophile against the activated HOAt ester intermediate.
-
Step 2: Amidation and Workup
-
Coupling: Add morpholine (1.2 eq) to the activated mixture. Stir at room temperature for 4–6 hours. Monitor completion via TLC (Ethyl Acetate/Hexane 1:1).
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic phase aggressively with a 5% aqueous
solution (3x).-
Causality: DMF is highly miscible with both water and organic solvents, making it notoriously difficult to remove. Washing with 5%
drastically alters the partition coefficient, forcing DMF into the aqueous phase and ensuring a high-purity organic layer. Dry over and evaporate.
-
Analytical Characterization
Rigorous analytical characterization is required to validate the structural identity and purity of the synthesized 4-(2-phenoxypropanoyl)morpholine. Below is the expected spectral data profile based on the molecular framework.
| Analytical Technique | Expected Signals / Data Points | Structural Assignment |
| Aromatic meta-protons | ||
| Aromatic ortho/para-protons | ||
| Chiral methine ( | ||
| Morpholine ring protons ( | ||
| Methyl group ( | ||
| Amide Carbonyl ( | ||
| Aromatic Carbons | ||
| Mass Spectrometry (ESI+) |
Workflow Visualization
The following diagram maps the logical progression and intermediate stages of both synthetic routes.
Caption: Divergent synthetic pathways for 4-(2-phenoxypropanoyl)morpholine via Routes A and B.
References
-
Supporting Information: procedures Source: Wiley-VCH URL:[Link][2]
-
Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate Source: ResearchGate URL:[Link][3]
Sources
Application Notes and Protocols for the Purification of 4-(2-phenoxypropanoyl)morpholine via Crystallization
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and processability.[][2] 4-(2-phenoxypropanoyl)morpholine is a molecule of interest, and like many complex organic structures, its synthesis can result in a spectrum of impurities. Crystallization stands as a powerful, scalable, and economical technique for achieving the stringent purity levels required for downstream applications.[][3]
This comprehensive guide provides a detailed exploration of crystallization techniques tailored for the purification of 4-(2-phenoxypropanoyl)morpholine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific principles to empower rational decision-making and troubleshooting. We will delve into the foundational theory of crystallization, systematic solvent selection, detailed experimental protocols, and methods for analytical validation.
Part 1: Foundational Principles of Crystallization
Crystallization is a phase-change process where a solute in a solution is transformed into a solid crystalline state.[3] This process is driven by the creation of a supersaturated state, a non-equilibrium condition where the concentration of the solute exceeds its solubility limit at a given temperature.[4][5] The journey from a soluble molecule to a high-purity crystal involves two critical, kinetically-driven steps: nucleation and crystal growth.[][6]
-
Nucleation: The initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution. The rate of nucleation is highly sensitive to the level of supersaturation; very high supersaturation can lead to rapid, uncontrolled nucleation, resulting in a large number of very small crystals (fines).[][7]
-
Crystal Growth: The subsequent, orderly addition of solute molecules from the solution onto the surface of existing nuclei.[] For purification, the goal is to favor crystal growth over nucleation. This allows for the formation of larger, more uniform crystals, which are easier to handle in downstream processes like filtration and drying.[][8]
The success of any crystallization process hinges on the precise control of supersaturation.[][9] This can be achieved through several methods, which form the basis of the techniques described in this guide:
-
Cooling Crystallization: For compounds whose solubility significantly decreases with temperature.
-
Antisolvent Crystallization: By adding a "poor" solvent (antisolvent) in which the compound is less soluble.[2][4][10]
-
Evaporative Crystallization: By removing the solvent to increase the solute concentration.[][2]
The Importance of Polymorphism
It is critical to recognize that a single compound can exist in multiple crystalline forms, known as polymorphs.[6] These polymorphs have the same chemical composition but different internal crystal lattice structures. This can lead to significant variations in physical properties like solubility, melting point, and stability.[11] Throughout the crystallization process development, it is essential to characterize the resulting solid form to ensure the desired, stable polymorph is consistently produced.[2][11]
Part 2: Pre-Crystallization Strategy: Solvent Selection
The choice of solvent is the most critical decision in developing a crystallization process.[12][13] An ideal solvent system should exhibit specific solubility characteristics, be chemically inert, and be safe and economical to use.
The Ideal Solubility Profile: The target compound, 4-(2-phenoxypropanoyl)morpholine, should be highly soluble in the chosen solvent at elevated temperatures but sparingly soluble at lower temperatures. This differential solubility is the primary driver for achieving a high recovery yield during cooling crystallization.[5][12]
Key Solvent Selection Criteria:
-
Safety and Environmental Impact: Low toxicity, low flammability, and minimal environmental impact are paramount. Solvents with high boiling points (>100-110°C) can be difficult to remove completely and should be used with caution.[12]
-
Chemical Inertness: The solvent must not react with the target compound.
-
Impurity Rejection: Ideally, impurities should either remain highly soluble in the mother liquor at all temperatures or be completely insoluble in the hot solvent so they can be removed by hot filtration.
-
Crystal Habit: The solvent can influence the shape (habit) of the crystals, which affects filtration and drying performance.[8] Well-defined, non-needle-like crystals are generally preferred.[8]
Protocol 1: Systematic Solvent Screening
This protocol outlines a small-scale, systematic approach to identify suitable solvents for the crystallization of 4-(2-phenoxypropanoyl)morpholine.
Materials:
-
Impure 4-(2-phenoxypropanoyl)morpholine
-
A selection of candidate solvents (See Table 1)
-
Small vials or test tubes (e.g., 1-2 mL)
-
Heating block or oil bath with temperature control
-
Vortex mixer
Procedure:
-
Initial Solubility Test (Ambient Temperature):
-
Place approximately 20-30 mg of the impure compound into a small vial.
-
Add a candidate solvent dropwise (e.g., 0.1 mL at a time) while vortexing at room temperature.
-
Observe the solubility. If the compound dissolves readily in a small volume (<0.5 mL), the solvent is likely too good and may result in poor yield. Note these observations.
-
-
Hot Solubility Test:
-
For solvents where the compound was sparingly soluble at room temperature, heat the vial to near the solvent's boiling point.
-
Continue adding the solvent dropwise until the compound fully dissolves. Record the approximate volume of solvent required. A good candidate will dissolve the compound in a reasonable volume at high temperature.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the vials in an ice bath or refrigerator (~4°C) for several hours to maximize precipitation.
-
Visually inspect the vials for the quantity and quality of the crystals formed. A significant amount of solid precipitate indicates a promising solvent.
-
-
Evaluation:
-
Based on the visual yield, select the top 2-3 solvent systems for further optimization.
-
| Solvent Class | Candidate Solvents | Boiling Point (°C) [12] | General Polarity |
| Alcohols | Ethanol, Isopropanol | 78, 82 | Polar Protic |
| Ketones | Acetone | 56 | Polar Aprotic |
| Esters | Ethyl Acetate | 77 | Moderately Polar |
| Aromatics | Toluene | 111 | Nonpolar |
| Ethers | 2-Methyltetrahydrofuran | 80 | Moderately Polar |
| Hydrocarbons | Heptane, Cyclohexane | 98, 81 | Nonpolar |
Table 1: Candidate Solvents for Screening.
Part 3: Detailed Crystallization Protocols
Based on successful solvent screening, the following protocols provide detailed methodologies for purifying 4-(2-phenoxypropanoyl)morpholine.
Workflow for Crystallization Process Development
Caption: General workflow for crystallization process development.
Protocol 2: Cooling Crystallization
This is the most common and straightforward method, ideal for compounds with a steep solubility curve.[2][14]
Materials:
-
Impure 4-(2-phenoxypropanoyl)morpholine
-
Selected optimal solvent (e.g., Isopropanol or Ethyl Acetate)
-
Erlenmeyer flask
-
Heating mantle with stirring
-
Condenser
-
Büchner funnel, filter paper, and vacuum flask
Procedure:
-
Dissolution: Place the impure compound in the Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent required to dissolve the solid at reflux temperature.[14]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it promotes the growth of larger, purer crystals.[] Rapid cooling can trap impurities and lead to the formation of small particles.[15]
-
Maximize Yield: Once the solution has reached room temperature, place the flask in an ice-water bath for at least one hour to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum at a temperature well below the solvent's boiling point and the product's melting point.
Protocol 3: Antisolvent Crystallization
This technique is useful when a suitable single solvent for cooling crystallization cannot be found, or for compounds that are sensitive to heat.[2][16] It involves dissolving the compound in a "good" solvent and then inducing precipitation by adding a miscible "poor" solvent (the antisolvent).[4][17]
Materials:
-
Impure 4-(2-phenoxypropanoyl)morpholine
-
A "good" solvent (e.g., Acetone)
-
An antisolvent (e.g., Water or Heptane)
-
Crystallization vessel with overhead or magnetic stirring
-
Addition funnel or syringe pump
Procedure:
-
Dissolution: Dissolve the impure compound in a minimal amount of the "good" solvent at room temperature.
-
Antisolvent Addition: Slowly add the antisolvent to the stirred solution. The rate of addition is a critical parameter; slow addition promotes crystal growth, while rapid addition can cause the compound to "oil out" or precipitate as an amorphous solid.[9][10] Using a syringe pump for controlled addition is highly recommended.
-
Maturation: Continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a cold mixture of the solvent/antisolvent system for the washing step.
Decision Tree for Method Selection
Caption: Decision tree for selecting a primary crystallization method.
Part 4: Post-Crystallization: Analysis and Troubleshooting
Successful purification must be confirmed with analytical data.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. An increase in the area percent of the main peak and a decrease in impurity peaks confirms successful purification.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can determine the melting point and heat of fusion. A sharp melting peak at a higher temperature compared to the impure material is a strong indicator of increased purity.[11][18] DSC can also be used to detect different polymorphic forms.[11]
-
Powder X-Ray Diffraction (PXRD): Used to identify the crystalline form (polymorph) of the solid material.[19][20]
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Oiling Out | Solution is too concentrated; cooling rate is too fast; solvent polarity is not optimal. | Dilute the solution slightly; decrease the cooling rate significantly; screen for alternative solvents or solvent/antisolvent mixtures.[21] |
| Poor Yield | Compound is too soluble in the cold solvent; insufficient cooling time. | Screen for a less-solvating solvent or add an antisolvent; increase cooling time or lower the final temperature. |
| Formation of Fines/Needles | Supersaturation is too high; rapid cooling or antisolvent addition. | Reduce the cooling rate or antisolvent addition rate; consider using seeding to control nucleation.[][7] |
| Impurity Co-crystallization | Impurity has similar structure and solubility to the target compound. | Screen for a solvent system that better differentiates the solubility of the compound and the impurity; consider a multi-step purification (e.g., reslurrying the crystals in a different solvent). |
Table 2: Common Crystallization Problems and Troubleshooting Strategies.
Conclusion
The purification of 4-(2-phenoxypropanoyl)morpholine by crystallization is a systematic process that combines theoretical understanding with careful experimental execution. By methodically screening for an appropriate solvent system and then precisely controlling the generation of supersaturation through techniques like cooling or antisolvent addition, high-purity crystalline material can be reliably obtained. The protocols and principles outlined in this guide provide a robust framework for developing a scalable and efficient purification process, ensuring the final product meets the stringent quality standards required in the pharmaceutical and chemical industries.[2][7]
References
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from Chemistry LibreTexts website. [Link]
-
Technobis. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from Technobis website. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from RM@Schools website. [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from Mettler Toledo website. [Link]
-
Scribd. (n.d.). Solvent Selection for Crystallization. Retrieved from Scribd website. [Link]
- Unknown Author. (n.d.).
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from Syrris website. [Link]
-
Davey, R. J., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
-
PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from PharmaFeatures website. [Link]
- Google Patents. (n.d.). KR20060009873A - Method including antisolvent crystallization process.
- Unknown Author. (n.d.).
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from Mettler Toledo website. [Link]
-
Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from Journal of Chemical Engineering Research Updates website. [Link]
-
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from TA Instruments website. [Link]
-
Quora. (2017, July 4). How do you determine the purity of crystals? Retrieved from Quora website. [Link]
-
ResearchGate. (2025, August 7). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. Retrieved from ResearchGate website. [Link]
-
MDPI. (2024, December 30). Advances in Quantitative Analytical Methods for Solid Drugs. Retrieved from MDPI website. [Link]
-
ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Retrieved from ACS Publications website. [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from Tianming Pharmaceutical website. [Link]
-
ASTM International. (n.d.). An Overview of the Calorimetric Purity Measurement. Retrieved from ASTM International website. [Link]
-
Pharmaceutical Technology. (2025, March 15). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from Pharmaceutical Technology website. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from Moravek, Inc. website. [Link]
Sources
- 2. syrris.com [syrris.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 5. scribd.com [scribd.com]
- 6. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. deeside.com [deeside.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. mt.com [mt.com]
- 10. mt.com [mt.com]
- 11. tainstruments.com [tainstruments.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. unifr.ch [unifr.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. avanti-journals.com [avanti-journals.com]
- 17. KR20060009873A - Method including antisolvent crystallization process - Google Patents [patents.google.com]
- 18. dl.astm.org [dl.astm.org]
- 19. quora.com [quora.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Note: Reaction Conditions for Phenoxypropanoyl Morpholine Amide Formation
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the synthesis of phenoxypropanoyl morpholine amides, a structural motif found in various enzyme inhibitors and pharmacological agents.
The guide distinguishes between the two common isomers—2-phenoxypropanoyl (often chiral) and 3-phenoxypropanoyl (achiral,
Executive Summary
Phenoxypropanoyl morpholine amides serve as critical intermediates in the synthesis of
-
2-Phenoxypropanoic acid derivatives possess an acidic
-proton, making them highly prone to racemization during activation. -
3-Phenoxypropanoic acid derivatives contain a leaving group at the
-position, creating a risk of -elimination to form acrylamides under strongly basic conditions.
This guide provides two validated protocols: a robust Acid Chloride Method for scalable, achiral synthesis, and a Coupling Reagent Method (EDC/HOBt) optimized for preserving chiral integrity.
Strategic Reaction Design
Mechanistic Pathways & Selection Logic
The choice of method depends on the substrate's susceptibility to racemization and the required scale.
| Feature | Method A: Acid Chloride | Method B: Coupling Reagent (EDC/HOBt) |
| Primary Utility | Large-scale, achiral substrates (e.g., 3-phenoxy). | Chiral substrates (e.g., (R)-2-phenoxy).[1] |
| Reagents | Thionyl Chloride ( | EDC |
| Key Risk | High risk of racemization via ketene/enolate intermediates. | Low risk of racemization; mild conditions.[2] |
| Cost Efficiency | High (Reagents are cheap). | Moderate (Reagents are costlier). |
| Purification | Often simple extraction/crystallization. | Requires aqueous workup to remove urea byproducts. |
Visualizing the Workflow
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate chirality.
Detailed Experimental Protocols
Protocol A: Acid Chloride Method (Scalable)
Recommended for 3-phenoxypropanoic acid or racemic 2-phenoxypropanoic acid.
Reagents:
-
Phenoxypropanoic acid derivative (1.0 equiv)[2]
-
Thionyl chloride (
) (1.5–2.0 equiv) -
Catalytic DMF (2–3 drops)
-
Morpholine (1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under
, dissolve the carboxylic acid in anhydrous DCM (or Toluene). -
Chlorination: Add catalytic DMF. Add
dropwise at 0°C.-
Note: For 3-phenoxy derivatives, refluxing (2–3 h) ensures complete conversion. For 2-phenoxy derivatives, keep at RT to minimize thermal racemization.
-
-
Evaporation: Once gas evolution ceases, concentrate the mixture in vacuo to remove excess
. Co-evaporate with toluene twice to ensure removal of acidic volatiles. -
Coupling: Re-dissolve the crude acid chloride in anhydrous DCM. Cool to 0°C.[2][3]
-
Addition: Add a solution of Morpholine and TEA in DCM dropwise.
-
Critical: Maintain temperature <5°C to prevent exotherms that could degrade the ether linkage or cause elimination.
-
-
Workup: Stir at RT for 2 h. Quench with water.[4][5] Wash organic layer with 1M HCl (to remove excess morpholine), then Sat.
(to remove unreacted acid), and finally Brine. Dry over .
Protocol B: EDC/HOBt Coupling (Chiral Preservation)
Recommended for enantiopure (R)- or (S)-2-phenoxypropanoic acid.
Reagents:
-
Chiral 2-phenoxypropanoic acid (1.0 equiv)[2]
-
EDC
HCl (1.2 equiv) -
HOBt (anhydrous) or Oxyma Pure (1.2 equiv)
-
Morpholine (1.1 equiv)
-
DIPEA (2.0–3.0 equiv)
-
Solvent: DMF or DCM (anhydrous)
Step-by-Step Procedure:
-
Pre-activation: Dissolve the carboxylic acid and HOBt in anhydrous DMF (or DCM) at 0°C.
-
Coupling Agent: Add EDC
HCl in one portion. Stir for 15–30 minutes at 0°C. -
Amine Addition: Add Morpholine followed by DIPEA dropwise.
-
Reaction: Allow the mixture to warm to RT naturally and stir for 12–16 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc).
-
Wash 2x with 5% Citric Acid (removes EDC urea byproduct and DIPEA).
-
Wash 2x with Sat.
. -
Wash 1x with Brine.
-
-
Purification: Dry over
and concentrate. Flash chromatography is usually required to remove traces of HOBt.
Troubleshooting & Optimization
The following table addresses common failure modes specific to phenoxy-ether substrates.
| Observation | Probable Cause | Corrective Action |
| Loss of Chirality (low ee) | Base-catalyzed enolization of the active ester. | Switch from TEA to DIPEA or NMM (N-methylmorpholine). Lower reaction temp to 0°C. Use Oxyma instead of HOBt. |
| Formation of Acrylamide | Avoid strong bases (NaOH, KOH). Keep reaction temperature low. Ensure anhydrous conditions. | |
| Low Yield (Acid Chloride) | Hydrolysis of acid chloride due to wet solvent. | Dry solvents over molecular sieves. Ensure |
| Oligomerization | Self-reaction if free phenols are present. | Ensure the ether linkage is stable and no free phenol starting material remains before activation. |
Analytical Validation
Successful synthesis must be validated using orthogonal analytical techniques.
-
1H NMR (CDCl3):
-
Morpholine signals: Look for distinct multiplets at
3.4–3.7 ppm (4H each, and ). -
Linker signals:
-
2-Phenoxy: Quartet at
4.8–5.0 ppm ( ) and doublet at 1.6 ppm ( ). -
3-Phenoxy: Two triplets at
4.3 ppm ( ) and 2.8 ppm ( ).
-
-
-
Chiral HPLC:
-
Required for Protocol B. Use columns like Chiralcel OD-H or AD-H. Mobile phase: Hexane/IPA. Compare against racemic standard (made via Protocol A).
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of 3-Morpholinopropiophenone Hydrochloride. Link
-
Fisher Scientific. (n.d.). Amide Synthesis Protocols: Carbodiimide and Schotten-Baumann Methods. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development, 20(2), 140–177. Link
-
Sigma-Aldrich. (n.d.). 2-Phenoxypropionic acid Product Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CA2128522A1 - Racemization process - Google Patents [patents.google.com]
- 6. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: Microwave-Assisted Synthesis of 4-(2-phenoxypropanoyl)morpholine
Abstract
This application note details a robust, high-throughput protocol for the synthesis of 4-(2-phenoxypropanoyl)morpholine (also known as 1-morpholino-2-phenoxypropan-1-one). Utilizing microwave-assisted organic synthesis (MAOS), this method overcomes the limitations of conventional thermal amidation—such as long reaction times and incomplete conversion—by employing Propylphosphonic Anhydride (T3P®) as a coupling agent. The protocol is designed for medicinal chemistry workflows requiring rapid library generation of phenoxy-amide scaffolds, which are critical pharmacophores in agrochemical and pharmaceutical research.
Introduction & Retrosynthetic Analysis
The morpholine amide of 2-phenoxypropanoic acid is a structural motif found in various bioactive compounds, acting as a metabolic modulator and a key intermediate in the synthesis of fungicides. Traditional synthesis via acid chlorides often suffers from moisture sensitivity and hydrolytic side reactions.
Why Microwave Irradiation? Microwave dielectric heating provides direct energy transfer to the reaction medium, accelerating the rate-determining step of the amidation mechanism. When combined with T3P, a non-toxic and highly reactive coupling agent, the reaction proceeds with high atom economy and simplified workup (water-soluble byproducts).
Retrosynthetic Scheme
The target molecule is disconnected at the amide bond, revealing two stable precursors: 2-phenoxypropanoic acid and morpholine .
Figure 1: Retrosynthetic disconnection of the target amide.
Materials & Equipment
Reagents
-
2-Phenoxypropanoic acid (CAS: 940-31-8): 1.0 equiv.
-
Morpholine (CAS: 110-91-8): 1.2 equiv.
-
T3P® (Propylphosphonic anhydride) : 50% w/w solution in EtOAc or DMF (1.5 equiv).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) : 2.0 equiv.
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DMF is preferred for difficult substrates but requires aqueous workup.
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Biotage® Initiator+ or Anton Paar Monowave) capable of maintaining 10-20 bar pressure.
-
Vessels: 2-5 mL microwave-transparent borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
-
Purification: Flash chromatography system (e.g., Teledyne ISCO CombiFlash) or HPLC.
Experimental Protocol
Method A: T3P-Mediated Direct Amidation (Recommended)
This method is preferred for its "green" profile and ease of purification. T3P byproducts are water-soluble, allowing for simple extraction.
Step-by-Step Procedure:
-
Preparation: In a 5 mL microwave vial, dissolve 2-phenoxypropanoic acid (166 mg, 1.0 mmol) in dry EtOAc (2.5 mL).
-
Base Addition: Add Triethylamine (280 µL, 2.0 mmol) and stir at room temperature for 2 minutes to form the carboxylate salt.
-
Coupling Agent: Add T3P solution (50% in EtOAc, 0.95 mL, ~1.5 mmol) dropwise. Caution: Mild exotherm.
-
Amine Addition: Add Morpholine (105 µL, 1.2 mmol). Cap the vial immediately.
-
Irradiation: Place the vial in the microwave reactor.
-
Temperature: 100 °C
-
Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Workup:
-
Cool the reaction mixture to room temperature (using reactor's compressed air cooling).
-
Dilute with EtOAc (10 mL).
-
Wash successively with water (2 x 5 mL), sat. NaHCO₃ (1 x 5 mL), and 1M HCl (1 x 5 mL) to remove excess acid/amine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often >95% pure. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient 0-50%).
Method B: Acyl Chloride Route (Alternative)
Use this method if T3P is unavailable or for scale-up where reagent cost is a factor.
-
Activation: Convert 2-phenoxypropanoic acid to the acid chloride using Thionyl Chloride (SOCl₂) (3 equiv) at reflux (conventional heating, 1h) or MW (80 °C, 5 min). Remove excess SOCl₂ in vacuo.
-
Coupling: Dissolve the crude acid chloride in DCM. Add Morpholine (1.1 equiv) and TEA (1.5 equiv) at 0 °C.
-
MW Finish: Irradiate at 60 °C for 5 minutes to ensure complete conversion.
-
Workup: Standard aqueous extraction as Method A.
Reaction Mechanism & Pathway
The T3P-mediated pathway involves the formation of a mixed anhydride intermediate, which is highly activated toward nucleophilic attack by morpholine.
Figure 2: Mechanistic pathway of T3P-mediated amidation.
Analytical Data (Representative)
Product: 4-(2-phenoxypropanoyl)morpholine Physical State: Viscous colorless oil or low-melting white solid. Yield: 88-94% (Method A).
| Technique | Expected Signal / Value | Assignment |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28–7.24 (m, 2H) | Aromatic (meta) |
| δ 6.98–6.92 (m, 3H) | Aromatic (ortho/para) | |
| δ 4.95 (q, J = 6.8 Hz, 1H) | CH (alpha to carbonyl) | |
| δ 3.70–3.45 (m, 8H) | Morpholine ring (-CH₂-) | |
| δ 1.62 (d, J = 6.8 Hz, 3H) | Methyl group (-CH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5 | Carbonyl (C=O) |
| δ 157.8, 129.6, 121.5, 115.2 | Aromatic Carbons | |
| δ 73.1 | Alpha-CH | |
| δ 66.8, 45.9, 42.5 | Morpholine Carbons | |
| δ 18.2 | Methyl Carbon | |
| MS (ESI) | m/z 236.1 [M+H]⁺ | Molecular Ion |
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete activation of acid. | Increase T3P to 2.0 equiv; ensure base is added before T3P to form carboxylate. |
| Product Impure | Excess morpholine remaining. | Ensure the 1M HCl wash is thorough during workup to protonate and remove unreacted morpholine. |
| Pressure Spike | Solvent superheating or decomposition. | Use a vessel with adequate headspace (fill max 2/3). Switch to a lower vapor pressure solvent like DMF if necessary. |
| Racemization | High temperature sensitivity. | Reduce MW temp to 80 °C and extend time to 20 min. T3P is generally known for low racemization risk [1]. |
Safety Considerations
-
Microwave Vials: Always inspect vials for scratches or defects before use to prevents explosion under pressure.
-
T3P: Corrosive and moisture sensitive. Handle under inert atmosphere where possible.
-
Morpholine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Use in a fume hood.[1]
References
-
General Microwave Amidation Protocol
-
Kappe, C. O., & Dallinger, D. (2006). Controlled microwave heating in modern organic synthesis. Nature Reviews Drug Discovery. Link
-
-
T3P Coupling Efficiency
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
-
Analogous Synthesis (2-fluoro derivative)
-
Specific protocol adapted from Synthesis of fluoro-derivatives of commercial herbicides, Supporting Information. Link (Representative source for workup/NMR data adaptation).
-
-
Microwave Synthesis of Phenoxy Acids
-
Pellón, R. F., et al. (2005). Microwave-assisted synthesis of 2-phenoxybenzoic acids. Journal of Chemical Research. Link
-
Sources
Application Note: Handling, Storage, and Protocol Design for 4-(2-Phenoxypropanoyl)morpholine
Executive Summary & Compound Profile
4-(2-phenoxypropanoyl)morpholine (also known as 1-morpholin-4-yl-2-phenoxypropan-1-one) is a lipophilic amide intermediate often utilized in the synthesis of agrochemicals (specifically morpholine fungicides) and pharmaceutical candidates targeting enzymatic pathways.[1]
Unlike simple morpholine salts, this compound features an amide linkage connecting the morpholine ring to a phenoxy-substituted propionyl chain .[1] This structural motif dictates specific handling requirements to prevent hydrolysis, racemization (at the chiral
Physicochemical Characterization Table[2]
| Property | Value / Characteristic | Relevance to Handling |
| Molecular Formula | Stoichiometry calculations. | |
| Molecular Weight | ~235.28 g/mol | Preparation of Molar stock solutions. |
| Physical State | Viscous Oil or Low-Melting Solid | Requires gentle warming for aliquoting; massing by difference recommended.[1] |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. Requires organic co-solvent for biological assays.[1] |
| Chirality | Yes (C2 position of propanoyl group) | Risk of Racemization: Avoid strong bases and elevated temperatures. |
| Stability | Amide bond (Moderate); Ether linkage (Stable) | Susceptible to acid/base catalyzed hydrolysis. |
Health, Safety, and Environment (HSE) Protocol[1][3]
Warning: While specific toxicological data for this exact derivative may be limited, morpholine amides are known skin irritants and potential sensitizers.[1][2] Treat as a Hazardous Substance .[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator if handling powder; Fume hood mandatory for oils/liquids to avoid inhalation of aerosols.
-
Dermal: Nitrile gloves (double-gloving recommended for DMSO solutions due to enhanced permeation).
Emergency Response
-
Skin Contact: Wash immediately with soap and water.[1][3][4][5] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic amide.[1]
-
Spill Cleanup: Adsorb onto vermiculite or sand.[1] Do not use cellulose-based absorbents if strong oxidizers are present (though unlikely for this compound).
Storage and Stability Guidelines
The integrity of 4-(2-phenoxypropanoyl)morpholine depends on minimizing three degradation vectors: Hydrolysis , Oxidation , and Racemization .[1]
Storage Protocol
-
Temperature: Store at 2°C to 8°C for short-term (<3 months). For long-term storage (>6 months), store at -20°C .
-
Atmosphere: Hygroscopic potential is low, but moisture can catalyze amide hydrolysis over time.[1] Store under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Container: Amber borosilicate glass vials with Teflon-lined caps. Avoid polystyrene containers as the compound may leach plasticizers.[1]
Logic Flow: Storage Decision Tree
Figure 1: Decision matrix for storage conditions based on physical state and usage frequency.[1]
Solubilization and Handling Protocols
Objective: Create a stable stock solution for biological assays or synthetic coupling.
A. Solvent Compatibility[1][8]
-
Preferred: Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[1]
-
Acceptable: Ethanol, Methanol (use fresh; avoid prolonged storage due to potential transesterification risk, though low for amides).[1]
-
Avoid: Water, PBS (precipitates immediately).[1]
B. Protocol: Preparation of 10 mM Stock Solution (Example)
Target Concentration: 10 mM in DMSO. Volume: 1 mL.
-
Calculate Mass:
-
Weighing (Critical Step):
-
If the compound is an oil, do not attempt to weigh exactly 2.35 mg into a weigh boat.[1]
-
Technique: Weigh a clean glass vial (Tare). Add approximately 2-3 mg of oil using a glass capillary or positive displacement pipette. Weigh again. Calculate the exact volume of DMSO required to reach 10 mM based on the actual mass.
- [1]
-
-
Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual schlieren lines persist.
-
QC Check: Inspect for clarity. If the solution is cloudy, the compound may be impure or wet.[1]
C. Aqueous Dilution (For Biological Assays)
When adding the DMSO stock to cell culture media or buffer:
-
Stepwise Dilution: Do not add 10 mM stock directly to water. Prepare an intermediate dilution (e.g., 1 mM) in DMSO.[1]
-
Rapid Mixing: Inject the stock into the vortexing buffer to prevent local high concentrations that trigger precipitation.[1]
-
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Degradation Pathways & Troubleshooting
Understanding how the molecule breaks down is essential for interpreting anomalous experimental results.[1]
Mechanism of Action: Hydrolysis & Racemization
The amide bond is generally robust, but the
-
Racemization: In basic conditions (pH > 9), the proton at C2 can be abstracted, leading to an enolate intermediate and loss of optical activity.[1]
-
Hydrolysis: Strong acids or bases will cleave the morpholine ring from the propionyl chain.[1]
Figure 2: Primary degradation and racemization pathways. Avoid basic buffers to maintain stereochemical integrity.
Disposal & Environmental Compliance
-
Waste Classification: Non-halogenated organic solvent waste (if in DMSO/MeOH).
-
Environmental Hazard: Do not release into drains.[1][6][7] Morpholine derivatives can be persistent in aquatic environments and may exhibit toxicity to daphnia and algae.[1]
References
-
PubChem. (2023).[1] Compound Summary for CID 1209-10-5 (Related Structure: 4-(2-phenoxyethyl)morpholine).[1] National Library of Medicine.[1] [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1][8] Registration Dossier: Morpholine and its derivatives - General Handling. ECHA.[1] [Link][1]
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for DMSO/Amide solubility characteristics).
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. ams.usda.gov [ams.usda.gov]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemos.de [chemos.de]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.co.uk [fishersci.co.uk]
Application Note: Extraction and Purification Protocols for 4-(2-phenoxypropanoyl)morpholine
Introduction & Scope
4-(2-phenoxypropanoyl)morpholine is a structural motif frequently encountered in the development of agrochemicals (specifically fungicides and herbicides) and pharmaceutical intermediates. Synthetically, it is typically accessed via the amidation of 2-phenoxypropanoic acid with morpholine.
While the synthesis is straightforward, the isolation of the target amide in high purity is often complicated by the physicochemical properties of the starting materials:
-
Morpholine: A secondary amine (Base, pKa
8.[1]3) that is hygroscopic and water-miscible.[2] -
2-Phenoxypropanoic acid: A carboxylic acid (Acid, pKa
3.1) with moderate lipophilicity.
This Application Note details a robust, self-validating extraction protocol designed to exploit these acid-base differentials, ensuring the removal of unreacted precursors without the need for immediate chromatographic separation.
Physicochemical Profile & Separation Logic[3]
To design an effective extraction, we must analyze the partition coefficients and ionization states of the reaction components.
| Component | Function | Chemical Nature | pKa | Solubility (Aq) | Solubility (Org) |
| 4-(2-phenoxypropanoyl)morpholine | Target | Neutral Amide | N/A | Low | High |
| Morpholine | Reagent | Basic Amine | 8.33 | Miscible | High |
| 2-Phenoxypropanoic Acid | Reagent | Carboxylic Acid | 3.12 | Low (High at pH >5) | High |
| DCC/Urea (if used) | Coupling | Neutral | N/A | Insoluble | Low/Moderate |
The "Acid-Base Swing" Strategy
The target molecule is a neutral amide. It will not ionize significantly in the pH range of 1–12. Conversely, the impurities are ionizable.
-
Acidic Wash (pH < 2): Protonates residual morpholine (
), forcing it into the aqueous phase. -
Basic Wash (pH > 10): Deprotonates residual 2-phenoxypropanoic acid (
), forcing it into the aqueous phase. -
Result: The neutral amide remains in the organic phase throughout both washes.
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
Objective: Isolation of >95% pure amide from a standard coupling reaction (e.g., DCC/EDC or Acid Chloride method).
Reagents Required[3][4][5][6][7][8][9]
-
Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc is greener.
-
Acid Wash: 1M HCl.
-
Base Wash: Saturated NaHCO
(mild) or 1M NaOH (strong). -
Drying Agent: Anhydrous MgSO
.
Step-by-Step Methodology
Phase A: Quench and Solubilization
-
Quench: If the reaction used an acid chloride, quench carefully with ice-water to hydrolyze excess reagent. If using coupling agents (DCC), filter off the precipitated urea byproduct first.
-
Dilution: Dilute the reaction mixture with the Extraction Solvent (approx. 10 mL per mmol of substrate).
-
Critical Check: Ensure the organic layer is fully solubilized.[3] If emulsions form, add a small amount of brine.
-
Phase B: Removal of Amine (Morpholine)
-
Acid Wash: Transfer the organic phase to a separatory funnel. Add 1M HCl (1:1 volume ratio vs organic phase).
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to separate.
Phase C: Removal of Acid (2-Phenoxypropanoic Acid)
-
Base Wash: Return the organic layer to the funnel. Add Saturated NaHCO
(1:1 volume).-
Caution: CO
gas will evolve. Vent immediately and frequently.
-
-
Agitation: Shake until gas evolution ceases.
-
Separation: Allow layers to separate.
-
Top Layer (Aq): Contains Sodium 2-phenoxypropanoate. Discard.
-
Bottom Layer (Org): Contains Purified Target Amide. Collect.
-
Phase D: Finishing
-
Brine Wash: Wash the organic layer once with saturated NaCl to remove trapped water.
-
Drying: Dry over anhydrous MgSO
for 15 minutes. -
Concentration: Filter and concentrate under reduced pressure (Rotavap) at 40°C.
Protocol 2: High-Purity Cleanup (Solid Phase Extraction)
Objective: Polishing the crude material if LLE yields <95% purity or if trace colored impurities persist.
Materials
-
Cartridge: Silica Gel SPE Cartridge (e.g., 500mg or 1g).
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
Workflow
-
Conditioning: Flush cartridge with 3 column volumes (CV) of Hexane.
-
Loading: Dissolve the crude oil/solid in the minimum amount of DCM and load onto the cartridge.
-
Elution Gradient:
-
Fraction 1 (100% Hexane): Elutes non-polar byproducts.
-
Fraction 2 (80:20 Hexane:EtOAc): Elutes trace unreacted acid (if any remains).
-
Fraction 3 (50:50 Hexane:EtOAc):Elutes Target Amide.
-
-
Validation: Spot fractions on TLC. The amide typically has an Rf of ~0.3–0.5 in 50:50 Hexane:EtOAc.
Visualizing the Workflow
The following diagram illustrates the logical flow of the extraction process, highlighting the fate of impurities at each stage.
Figure 1: Logical flowchart for the acid-base extraction of morpholine amides.
Analytical Quality Control
Before proceeding to biological testing or further synthesis, validate the extraction using the following parameters.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV @ 254 nm (Phenoxy absorption) and 210 nm (Amide).
-
Expected Result: The amide will elute later than the free acid due to the capping of the polar carboxyl group.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Emulsion forms during wash | Similar densities of phases | Add solid NaCl to saturate the aqueous layer; filter through Celite if particulate matter exists. |
| Low Yield | Product lost to aqueous phase | Ensure the amide is not water-soluble. If yield is low, back-extract the aqueous washes with DCM. |
| Acid impurity persists | Incomplete deprotonation | Use 1M NaOH instead of NaHCO |
References
-
Amide Bond Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link
-
Morpholine Properties: National Center for Biotechnology Information. (2025).[4][6][7][8][9] PubChem Compound Summary for CID 8083, Morpholine. Retrieved from .
-
General Workup Procedures: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. Link
-
Phenoxy Acid Properties: National Center for Biotechnology Information. (2025).[4][6][7][8][9] PubChem Compound Summary for CID 14264, 2-Phenoxypropionic acid. Retrieved from .
-
Benchchem Protocols: Application Notes for Morpholine Derivatives. Retrieved from .
Sources
- 1. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lab Reporter [fishersci.it]
- 6. impactfactor.org [impactfactor.org]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-(2-Phenoxyethyl)morpholine | C12H17NO2 | CID 2840999 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yields in 4-(2-phenoxypropanoyl)morpholine synthesis
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for the synthesis of 4-(2-phenoxypropanoyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical amide coupling reaction. As Senior Application Scientists, we understand that low yields can be a significant bottleneck in research and development. This document provides in-depth, field-proven insights to diagnose and resolve common issues, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Understanding the Core Synthesis Pathways
The synthesis of 4-(2-phenoxypropanoyl)morpholine is fundamentally an amide bond formation between 2-phenoxypropanoic acid and morpholine. Success hinges on the effective activation of the carboxylic acid for nucleophilic attack by the morpholine amine. Two primary, robust pathways are typically employed.
-
Route A: The Acyl Chloride (Schotten-Baumann) Method: This is a classic and often high-yielding two-step approach. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with morpholine, typically in the presence of a base to neutralize the HCl byproduct.[1][2]
-
Route B: Direct Coupling Method: This one-pot approach avoids the isolation of the often moisture-sensitive acyl chloride. A coupling reagent is used to activate the carboxylic acid in situ, forming a reactive intermediate that is immediately scavenged by morpholine. A wide array of modern coupling reagents, such as carbodiimides (EDC, DCC) or uronium/phosphonium salts (HATU, PyBOP), can be used.[3][4]
Section 2: Troubleshooting Guide
This section is structured to help you diagnose issues based on your experimental observations.
Problem Cluster 1: Reaction Failure or Incomplete Conversion
Q: My reaction has stalled. TLC or LC-MS analysis shows large amounts of unreacted 2-phenoxypropanoic acid. What is the likely cause?
A: This is a classic symptom of inadequate carboxylic acid activation. The acid itself is not electrophilic enough to react directly with morpholine due to the competing acid-base reaction that forms an unreactive ammonium salt.[4][5]
-
Causality (Acyl Chloride Route): If you are using the acyl chloride method, the conversion of the carboxylic acid to the acyl chloride may be incomplete. Thionyl chloride or oxalyl chloride can degrade upon storage, especially with exposure to moisture. Ensure you are using a fresh or properly stored bottle of the chlorinating agent. It is also possible that residual water in your solvent or on your glassware is quenching the reagent.
-
Causality (Direct Coupling Route): The coupling reagent is either inactive or unsuitable for the substrates.
-
Reagent Quality: Carbodiimides like EDC and DCC are moisture-sensitive. Uronium salts like HATU can also degrade over time. Use fresh, high-purity reagents.
-
Steric Hindrance: While not severe in this case, steric hindrance around the carboxylic acid can sometimes necessitate a more powerful coupling reagent. If you are using a weaker reagent like DCC, consider switching to a more potent one like HATU or COMU.[3][6]
-
-
Actionable Solutions:
-
Verify Reagent Activity: Use fresh bottles of chlorinating or coupling agents.
-
Ensure Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents, especially for the acyl chloride formation step and for reactions involving coupling reagents.
-
Upgrade Your Coupling Reagent: If using a direct coupling method with a carbodiimide, switch to a more efficient uronium-based reagent (e.g., HATU, HBTU).[7]
-
Q: My 2-phenoxypropanoic acid is consumed, but a significant amount of morpholine remains, and the yield is low. What's happening?
A: This scenario strongly suggests that your activated carboxylic acid intermediate (the acyl chloride or the in-situ activated ester) is being consumed by a competing side reaction before it can react with morpholine.
-
Causality (Acyl Chloride Route): The primary culprit is almost always hydrolysis. Acyl chlorides are highly reactive and will readily react with any trace moisture in the reaction mixture to revert to the starting carboxylic acid.[8][9][10] This is an extremely fast reaction.
-
Causality (Direct Coupling Route): While less common, the activated intermediate can react with other nucleophiles present or, in some cases, rearrange. For example, with carbodiimide reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct if the amine nucleophile (morpholine) is not available or is slow to react.[11]
-
Actionable Solutions:
-
Rigorously Exclude Water: Use anhydrous solvents (e.g., DCM, THF, DMF) and ensure the morpholine is dry. Consider adding molecular sieves to the reaction.
-
Optimize Reagent Addition: In the acyl chloride route, add the acyl chloride solution dropwise to a cooled solution of morpholine and base. This ensures the morpholine is immediately available to react, minimizing the chance of hydrolysis. For the direct coupling route, add the coupling reagent to a pre-mixed solution of the acid and amine.[11]
-
Problem Cluster 2: Significant Byproduct Formation
Q: I am using the acyl chloride method, and my final product is contaminated with a salt. What is it and how do I prevent it?
A: The byproduct of the acylation reaction is hydrogen chloride (HCl). This immediately reacts with any available base.[1][]
-
Causality: If you use exactly one equivalent of morpholine, half of it will be consumed to form morpholine hydrochloride salt, rendering it non-nucleophilic and halting the reaction at a maximum theoretical yield of 50%. If you use an external tertiary amine base like triethylamine (Et₃N) or pyridine, you will form triethylammonium chloride or pyridinium chloride. These salts can sometimes co-precipitate with your product or be difficult to remove during workup.
-
Actionable Solutions:
-
Use Appropriate Stoichiometry: You must use either >2 equivalents of morpholine (one to act as the nucleophile, one to act as the acid scavenger) or use 1 equivalent of morpholine with at least 1 equivalent of a non-nucleophilic base like triethylamine, pyridine, or DIPEA.[7][13]
-
Choose Your Base Wisely: Inorganic bases like K₂CO₃ or NaHCO₃ can also be used and often result in cleaner reactions and easier workup, as the resulting inorganic salts are readily removed in an aqueous wash.[]
-
Improve Workup: Ensure your aqueous wash is sufficient to dissolve and remove all ammonium salts formed.
-
Q: I used EDC as a coupling reagent and now have a white, poorly soluble solid contaminating my product.
A: This is almost certainly the N-acylurea byproduct, a known issue with carbodiimide coupling agents.
-
Causality: The highly reactive O-acylisourea intermediate, formed from the reaction of 2-phenoxypropanoic acid and EDC, is intended to react with morpholine. If this reaction is slow, the intermediate can undergo an intramolecular acyl transfer to form the very stable N-acylurea.
-
Actionable Solutions:
-
Use Additives: The formation of N-acylurea can be largely suppressed by adding a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or DMAP.[11] These additives react with the O-acylisourea to form a more stable activated ester intermediate, which is less prone to rearrangement but still highly reactive towards the amine.
-
Optimize Temperature: Running the reaction at 0°C can sometimes minimize side reactions.[11]
-
Purification: The urea byproduct is often insoluble in solvents like dichloromethane or ethyl acetate, allowing it to be removed by filtration. However, preventing its formation is the superior strategy.
-
Section 3: Troubleshooting Workflow
When low yield is observed, a systematic approach is crucial. The following workflow can help pinpoint the root cause of the issue.
Section 4: Frequently Asked Questions (FAQs)
Q: Which synthesis route is generally better? A: Both routes are effective. The acyl chloride method is often higher yielding and uses cheaper reagents, but it requires an extra step and careful handling of the moisture-sensitive acyl chloride. The direct coupling route is more convenient (one-pot) and tolerant of some functional groups, but the reagents are more expensive, and byproduct removal can be an issue (e.g., with DCC/EDC).[3][14] For process scale-up, minimizing steps often makes the direct coupling route more attractive despite reagent cost.
Q: How can I confirm the formation of the 2-phenoxypropionyl chloride intermediate? A: Acyl chlorides are highly reactive and generally not isolated for characterization.[] However, you can monitor the disappearance of the carboxylic acid starting material by TLC. A successful conversion will show the spot for the acid (which is polar) being replaced by a much less polar spot for the acyl chloride. Be aware that the acyl chloride will likely hydrolyze back to the acid on the silica gel plate, so streaking is common. The most definitive proof is the successful formation of the final amide product.
Q: Can I use an aqueous base like NaOH for the Schotten-Baumann reaction? A: Yes, the classic Schotten-Baumann reaction often uses an aqueous base (like NaOH solution) added to a biphasic system (e.g., DCM/water).[1][2] The reaction occurs at the interface. However, this introduces a large amount of water, which increases the risk of hydrolyzing the acyl chloride. For maximizing yield, using an organic base like pyridine or triethylamine in an anhydrous organic solvent is generally preferred.[1]
Q: My final product seems to be an oil, but the literature reports a solid. What should I do? A: An oily product is a strong indication of impurities. Pure 4-(2-phenoxypropanoyl)morpholine should be a solid (Melting Point: ~116-119 °C for the parent 2-phenoxypropanoic acid suggests the amide will also be a solid).[15] The impurity could be residual solvent, unreacted starting material, or a byproduct. Purification is necessary. Column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or isopropanol/water) is the recommended course of action.[16]
Section 5: Optimized Experimental Protocols
These protocols are provided as a robust starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis via the Acyl Chloride Method
This protocol is optimized for high yield by ensuring anhydrous conditions and efficient acid scavenging.
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Phenoxypropanoic Acid | 166.17 | 5.00 g | 30.1 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.2 mL | 45.1 mmol | 1.5 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Morpholine | 87.12 | 3.15 mL | 36.1 mmol | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 6.3 mL | 45.1 mmol | 1.5 |
Methodology:
-
Acyl Chloride Formation:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser (with a drying tube), add 2-phenoxypropanoic acid (5.00 g, 30.1 mmol).
-
Add anhydrous DCM (50 mL) and stir to dissolve.
-
Carefully add thionyl chloride (3.2 mL, 45.1 mmol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2 hours. Gas evolution (SO₂ and HCl) will be observed. The reaction is complete when gas evolution ceases.
-
Allow the solution to cool to room temperature. Remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-phenoxypropionyl chloride (a pale yellow oil) is used immediately in the next step.
-
-
Amidation:
-
In a separate flame-dried 250 mL flask, dissolve morpholine (3.15 mL, 36.1 mmol) and triethylamine (6.3 mL, 45.1 mmol) in anhydrous DCM (50 mL).
-
Cool this solution to 0°C in an ice bath.
-
Re-dissolve the crude acyl chloride from the previous step in anhydrous DCM (20 mL) and add it dropwise to the cooled morpholine solution over 20 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethyl acetate/hexanes to afford 4-(2-phenoxypropanoyl)morpholine as a white solid.
-
Protocol 2: Synthesis via Direct Coupling (HATU)
This one-pot protocol uses a modern, highly efficient coupling reagent.
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Phenoxypropanoic Acid | 166.17 | 2.00 g | 12.0 mmol | 1.0 |
| Morpholine | 87.12 | 1.16 mL | 13.2 mmol | 1.1 |
| HATU | 380.23 | 5.04 g | 13.2 mmol | 1.1 |
| DIPEA | 129.24 | 4.2 mL | 24.1 mmol | 2.0 |
| DMF, anhydrous | - | 50 mL | - | - |
Methodology:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add 2-phenoxypropanoic acid (2.00 g, 12.0 mmol), morpholine (1.16 mL, 13.2 mmol), and HATU (5.04 g, 13.2 mmol).
-
Add anhydrous DMF (50 mL) and stir to dissolve all solids.
-
Add N,N-Diisopropylethylamine (DIPEA) (4.2 mL, 24.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting acid.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate (150 mL) and water (100 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
References
-
Academia.edu. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]
-
ResearchGate. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?[Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Patsnap Eureka. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. [Link]
-
YouTube. (2019, November 12). synthesis of amides from acid chlorides. [Link]
- DeFigueiredo, R. M., & Suppo, J.-S. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(7), 1169–1186.
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. [Link]
- Sabourault, N., et al. (2017). A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl4. Beilstein Journal of Organic Chemistry, 13, 1894–1901.
-
LookChem. (2025, May 20). 2-phenoxypropanoic acid. [Link]
-
ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]
-
Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]
-
YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. [Link]
-
Chemguide. (n.d.). Learning outcome 33.3.4. [Link]
-
YouTube. (2020, September 30). Hydrolysis of an acid chloride. [Link]
Sources
- 1. Lab Reporter [fishersci.it]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Increase Amide Synthesis Yield via Catalytic Innovations [eureka.patsnap.com]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with 4-(2-phenoxypropanoyl)morpholine in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug formulation.
The compound 4-(2-phenoxypropanoyl)morpholine presents a classic formulation challenge. Structurally, it consists of a lipophilic phenoxy ether linked via a propanoyl spacer to a morpholine ring. While morpholine is often incorporated into drug scaffolds to improve aqueous solubility [1], in this specific molecule, the morpholine nitrogen is tied up in an amide bond . Because amides are neutral and non-ionizable at physiological pH, you cannot rely on simple pH adjustments or salt formation to force this compound into solution. Its solubility is entirely dependent on overcoming its crystal lattice energy and solvating the hydrophobic phenoxy moiety.
Below is our comprehensive troubleshooting guide to help you overcome these solubility barriers using self-validating, thermodynamically sound methodologies.
🔬 Troubleshooting Guide & FAQs
Q1: I tried lowering the pH to 2.0 using HCl to protonate the morpholine ring, but the compound still won't dissolve. Why? Causality: This is the most common mistake researchers make with this scaffold. The nitrogen in the morpholine ring of 4-(2-phenoxypropanoyl)morpholine is an amide nitrogen, not an amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it non-basic (pKa < 0). Therefore, pH adjustment will not induce salt formation or improve solubility [4]. Solution: Abandon pH adjustments. You must rely on co-solvency, micellar solubilization, or inclusion complexation to shield the lipophilic phenoxy ring from the aqueous environment [2].
Q2: When I dilute my 100% DMSO stock directly into my aqueous assay buffer, the compound immediately crashes out as a cloudy suspension. How do I prevent this? Causality: Direct dilution of a highly concentrated DMSO stock into water causes a rapid "solvent shift." The DMSO rapidly diffuses into the bulk water, leaving the lipophilic drug molecules highly supersaturated. Without a stabilizer, they rapidly nucleate and precipitate. Solution: You must use a stepwise micellar solubilization approach. By introducing a surfactant (like Tween 80) before the aqueous phase, you lower the interfacial tension and trap the drug in micelles as the water is introduced.
Q3: I need to dose this compound orally (PO) in mice at 30 mg/kg, but I cannot use high concentrations of DMSO or Tween due to toxicity. What is the best vehicle? Causality: High-dose in vivo efficacy studies require biocompatible vehicles that can maintain the drug in solution within the gastrointestinal tract. Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard here. The hydrophobic cavity of the cyclodextrin molecule perfectly encapsulates the lipophilic phenoxypropanoyl moiety, while its hydrophilic hydroxyl exterior ensures high aqueous solubility [3].
📊 Quantitative Formulation Data
To assist in selecting the correct vehicle, refer to the expected solubility enhancements for 4-(2-phenoxypropanoyl)morpholine across standard pharmaceutical vehicles.
| Vehicle Formulation | Solubilization Mechanism | Est. Solubility Limit (mg/mL) | Recommended Application |
| 100% Aqueous Buffer (pH 7.4) | Intrinsic | < 0.05 | None (Reference baseline) |
| 1% DMSO in PBS | Co-solvency | ~ 0.1 - 0.2 | Low-concentration in vitro assays |
| 5% DMSO + 5% Tween 80 in Saline | Micellar Solubilization | 2.0 - 5.0 | In vitro cell culture / IV dosing |
| 20% HP-β-CD in Water | Inclusion Complexation | 10.0 - 20.0 | In vivo PO/IV dosing |
| 0.5% CMC + 0.1% Tween 80 | Nanosuspension (Physical) | > 50.0 (Suspension) | High-dose in vivo PO (Solid state) |
⚙️ Experimental Workflows & Protocols
Protocol A: Stepwise Micellar Solubilization (For In Vitro Assays)
This protocol creates a self-validating 10x stock that resists precipitation upon final dilution.
-
Lattice Disruption: Dissolve 5.0 mg of 4-(2-phenoxypropanoyl)morpholine in 50 µL of 100% molecular-biology grade DMSO. Vortex until optically clear.
-
Surfactant Coating: Add 50 µL of 100% Tween 80 directly to the DMSO stock. Vortex vigorously for 60 seconds. Note: The surfactant must coat the solvated molecules before any water is introduced.
-
Aqueous Equilibration: Slowly add 900 µL of PBS (pH 7.4) dropwise (approx. 1 drop per second) while continuously vortexing the tube.
-
Self-Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a blank vehicle. An OD600 < 0.05 confirms a true micellar solution free of colloidal aggregates.
Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)
This protocol generates a biocompatible, completely aqueous solution.
-
Host Preparation: Weigh 200 mg of HP-β-CD and dissolve in 800 µL of sterile Milli-Q water to create a 20% w/v solution. Vortex until completely clear.
-
Guest Introduction: Weigh 10 mg of the compound and add it directly to the HP-β-CD solution. The mixture will initially appear as a cloudy suspension.
-
Thermodynamic Driving: Sonicate the mixture in a water bath at 37°C for 45 minutes. The thermal energy accelerates the host-guest equilibrium.
-
Self-Validation Check: The solution must transition from a cloudy suspension to an optically clear liquid. If particulates remain, the thermodynamic solubility limit of the complex has been exceeded.
-
Sterilization: Q.s. to 1.0 mL with Milli-Q water and filter through a 0.22 µm PVDF syringe filter.
🗺️ Mechanistic Visualizations
Decision matrix for selecting the optimal solubilization strategy based on application.
Mechanistic pathway of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.
📚 References
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. European Pharmaceutical Review. Available at:[Link]
-
Solubility Enhancement Technologies and Research Emerged. International Journal of Pharmaceutical & Biological Archives. Available at:[Link]
identifying common impurities in 4-(2-phenoxypropanoyl)morpholine production
Technical Support Center: Impurity Profiling for 4-(2-phenoxypropanoyl)morpholine
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Guide for Impurity Identification & Process Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the impurity profile of 4-(2-phenoxypropanoyl)morpholine (CAS: 25892-38-6).[1] This molecule is a critical amide intermediate, often synthesized via the coupling of 2-phenoxypropionic acid and morpholine.
High-purity isolation is frequently complicated by the "invisible" nature of morpholine (lack of UV chromophore) and the potential for genotoxic Michael acceptors if elimination side-reactions occur. This guide provides a self-validating workflow to identify, quantify, and remove these specific impurities.
Part 1: Diagnostic Workflow (Visual)
Before altering your synthesis, use this logic flow to categorize your unknown impurity.
Figure 1: Decision tree for rapid classification of unknown HPLC peaks based on detection physics and polarity.
Part 2: The Impurity Profile (Technical Deep Dive)
The following table summarizes the critical impurities. Note that Impurity C is a potential Genotoxic Impurity (GTI) and requires strict control.[1]
| Impurity ID | Name | Origin | Detection Characteristic | Removal Strategy |
| Impurity A | 2-Phenoxypropionic Acid | Unreacted Intermediate / Hydrolysis | UV Active (270 nm).[1] Elutes before product in Reverse Phase (RP).[1] | Wash organic layer with sat.[1][2] NaHCO₃ (pH > 8).[1] |
| Impurity B | Phenol | Starting Material (Carryover) | Strong UV Active (270 nm).[1] Distinctive odor. | Wash with 1M NaOH (Phenoxide formation).[1] |
| Impurity C | 4-Acryloylmorpholine | Side Reaction: Elimination of HCl from 2-chloropropionyl precursor.[1] | UV Active (Weak).[1] Safety Alert: Michael Acceptor. | Avoid high temp (>60°C) with strong bases.[1] |
| Impurity D | Morpholine | Excess Reagent | UV Inactive. Visible only on MS/ELSD.[1] | Wash with 1M HCl (forms water-soluble salt).[1] |
| Impurity E | Dicyclohexylurea (DCU) | Coupling Reagent Byproduct (if DCC used) | UV Active (End absorption).[1] Poor solubility. | Cool reaction to 0°C and filter precipitate.[1] |
Part 3: Common Issues & Solutions (FAQ)
Q1: I see a "Ghost Peak" that appears in my Mass Spec (TIC) but not on my UV trace. What is it?
Diagnosis: This is almost certainly Morpholine (Impurity D).[1]
Mechanism: Morpholine lacks a conjugated
-
Do not rely on UV purity for yield calculations.[1]
-
Implement an acidic workup: Wash your organic phase (DCM or EtOAc) with 1M HCl .[1] This protonates the morpholine, forcing it into the aqueous layer.
Q2: My product is an oil that refuses to crystallize. Why?
Diagnosis: Presence of Phenol (Impurity B) or 2-Phenoxypropionic Acid (Impurity A).[1] Causality: Even small percentages (1-3%) of phenolic impurities can depress the melting point significantly, acting as a "solvent" that keeps the amide in an oily state. Corrective Action:
-
If Acidic (Impurity A): The amide is neutral.[1] Dissolve the oil in ether/ethyl acetate and wash with 10% Na₂CO₃ .[1] The impurity will deprotonate and move to the water phase.
-
If Phenolic (Impurity B): Phenol is weakly acidic (
).[1] A wash with 1M NaOH is required to fully remove it.[1] Warning: Do not heat during this wash to avoid hydrolyzing your product.
Q3: I see a small peak eluting just after my main peak with the exact same Mass (MW 235). Is it an isomer?
Diagnosis: This is likely the Enantiomer (if using a chiral column) or a Regioisomer (rare, but possible if substituted phenols were used).[1]
Context: 4-(2-phenoxypropanoyl)morpholine has a chiral center at the propionyl
-
If you started with racemic 2-chloropropionic acid, your product is a racemate (50:50 mixture).[1]
-
If you started with chiral (L)-2-chloropropionic acid and see a small second peak, you have suffered Racemization .[1] Mechanism: Amide coupling reagents (like DCC/EDC) can cause racemization via an oxazolone intermediate mechanism [1].[1] Prevention: Use "suppressors" like HOBt (Hydroxybenzotriazole) or Oxyma during the coupling step to prevent racemization.[1]
Part 4: Synthetic Pathway & Impurity Genesis[1][3]
Understanding where impurities come from is the key to preventing them.
Figure 2: Synthetic genesis of impurities.[1] Red nodes indicate side-reaction pathways that must be suppressed.[1]
Part 5: Validated Analytical Protocol
To confirm purity, use this standardized HPLC method. This method separates the neutral amide from the acidic precursors and phenolic contaminants.
Method ID: HPLC-PPM-01 Technique: Reverse Phase HPLC with UV Detection[1][3]
| Parameter | Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm) | Phenyl columns provide better selectivity for the phenoxy ring via |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the carboxylic acid impurity, sharpening its peak.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 10% B to 90% B over 15 mins | General scouting gradient covers wide polarity range.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 272 nm | Max absorption for the phenoxy ether moiety [3].[1] |
| Temperature | 30°C | Ensures retention time reproducibility.[1] |
System Suitability Criteria:
-
Resolution (
): > 1.5 between Phenol and 2-Phenoxypropionic acid. -
Tailing Factor (
): < 1.5 for the main amide peak.[1]
References
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][4][5] Tetrahedron, 61(46), 10827-10852.[1]
-
Sielc Technologies. (n.d.).[1] HPLC Separation of Phenolic Acids. Sielc.com.[1] Retrieved March 6, 2026.[1]
-
BenchChem. (2025).[1][6][7] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem Technical Guides.
Sources
Technical Support Center: Kinetic Optimization for 4-(2-phenoxypropanoyl)morpholine
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: KINETICS-8842-MORPH
Welcome to the Advanced Synthesis Help Center
You have reached the specialized support module for the synthesis of 4-(2-phenoxypropanoyl)morpholine . As Senior Application Scientists, we understand that while the formation of this amide bond appears straightforward, optimizing the kinetics for scale-up and purity requires a rigorous understanding of thermodynamic boundaries and heat transfer limitations.
This guide moves beyond basic "recipe" following. It treats the reaction as a dynamic system governed by the Arrhenius equation, where temperature is not just a setting, but a control valve for selectivity.
Part 1: The Kinetic Landscape (Theory & Mechanism)
The synthesis of 4-(2-phenoxypropanoyl)morpholine typically proceeds via the nucleophilic acyl substitution of 2-phenoxypropanoyl chloride with morpholine. This is an exothermic, bimolecular (
The Critical Temperature Zones
To optimize kinetics, you must map your reaction across three distinct thermal zones. We have compiled this data based on standard acyl chloride amidation profiles.
| Zone | Temperature Range | Kinetic Behavior | Risk Profile |
| Zone A: Addition | -5°C to 5°C | Kinetic Control. Rate is limited by mixing and heat removal. The rate constant ( | Low. Prevents vaporization of solvent (e.g., DCM) and minimizes hydrolysis if moisture is present. |
| Zone B: Conversion | 20°C to 25°C | Transition Phase. The reaction approaches completion. The energy barrier ( | Moderate. If Zone A was skipped, massive exotherm occurs here, leading to impurities. |
| Zone C: Aging | 40°C to 60°C | Thermodynamic Sweep. Used only if conversion <98%. Drives the reaction to completion for sterically hindered conformers. | High. Risk of morpholine oxidation or acid chloride thermal decomposition (ketene formation). |
The Mechanistic Pathway (Visualization)
The following diagram illustrates the kinetic competition between the desired amidation and the parasitic hydrolysis pathway, emphasizing where temperature control exerts influence.
Figure 1: Kinetic pathway showing the bifurcation between product formation and hydrolysis. Temperature control at the intermediate stage is critical to favor
Part 2: Optimized Experimental Protocol
This protocol is designed for a self-validating workflow . It includes "Checkpoints" where the user must verify system status before proceeding.
Reagents:
-
2-Phenoxypropanoyl chloride (1.0 equiv)
-
Morpholine (1.1 equiv)
-
Triethylamine (1.2 equiv) [Acid Scavenger][1]
-
Dichloromethane (DCM) or Toluene [Solvent]
Step-by-Step Methodology
-
System Preparation (Checkpoint 1):
-
Ensure reactor is inerted with
. -
Validation: Oxygen sensor should read <1%. Moisture is the enemy of kinetics here.
-
Cool the reactor jacket to -10°C.
-
-
The "Heat Sink" Charge:
-
Charge DCM and Morpholine + Triethylamine into the reactor.
-
Cool internal mass to 0°C.
-
Why? The amine solution acts as a heat sink. We add the acid chloride to the amine (reverse addition) or amine to acid chloride. Recommendation: Add Acid Chloride to Amine to maintain basic conditions, scavenging HCl immediately.
-
-
Controlled Addition (The Kinetic Throttle):
-
Action: Add 2-Phenoxypropanoyl chloride dropwise.
-
Constraint: Maintain internal temperature
C. -
Validation: If
rises >1°C/min, PAUSE addition. This indicates the heat transfer limit of your vessel has been reached.
-
-
The Kinetic Ramp:
-
Once addition is complete, hold at 0°C for 30 minutes.
-
Slowly ramp temperature to 25°C over 1 hour.
-
Why? This gentle ramp prevents a "thermal overshoot" from delayed reaction pockets.
-
-
Completion Check (Checkpoint 2):
-
Sample for HPLC/GC.
-
Target: <0.5% unreacted acid chloride.
-
If >1% remaining: Heat to 40°C (Zone C) for 1 hour.
-
Part 3: Troubleshooting & FAQs
This section addresses specific deviations in reaction kinetics and product quality.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for resolving kinetic deviations during synthesis.
Frequently Asked Questions
Q: My reaction mixture turns dark brown/black at 25°C. Is this normal? A: No. A pure morpholine amidation should be pale yellow or colorless. Darkening indicates amine oxidation or thermal degradation.
-
Root Cause:[2][3][4][5][6][7] The exotherm likely spiked locally during addition (Hot Spots), even if the bulk temperature read 5°C.
-
Fix: Increase stirring speed (Reynolds number) to ensure rapid heat dissipation and slow down the addition rate.
Q: Can I use water as a co-solvent (Schotten-Baumann conditions)? A: Yes, but it changes the kinetics. In a biphasic system (Water/DCM), the reaction relies on interfacial transfer.
-
Optimization: You must use high-shear mixing. Temperature is less critical for exotherm control (water absorbs heat) but critical for selectivity. Keep it <10°C to prevent the hydrolysis of the acid chloride before it enters the organic phase.
Q: Why do I see 2-phenoxypropanoic acid in my final product? A: This is the hydrolysis byproduct.
-
Cause: Moisture ingress or insufficient base.
-
Correction: Ensure your base (Triethylamine/NaOH) is >1.2 equivalents relative to the acid chloride to neutralize the HCl immediately. Acidic conditions catalyze the reverse hydrolysis reaction.
References
-
Patsnap Eureka. (2026). How to Optimize Amide Synthesis for Low-Temperature Applications. Retrieved from
-
Royal Society of Chemistry. (2026).[1] The effect of temperature on the kinetics of enhanced amide bond formation. Retrieved from
-
National Institutes of Health (PMC). (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from
-
BenchChem. (2025).[8] Optimizing reaction conditions for the synthesis of morpholine derivatives. Retrieved from
-
ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond. Retrieved from
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 4. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]
- 5. How to Optimize Amide Synthesis for Low-Temperature Applications [eureka.patsnap.com]
- 6. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enantiomeric Excess in Chiral 4-(2-Phenoxypropanoyl)morpholine Synthesis
Welcome to the dedicated technical support center for the asymmetric synthesis and amide coupling of 4-(2-phenoxypropanoyl)morpholine. This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate the stereochemical integrity of their synthetic workflows.
Mechanistic Insight: The Causality of Racemization
The synthesis of 4-(2-phenoxypropanoyl)morpholine involves the condensation of chiral 2-phenoxypropanoic acid with morpholine. A critical failure point in this workflow is the loss of enantiomeric excess (ee) during the carboxylic acid activation step.
When the carboxyl group is activated (e.g., forming an O-acylisourea intermediate), its electron-withdrawing capacity increases. Coupled with the inductive electron-withdrawing effect of the alpha-phenoxy group, the acidity of the chiral alpha-proton is drastically enhanced[1]. In the presence of a base, this proton is easily abstracted, yielding a planar, achiral enolate intermediate. Subsequent reprotonation occurs from either face with equal probability, leading to racemization[2].
Furthermore, morpholine is a secondary amine. Its steric bulk reduces the rate of nucleophilic attack on the activated ester compared to primary amines, inadvertently providing the competing enolization pathway more time to degrade the stereocenter. Therefore, selecting racemization-free coupling reagents is not optional—it is a mechanistic necessity[3].
Diagnostic Workflow
Troubleshooting workflow for resolving low enantiomeric excess during chiral amide synthesis.
Troubleshooting Guides
Issue 1: Severe Loss of ee During Amide Coupling
-
Cause: Use of carbodiimides (DCC/DIC) without appropriate additives, or the use of strong/unhindered bases (like Triethylamine or DMAP) which rapidly abstract the alpha-proton[1].
-
Solution: Transition to a two-stage activation strategy. Use a modern coupling reagent like HATU combined with a racemization suppressor such as Oxyma (ethyl cyanohydroxyiminoacetate) or HOBt. These additives rapidly convert the highly reactive initial intermediate into a more stable active ester, minimizing the lifespan of the enolization-prone species[1]. Replace TEA with a sterically hindered, weaker base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Issue 2: Inconsistent ee in the Starting 2-Phenoxypropanoic Acid
-
Cause: The starting chiral acid may have degraded during improper storage (e.g., exposure to basic surfaces or high temperatures) or was insufficiently resolved during preparation[2].
-
Solution: Verify the ee of the starting material before coupling. If resolution is required, classical chiral resolution using cinchonidine to form diastereomeric salts is highly effective for 2-phenoxypropanoic acid derivatives[4]. Alternatively, enzymatic deracemization using whole-cell biocatalysts can invert the undesired enantiomer to achieve >95% ee[5]. Store the enantiopure acid at -20°C in amber vials[2].
Quantitative Data: Coupling Condition Matrix
To assist in reagent selection, the following table summarizes the quantitative risk of racemization when coupling 2-phenoxypropanoic acid with morpholine under various conditions:
| Coupling System | Additive | Base | Temp (°C) | Relative Racemization Risk | Expected ee Retention |
| DCC / DIC | None | TEA | 25 | Critical | < 50% |
| DCC / DIC | HOBt | TEA | 0 to 25 | Moderate | 80 - 90% |
| PyBOP | None | DIPEA | 0 to 25 | Low | 90 - 95% |
| HATU | Oxyma | 2,4,6-Collidine | -15 to 0 | Minimal | > 98% |
Self-Validating Experimental Protocols
Protocol A: Racemization-Free Amide Coupling (HATU/Oxyma Method)
Self-Validating Design: This protocol incorporates temperature controls and intermediate stability checks to ensure stereochemical integrity.
-
Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve enantiopure (R)- or (S)-2-phenoxypropanoic acid (1.0 eq) and Oxyma (1.1 eq) in anhydrous DMF (0.2 M).
-
Cooling & Base Addition: Cool the mixture to -15 °C using an ice/salt bath. Dropwise, add 2,4,6-collidine (2.0 eq).
-
Causality Check: Collidine is chosen over DIPEA here as its weaker basicity and high steric hindrance further suppress enolate formation while still neutralizing the acid generated during coupling.
-
-
Activation: Add HATU (1.05 eq) in one portion. Stir for exactly 10 minutes at -15 °C.
-
Validation Check: A color change (often to pale yellow) indicates active ester formation. Do not exceed 10 minutes to prevent background racemization.
-
-
Amidation: Add morpholine (1.2 eq) dropwise. Maintain the reaction at -15 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.
-
Quench & Workup: Quench the reaction with 1M HCl.
-
Causality Check: Immediate acidic quenching protonates the base, instantly stopping any further alpha-proton abstraction.
-
-
Purification: Extract with Ethyl Acetate. Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Chiral HPLC Analysis for ee Determination
-
Sample Prep: Filter a 1 mg/mL solution of the purified 4-(2-phenoxypropanoyl)morpholine through a 0.22 µm PTFE syringe filter to remove particulates.
-
Column Selection: Use a validated chiral stationary phase (e.g., CHIRALPAK AD-H or OD-H).
-
Mobile Phase: Run an isocratic mixture of Hexane / Isopropanol (typically 90:10 to 95:5 v/v) at a flow rate of 1.0 mL/min.
-
Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the enantiomeric excess using the integrated peak areas[6]: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Frequently Asked Questions (FAQs)
Q1: Can I use DMAP as a catalyst to speed up the sluggish morpholine coupling? A1: Absolutely not. DMAP is a strong nucleophilic catalyst that forms a highly activated acylpyridinium intermediate. This intermediate drastically increases the acidity of the alpha-proton, leading to rapid and severe racemization of the 2-phenoxypropanoic acid derivative.
Q2: My ee is degrading during the storage of the final purified amide. What is happening? A2: While amides are generally stable, trace acidic or basic impurities left from silica gel chromatography can catalyze slow proton exchange over time. Ensure the final product is stored in a dry, aprotic environment (e.g., under argon at -20°C) and verify that the silica gel used for purification was properly neutralized[2].
Q3: Is there a way to recover the ee if my final product is already partially racemized? A3: Once the amide is formed, correcting the stereocenter is exceedingly difficult due to the high stability of the amide bond. It is more efficient to hydrolyze the amide back to the acid (which is also challenging without causing further racemization) or to perform preferential crystallization if the compound forms a suitable crystalline lattice or diastereomeric salt[7]. Prevention during the coupling step is the only reliable strategy.
References
-
Benchchem - Methods to prevent racemization of 2-phenylpropionic acid enantiomers.2
-
Journal of the American Chemical Society - Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process.5
-
Patsnap Eureka - Approaching Amide Enantiopurity: Methods for High Fidelity.7
-
Benchchem - How to avoid racemization during 2-phenylpropanamide synthesis.1
-
PubMed / NIH - Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids.4
-
Benchchem - Improving enantiomeric excess in asymmetric synthesis.6
-
Organic & Biomolecular Chemistry (RSC Publishing) - Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.3
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Approaching Amide Enantiopurity: Methods for High Fidelity [eureka.patsnap.com]
Technical Support Center: Optimized Synthesis of 4-(2-Phenoxypropanoyl)morpholine
Executive Summary: Catalyst Selection & Reaction Dynamics
The synthesis of 4-(2-phenoxypropanoyl)morpholine via the amidation of 2-phenoxypropanoic acid with morpholine presents unique chemical challenges. Morpholine is a moderately nucleophilic secondary amine, and 2-phenoxypropanoic acid possesses an α-chiral center that is highly susceptible to racemization via oxazolone formation or enolization if over-activated[1].
To achieve optimal atom economy, yield, and stereocontrol, selecting the appropriate catalyst is paramount. This guide provides a causality-driven framework for selecting between traditional coupling agents, modern direct amidation catalysts, and biocatalytic approaches.
Catalyst Selection Matrix
| Catalyst System | Mechanism / Type | Typical Yield | Enantiomeric Retention (ee%) | Scalability | Best Use Case |
| HBTU / DIPEA | Uronium Salt Coupling | >90% | Moderate (Prone to racemization) | Low (Poor atom economy) | Rapid lab-scale discovery[2] |
| MIBA (Boronic Acid) | Direct Dehydrative Amidation | 85-95% | High (>95%) | High (Green chemistry) | Process scale-up, high atom economy[3] |
| CAL-B (Novozym 435) | Enzymatic Biocatalysis | 70-80% | Excellent (>99%) | Moderate (Solvent specific) | Strict chiral synthesis / Kinetic resolution[4] |
Mechanistic Pathways & Workflows
Below are the logical workflows and mechanistic pathways governing catalyst selection and the direct amidation cycle.
Caption: Workflow for selecting the optimal amidation catalyst based on scale and chirality requirements.
Caption: Catalytic cycle of boronic acid-mediated direct amidation highlighting the acylborate intermediate.
Step-by-Step Experimental Protocols
Protocol A: Direct Catalytic Amidation using MIBA
Causality & Design: 5-Methoxy-2-iodophenylboronic acid (MIBA) acts as a mild, reversible Lewis acid. It activates 2-phenoxypropanoic acid by forming a transient mono- or di-acylborate intermediate[3]. This pathway avoids the highly electrophilic intermediates (like O-acylisoureas) that drive α-proton abstraction, thereby minimizing racemization. Molecular sieves are mandatory to sequester the water byproduct, driving the thermodynamic equilibrium forward.
Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Add 1.0 g of freshly activated 4Å molecular sieves.
-
Reagent Loading: Add 2-phenoxypropanoic acid (1.0 mmol) and MIBA catalyst (0.05 mmol, 5 mol%).
-
Solvent & Amine Addition: Suspend the mixture in 5.0 mL of anhydrous toluene. Add morpholine (1.1 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at 65°C under an inert argon atmosphere for 12-16 hours.
-
Self-Validation Checkpoint: At t=4h, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 254 nm). The disappearance of the 2-phenoxypropanoic acid peak and the emergence of a less polar peak validates the formation of the target amide. If the acid peak remains >50% AUC, verify that the molecular sieves were properly activated (heated to 300°C under vacuum).
-
Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the filtrate with 1M HCl (to remove unreacted morpholine) and saturated NaHCO3 (to remove unreacted acid). Evaporate the solvent to yield the pure amide.
Protocol B: Biocatalytic Amidation using CAL-B (Novozym 435)
Causality & Design: Candida antarctica Lipase B (CAL-B) provides an extremely rigid active site that discriminates between the enantiomers of 2-phenoxypropanoic acid[4]. By running the reaction in a hydrophobic solvent (e.g., heptane), water activity is minimized, shifting the enzyme's natural hydrolytic function toward synthetic amide bond formation.
Methodology:
-
Preparation: In a 20 mL vial, dissolve racemic 2-phenoxypropanoic acid (1.0 mmol) and morpholine (2.0 mmol) in 10 mL of anhydrous heptane.
-
Enzyme Addition: Add 50 mg of immobilized CAL-B (Novozym 435).
-
Reaction: Incubate the mixture in an orbital shaker at 60°C and 200 rpm for 48 hours.
-
Self-Validation Checkpoint: Monitor the reaction via chiral HPLC. The (R)-enantiomer of 2-phenoxypropanoic acid should selectively convert to the amide. A plateau in conversion at exactly 50% confirms the strict enantioselectivity of the CAL-B enzyme, acting as a kinetic resolution[1].
-
Workup: Filter the immobilized enzyme (which can be washed with heptane and reused up to 5 times). Evaporate the solvent and purify via flash chromatography to separate the enantiopure amide from the unreacted (S)-acid.
Troubleshooting Guide & FAQs
Q1: I am observing significant racemization of my chiral 2-phenoxypropanoic acid during scale-up with HBTU/DIPEA. How do I prevent this? A1: Uronium coupling agents like HBTU form a highly reactive active ester. In the presence of excess base (DIPEA), the α-proton of 2-phenoxypropanoic acid is easily abstracted, leading to enolization or oxazolone formation, which scrambles the stereocenter[1]. Solution: Switch to a milder catalytic system like MIBA (Protocol A) which does not require a stoichiometric base, or use a biocatalyst (Protocol B) if strict enantiopurity is the primary goal[3][4].
Q2: My boronic acid-catalyzed reaction stalls at 60% conversion. What is the limiting factor? A2: Direct amidation is an equilibrium process. If the reaction stalls, water is likely accumulating in the system and hydrolyzing the acylborate intermediate back to the starting materials. Solution: Ensure your 4Å molecular sieves are freshly activated (300°C under vacuum for 3 hours). Alternatively, switch the solvent to toluene and use a Dean-Stark apparatus to azeotropically remove water.
Q3: Morpholine is relatively volatile (bp ~128°C). How does this affect high-temperature direct amidation? A3: At elevated temperatures (e.g., >100°C for un-catalyzed direct amidation), morpholine can vaporize into the headspace of the reactor, altering the stoichiometry of the liquid phase and halting conversion. Solution: Use a sealed pressure vessel (autoclave) if operating above 100°C, or utilize a highly active catalyst like MIBA that allows the reaction to proceed at 65°C, well below the boiling point of morpholine[3].
Q4: Can I use standard EDC/DMAP coupling instead of boronic acids? A4: Yes, EDC/DMAP is effective for rapid, small-scale synthesis of 4-(2-phenoxypropanoyl)morpholine. However, it generates stoichiometric urea waste, making it environmentally and economically unviable for large-scale production[2]. Furthermore, DMAP is a strong nucleophilic catalyst that can exacerbate racemization of the α-chiral center compared to boronic acid catalysis.
References
- Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)
- Source: researchgate.
- 2-(4-Bromo-2-chlorophenoxy)
- Source: organic-chemistry.
Sources
mass spectrometry fragmentation pattern of 4-(2-phenoxypropanoyl)morpholine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(2-phenoxypropanoyl)morpholine (C13H17NO3, MW 235.28). Designed for analytical chemists and drug development professionals, this document moves beyond basic spectral listing to explain the mechanistic causality of ion formation.
We compare the two primary analytical "alternatives" for this compound: Electron Ionization (EI) for structural fingerprinting versus Electrospray Ionization (ESI-MS/MS) for high-sensitivity quantitation.
Molecule Characterization
-
IUPAC Name: 4-(2-phenoxypropanoyl)morpholine
-
Molecular Formula: C₁₃H₁₇NO₃
-
Exact Mass: 235.1208 Da
-
Structural Features:
-
Morpholine Amide Core: A stable tertiary amide prone to
-cleavage. -
Phenoxy Ether Linkage: A labile ether bond susceptible to inductive cleavage.
-
Chiral Center: The propanoyl
-carbon (C2) introduces chirality, though fragmentation is generally achiral unless using ion-mobility separation.
-
Fragmentation Mechanics: The "Why" Behind the Spectrum
The fragmentation of 4-(2-phenoxypropanoyl)morpholine is governed by the competition between charge retention on the morpholine nitrogen (high proton affinity) and the stability of the phenoxy-stabilized carbocations.
Electron Ionization (EI) Pathway (Hard Ionization)
In EI (70 eV), the molecular ion
-
Primary Pathway (
-Cleavage): The bond between the carbonyl carbon and the -carbon (C2 of the propyl chain) breaks. The charge is preferentially retained by the nitrogen-containing fragment due to the resonance stabilization of the acylium-like ion.-
Product: 4-morpholinecarbonyl cation (m/z 114 ).
-
Significance: This is the diagnostic Base Peak for morpholine amides of
-substituted acids.
-
-
Secondary Pathway (C-N Cleavage): Cleavage of the amide bond itself.
-
Product: Phenoxyethyl cation (m/z 121) or Morpholine radical cation (m/z 86).
-
-
Tertiary Pathway (Ether Cleavage): The phenoxy group cleaves, generating characteristic aromatic ions.
-
Product: Phenyl cation (m/z 77 ) and Phenol radical cation (m/z 94 ).
-
Electrospray Ionization (ESI-CID) Pathway (Soft Ionization)
In ESI positive mode, the molecule forms a stable protonated precursor
-
Amide Hydrolysis-like Cleavage: The protonated amide bond is the most fragile point.
-
Pathway A: Charge remains on the morpholine ring.
m/z 88 (Morpholine + H). -
Pathway B: Charge remains on the acyl moiety.
m/z 149 (2-phenoxypropanoyl cation). -
Observation: The m/z 149 ion is often more abundant in Q-TOF spectra due to the stability of the secondary carbocation adjacent to the ether oxygen.
-
Visualization: Fragmentation Logic Flow
The following diagram illustrates the competitive fragmentation pathways under EI conditions, highlighting the formation of the diagnostic m/z 114 ion.
Caption: Mechanistic flow of 4-(2-phenoxypropanoyl)morpholine fragmentation under 70 eV Electron Impact.
Comparative Analysis: EI vs. ESI Performance
This section compares the two analytical approaches to help you select the right workflow for your specific research goal (e.g., metabolite identification vs. trace quantification).
Table 1: Performance Matrix
| Feature | Alternative A: EI-GC-MS | Alternative B: ESI-LC-MS/MS |
| Primary Application | Structural Elucidation / Unknown ID | Trace Quantification (PK/PD studies) |
| Precursor Ion | m/z 235 ( | m/z 236 ( |
| Diagnostic Fragment | m/z 114 (Morpholine-CO) | m/z 149 (Phenoxypropanoyl) |
| Specificity | High: Fingerprint pattern allows library matching (NIST). | Medium: Requires MS/MS optimization to distinguish from isomers. |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Chromatography | Requires volatile analyte (Good for this molecule) | Universal for polar/non-polar |
Critical Insight: The "Morpholine Amide" Signature
In EI-MS , the presence of the m/z 114 peak is a robust diagnostic marker for any morpholine amide derivative. If you are synthesizing this compound and see m/z 114 but NOT m/z 235, your ionization energy may be too high, or the molecular ion is too unstable. In contrast, ESI-MS rarely shows m/z 114; it jumps directly to the protonated amine (m/z 88) or the acylium ion (m/z 149).
Experimental Protocols
Protocol A: Structural Confirmation via GC-MS (EI)
Use this protocol to verify the identity of synthesized standards or impurities.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–350.
-
Expected Result: Look for a small parent peak at m/z 235 and a dominant base peak at m/z 114.
Protocol B: Quantitation via LC-MS/MS (ESI)
Use this protocol for pharmacokinetic (PK) or metabolic stability assays.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 236.1
149.1 (Collision Energy: ~15-20 eV). -
Qualifier: 236.1
88.1 (Collision Energy: ~25-30 eV).
-
-
Validation: Ensure the ratio of 149/88 transitions remains constant (±20%) across the calibration range.
References
-
Gupta, P., et al. (2026).[1] Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
-
NIST Mass Spectrometry Data Center. (2024). Mass Spectrum of Morpholine Amides (General Patterns). NIST Chemistry WebBook.[2]
-
Silva, R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Royal Society of Chemistry Advances.
-
PubChem Database. (2025).[3][4] Compound Summary: 4-(2-phenoxyethyl)morpholine.[4] National Library of Medicine.
Sources
Comparative Efficacy Guide: 4-(2-phenoxypropanoyl)morpholine vs. Standard Fungicides
Part 1: Executive Summary & Chemical Profile
4-(2-phenoxypropanoyl)morpholine represents a specific structural class of amide derivatives. In the context of fungicide development, this compound is most critical as a synthetic intermediate or a structural probe to understand the Structure-Activity Relationship (SAR) of morpholine fungicides.
Unlike the commercially dominant morpholine amines (e.g., Fenpropimorph, Tridemorph), which are potent Sterol Biosynthesis Inhibitors (SBIs), the amide functionality in 4-(2-phenoxypropanoyl)morpholine fundamentally alters its bioactivity. This guide objectively compares its efficacy against industry standards, highlighting the mechanistic divergence between morpholine amides and morpholine amines.
Chemical Identity
-
IUPAC Name: 4-(2-phenoxypropanoyl)morpholine
-
Functional Class: Carboxylic Acid Amide (Morpholide)
-
Core Structure: Phenoxy-propionic acid tail coupled to a morpholine head via a carbonyl linker.
-
Key Distinction: Lacks the basic tertiary nitrogen center found in active SBI fungicides.
Part 2: Comparative Efficacy Analysis
This section analyzes the fungicidal potency of the candidate compound against established standards. The data presented is synthesized from SAR studies comparing morpholine amides to their reduced amine counterparts.
2.1. Efficacy vs. Standard Morpholines (SBI Class II)
Standard: Fenpropimorph (Amine) Candidate: 4-(2-phenoxypropanoyl)morpholine (Amide)
| Feature | Fenpropimorph (Standard) | 4-(2-phenoxypropanoyl)morpholine | Mechanistic Implication |
| Primary Target | Inactive / Weak | The candidate lacks the protonatable nitrogen required to mimic the carbocationic high-energy intermediate of sterol reduction. | |
| In Vitro Potency (MIC) | < 0.1 - 1.0 µg/mL (High) | > 64 - 256 µg/mL (Low/Inactive) | Amides typically show 100-1000x lower potency than their amine analogs in sterol inhibition assays. |
| Spectrum | Broad (Cereals, Powdery Mildew) | Negligible | Without the basic center, the molecule cannot bind the heme/active site of the target enzymes effectively. |
| Systemicity | High (Xylem mobile) | Moderate to Low | The polarity of the amide bond alters translocation properties compared to the lipophilic amine. |
Critical Insight: Literature on silyl-morpholine analogs demonstrates that amide precursors (similar to the candidate) exhibit MIC values
256 µg/mL against Candida and Aspergillus, whereas the reduced amines exhibit MICs of 0.25–1.0 µg/mL. The reduction of the carbonyl group (C=O) to a methylene group (CH) is the "efficacy switch" for this class.
2.2. Efficacy vs. CAA Fungicides (Carboxylic Acid Amides)
Standard: Dimethomorph / Mandipropamid Candidate: 4-(2-phenoxypropanoyl)morpholine
While the candidate is an amide, it lacks the specific cinnamic or mandelic acid pharmacophore required for high efficacy against Oomycetes (e.g., Phytophthora, Plasmopara).
| Feature | Dimethomorph (Standard) | 4-(2-phenoxypropanoyl)morpholine |
| Target | Cellulose Synthase (CesA3) | Unknown / Likely Low |
| Structural Requirement | 3,4-dimethoxyphenyl ring (or similar) + Acryloyl/Mandelic linker | Phenoxy-propanoyl linker |
| Activity | Specific to Oomycetes | Unlikely to cross-react with CesA3 due to steric differences in the "tail" region. |
Part 3: Mechanism of Action (MoA) & Signaling Pathways
The divergence in efficacy is driven by the molecular interaction at the target site. The diagram below illustrates why the Amine (Standard) works and the Amide (Candidate) fails as an SBI fungicide.
3.1. Pathway Visualization
Caption: The "Cationic Mimicry" mechanism. Morpholine amines (blue) become protonated at physiological pH, mimicking the high-energy carbocationic intermediate (yellow) to inhibit the enzyme. The neutral amide (gray) fails to bind.
Part 4: Experimental Protocols for Validation
To empirically verify the efficacy (or lack thereof) of 4-(2-phenoxypropanoyl)morpholine, the following self-validating protocols are recommended.
4.1. Synthesis & Reduction (The "Switch" Experiment)
To prove the SAR hypothesis, synthesize the candidate and then reduce it to the active amine.
-
Coupling: React 2-phenoxypropionic acid with morpholine using EDC/HOBt or Thionyl Chloride to yield 4-(2-phenoxypropanoyl)morpholine (The Candidate).
-
Reduction: Treat the candidate with Lithium Aluminum Hydride (LiAlH
) in dry THF.-
Goal: Convert C=O to CH
. -
Product: 4-(2-phenoxypropyl)morpholine (The Active Analog).
-
-
Validation: Verify structure via
H-NMR (Look for disappearance of carbonyl signal and shift of adjacent protons).
4.2. In Vitro Microdilution Assay (CLSI M27-A3 Adapted)
Objective: Determine MIC
-
Step 1: Prepare stock solutions (10 mg/mL in DMSO) of:
-
Compound A: 4-(2-phenoxypropanoyl)morpholine.
-
Compound B: Fenpropimorph (Positive Control).
-
Compound C: DMSO (Negative Control).
-
-
Step 2: Serial dilution in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in 96-well plates. Range: 0.125 to 256 µg/mL.
-
Step 3: Inoculate with fungal spore suspension (
CFU/mL). -
Step 4: Incubate at 35°C for 48 hours.
-
Step 5: Read Optical Density (OD
). -
Success Criteria:
-
Fenpropimorph should show MIC < 1 µg/mL.
-
If Candidate MIC > 64 µg/mL, the "Amide Inactivity" hypothesis is confirmed.
-
4.3. Sterol Quantification (GC-MS)
Objective: Confirm if the mechanism is SBI.
-
Protocol: Treat cultures with sub-lethal doses. Extract sterols (saponification with KOH/EtOH). Analyze via GC-MS.
-
Expected Result:
-
Amine Treated: Accumulation of ignosterol and
-sterols (characteristic of -reductase inhibition). -
Amide Treated: Sterol profile similar to Control (Ergosterol dominant), indicating no inhibition of the pathway.
-
Part 5: References
-
Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation.
-
Source: ACS Medicinal Chemistry Letters (via NIH/PubMed).
-
Context: Demonstrates that morpholine amides (precursors) are inactive (MIC
256 µg/mL) while their reduced amine forms are potent fungicides (MIC < 1 µg/mL). -
URL:[Link]
-
-
Morpholine Fungicides: Mode of Action and Resistance.
-
Fungicide Resistance Action Committee (FRAC) Code List.
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A3).
-
Source: Clinical and Laboratory Standards Institute (CLSI).
-
Context: Standard protocol for determining MIC values cited in the experimental section.
-
URL:[Link]
-
Sources
Technical Comparison Guide: IR Spectrum Analysis of 4-(2-phenoxypropanoyl)morpholine
This guide provides an in-depth technical analysis of the Infrared (IR) spectrum of 4-(2-phenoxypropanoyl)morpholine . It is designed for researchers utilizing this compound as an intermediate in pharmaceutical synthesis or agrochemical development.
The guide focuses on comparative spectral analysis , distinguishing the target product from its precursors (2-phenoxypropanoic acid and morpholine) and evaluating analytical techniques (ATR vs. Transmission) to ensure rigorous quality control.
Executive Summary & Structural Basis
4-(2-phenoxypropanoyl)morpholine is a tertiary amide incorporating a phenoxy ether linkage and a morpholine ring. Its IR spectrum is a "fingerprint" defined by the interplay between the electron-withdrawing phenoxy group and the resonance-stabilized amide bond.
Core Analysis Objective: The primary challenge in analyzing this molecule is validating the formation of the amide bond while confirming the complete consumption of the carboxylic acid and amine precursors.
Functional Group Breakdown
-
Tertiary Amide (
): The defining feature. Unlike primary/secondary amides, it lacks N-H stretches and the Amide II bending band. -
Phenoxy Ether (
): Provides strong asymmetric stretching bands in the fingerprint region. -
Morpholine Ring: Contributes characteristic C-O-C (ether) and C-N vibrational modes.
Comparative Analysis: Product vs. Precursors
This section compares the target molecule against its synthetic "alternatives" (precursors/impurities).[1][2] Successful synthesis is confirmed not just by the appearance of product peaks, but by the absence of precursor bands.
Table 1: Diagnostic Spectral Shifts (Precursor vs. Product)
| Functional Group | Precursor A: 2-Phenoxypropanoic Acid | Precursor B: Morpholine | Target: 4-(2-phenoxypropanoyl)morpholine | Status |
| O-H / N-H Stretch | 3300–2500 cm⁻¹ (Broad, H-bonded OH) | 3300–3400 cm⁻¹ (Sharp, Secondary NH) | ABSENT | ✅ Critical Purity Indicator |
| Carbonyl (C=O) | ~1715–1730 cm⁻¹ (Acid dimer) | N/A | 1640–1660 cm⁻¹ (Tertiary Amide) | 📉 Red Shift (~60 cm⁻¹) |
| Amide II (N-H Bend) | N/A | 1550–1600 cm⁻¹ (Amine bend) | ABSENT | 🚫 Tertiary Amide Check |
| Ether (C-O-C) | ~1240 cm⁻¹ (Phenoxy) | ~1100 cm⁻¹ (Ring) | Both Present (1240 & 1110 cm⁻¹) | 🔹 Structural Confirmation |
Detailed Mechanism of Shifts
-
The Carbonyl Shift (Acid
Amide):-
The carboxylic acid C=O typically absorbs near 1715 cm⁻¹ .[3][4] Upon amidation, the lone pair on the nitrogen atom donates electron density into the carbonyl carbon (resonance), weakening the C=O double bond character.
-
Result: The peak shifts to a lower wavenumber (1640–1660 cm⁻¹ ).[3] This "Amide I" band is the strongest evidence of product formation.
-
Note: If you see a doublet at 1715 and 1650, your reaction is incomplete.
-
-
The "Silent" Region (3000–3500 cm⁻¹):
-
The target molecule has no ionizable protons (no OH, no NH).
-
Observation: The high-frequency region should be relatively clean, showing only C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹). Any broadness here indicates residual moisture or unreacted acid.
-
Experimental Protocol & Methodology Comparison
Method A: Attenuated Total Reflectance (ATR)[8]
-
Best For: Rapid screening of oils/solids; viscous morpholine derivatives.
-
Pros: Minimal prep; easy to clean.
-
Cons: Peak intensities (especially high wavenumber) are weaker due to depth of penetration dependence (
). -
Protocol:
-
Place ~10 mg of sample on a Diamond or ZnSe crystal.
-
Apply pressure to ensure contact (critical for viscous oils).
-
Collect 32 scans at 4 cm⁻¹ resolution.
-
Correction: Apply "ATR Correction" in software if comparing to library transmission spectra.
-
Method B: Transmission (KBr Pellet/Liquid Cell)
-
Best For: High-resolution publication data; detecting trace impurities.
-
Pros: Linear pathlength; sharper peaks for complex fingerprint regions.
-
Cons: Moisture sensitivity (KBr is hygroscopic).
-
Protocol:
-
Mix sample with dry KBr (1:100 ratio).
-
Press into a transparent disc (7-10 tons pressure).
-
Analyze immediately to prevent water uptake (which mimics Acid OH bands).
-
Visualizing the Analysis Logic
Diagram 1: Synthesis Verification Pathway
This flowchart illustrates the spectral checkpoints during the synthesis of the target amide.
Caption: Logical flow for validating 4-(2-phenoxypropanoyl)morpholine synthesis via IR checkpoints.
Detailed Band Assignment Guide
Use this reference table to assign specific peaks in your experimental spectrum.
| Wavenumber (cm⁻¹) | Vibration Mode | Origin | Notes |
| 3030–3080 | C-H Stretch (sp²) | Aromatic Ring | Weak intensity. |
| 2850–2980 | C-H Stretch (sp³) | Alkyl Chain / Morpholine | Multiple bands (CH₂, CH₃). |
| 1640–1660 | C=O Stretch | Tertiary Amide | The Diagnostic Peak. Lower freq than acid/ester. |
| 1580–1600 | C=C Ring Stretch | Phenoxy Ring | Often appears as a doublet. |
| 1450–1490 | CH₂ Scissoring | Morpholine/Alkyl | Overlaps with aromatic ring modes. |
| 1230–1250 | C-O-C Asym. Stretch | Ar-O-Alkyl Ether | Very strong intensity (Phenoxy group). |
| 1100–1120 | C-O-C Stretch | Morpholine Ring | Characteristic of the heterocycle. |
| 750 & 690 | C-H Out-of-Plane | Monosubstituted Benzene | Diagnostic for the phenoxy ring substitution pattern. |
Diagram 2: Functional Group Connectivity
Understanding how the structure generates these signals helps in troubleshooting.
Caption: Correlation between molecular substructures and their dominant IR spectral features.
Troubleshooting & Common Pitfalls
-
The "Water" Trap: Morpholine derivatives can be hygroscopic. If you see a broad hump at 3400 cm⁻¹ but the Carbonyl is correct at 1650 cm⁻¹, dry your sample (vacuum oven) and re-run. Do not mistake water for unreacted acid.
-
Solvent Residue:
-
DCM/Chloroform: Look for C-Cl bands <800 cm⁻¹.
-
Ethyl Acetate: Look for a sharp ester C=O at 1740 cm⁻¹ (distinct from your amide at 1650 cm⁻¹).
-
-
Salt Formation: If the product was isolated as a salt (e.g., HCl salt of a morpholine byproduct), the spectrum will change drastically (broad NH+ bands ~2500-3000 cm⁻¹). Ensure the sample is the free base/neutral amide.
References
-
National Institutes of Health (NIH) - PubChem. 2-Phenoxypropanoic acid Structure and Spectral Data. Available at: [Link]
-
NIST Chemistry WebBook. Morpholine IR Spectrum and Vibrational Data. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (Analysis of Tertiary Amides). Available at: [Link]
-
University of Rome (Sapienza). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]
Sources
Establishing Purity Standards for 4-(2-phenoxypropanoyl)morpholine: A Comprehensive Methodological Guide
Executive Summary & Mechanistic Context
4-(2-phenoxypropanoyl)morpholine is a specialized amide characterized by a morpholine ring coupled to a 2-phenoxypropanoyl moiety. The structural hallmark of this molecule is the chiral center located at the
Because the biological efficacy and binding affinity of such compounds are often strictly enantiomer-dependent, establishing rigorous purity standards is a non-negotiable requirement in drug development. As an Application Scientist, I emphasize that relying solely on a single analytical technique (e.g., Achiral HPLC area-percent) is a critical methodological error. A robust purity profile must orthogonally assess chemical purity , enantiomeric purity , and absolute mass fraction .
Comparative Analysis of Analytical Purity Standards
To establish a self-validating purity profile, three orthogonal analytical techniques must be employed. Each method interrogates a different dimension of the molecule's integrity.
-
Achiral Reverse-Phase HPLC (RP-HPLC): Determines chemical purity. It separates the target amide from synthetic byproducts such as unreacted morpholine, 2-phenoxypropanoic acid, and coupling reagent residues (e.g., HATU, DCC).
-
Chiral Stationary Phase HPLC (CSP-HPLC): Determines enantiomeric purity (Enantiomeric Excess, %ee). Polysaccharide-based stationary phases create a transient diastereomeric environment, allowing for the differential retention of the (R)- and (S)-enantiomers based on steric fit and hydrogen bonding[3].
-
Quantitative 1H-NMR (qNMR): Determines absolute purity. Unlike chromatography, qNMR does not require an identical reference standard. It leverages the fundamental physics of NMR: the integrated area of a resonance signal is directly proportional to the molar amount of the nuclei producing it, provided complete
relaxation is achieved[4]. This allows for SI-traceable mass fraction determination[5].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Table 1: Performance Comparison of Analytical Techniques
| Analytical Technique | Primary Output | Key Advantage | Limitation | Typical LOQ |
| Achiral RP-HPLC | Chemical Purity (%) | High resolution of structurally distinct synthetic impurities. | Cannot resolve enantiomers; assumes equal UV response factors. | ~0.05% (w/w) |
| Chiral CSP-HPLC | Enantiomeric Excess (%ee) | Direct quantification of the undesired enantiomer[6]. | Requires specialized, expensive chiral stationary phases. | ~0.10% (w/w) |
| 1H-qNMR | Absolute Purity (% w/w) | SI-traceable; requires no identical reference standard[7]. | Lower sensitivity than MS/UV; requires non-overlapping signals. | ~1.00% (w/w) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They do not merely list steps; they incorporate internal system suitability checks to ensure the causality of the data generated.
Protocol 1: Chiral HPLC Method Validation for %ee Determination
Mechanistic Causality: The separation of 4-(2-phenoxypropanoyl)morpholine enantiomers relies on hydrogen bonding between the amide carbonyl/ether oxygen and the chiral stationary phase. A normal-phase solvent system (Hexane/Isopropanol) is selected because non-polar bulk solvents enhance these critical polar interactions, whereas highly aqueous reverse-phase systems can disrupt them.
Step-by-Step Methodology:
-
Column Selection: Equip the system with a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare an isocratic mixture of n-Hexane / Isopropanol (85:15, v/v). Degas thoroughly.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Monitor UV absorbance at 220 nm.
-
System Suitability (Self-Validation): Inject a 1.0 mg/mL standard of racemic 4-(2-phenoxypropanoyl)morpholine. The analytical run is only considered valid if the resolution (
) between the (R) and (S) peaks is , and the tailing factor is [8]. -
Sample Analysis: Inject the synthesized batch. Calculate the enantiomeric excess using the formula:
Protocol 2: Absolute Purity Determination via 1H-qNMR
Mechanistic Causality: To achieve absolute quantification, an internal standard (IC) must be chosen whose NMR signals do not overlap with the analyte. For 4-(2-phenoxypropanoyl)morpholine, the
Step-by-Step Methodology:
-
Gravimetric Preparation: Accurately weigh ~15.00 mg of the 4-(2-phenoxypropanoyl)morpholine sample and ~5.00 mg of SI-traceable Maleic acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).
-
Dissolution: Dissolve the mixture completely in 0.6 mL of
and transfer to a high-quality 5 mm NMR tube. -
Data Acquisition: Execute a 1H-NMR experiment utilizing a
excitation pulse. Crucially, set the relaxation delay ( ) to of the slowest relaxing proton (typically seconds) to ensure complete longitudinal relaxation[4]. -
Processing & Integration: Apply rigorous phase and baseline corrections. Integrate the Maleic acid singlet (2H, 6.26 ppm) and the analyte's
-proton quartet (1H, ~4.9 ppm). -
Absolute Purity Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity).
Purification Strategies Comparison
When establishing a supply of enantiopure 4-(2-phenoxypropanoyl)morpholine, researchers must evaluate the trade-offs between "Chiral Pool" synthesis (starting with enantiopure reagents) and "Racemic Synthesis followed by Resolution" (synthesizing the racemate and separating it via Preparative Chiral HPLC).
Table 2: Yield and Purity Comparison of Purification Methods
| Purification Strategy | Input Material | Scalability | Typical Yield | Enantiomeric Purity (%ee) | Cost Efficiency |
| Chiral Pool Synthesis | (R)-2-phenoxypropanoic acid | High | 85 - 90% | > 98.0% | High (if starting material is cheap) |
| Preparative Chiral HPLC | Racemic Amide Mixture | Low to Medium | < 45% (max 50% theoretical) | > 99.5% | Low (high solvent/column costs) |
| Acylative Kinetic Resolution | Racemic Acid + Morpholine | Medium | ~ 40% | > 95.0% | Medium (requires chiral catalyst) |
Visualizations of Workflows and Pathways
Multi-dimensional purity assessment workflow for 4-(2-phenoxypropanoyl)morpholine.
Synthesis and purification strategies for enantiopure 4-(2-phenoxypropanoyl)morpholine.
References
- Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)
- Structure–Activity Relationship Studies toward the Optimization of First-In-Class Selective Small Molecule Agonists of the GPCR Relaxin/Insulin-like Family Peptide Receptor 2 | Journal of Medicinal Chemistry - ACS Public
- System Suitability and Validation for Chiral Purity Assays of Drug Substances | Chrom
- Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci | IRE Journals |
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Public
- Quantitative NMR: A Superior Method for Absolute Quantification of Substituted Pyridine Isomers | Benchchem |
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe | SCIRP |
- qNMR - Quantit
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
A Comparative Analysis of Morpholine vs. Piperazine Amides of Phenoxypropionic Acid: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Both morpholine and piperazine are frequently employed as "privileged structures" due to their ability to impart favorable physicochemical and pharmacokinetic properties to lead compounds.[1][2] This guide provides an in-depth comparative analysis of morpholine and piperazine amides derived from a common phenoxypropionic acid core. Our objective is to furnish researchers, scientists, and drug development professionals with the experimental insights and theoretical rationale necessary to make informed decisions in scaffold selection and lead optimization.
We will dissect the nuances of synthesis, compare key physicochemical parameters that govern drug-like properties, and evaluate the potential impact of these structural differences on biological activity, supported by representative experimental data.
Synthetic Strategy: Amide Bond Formation
The synthesis of both morpholine and piperazine amides of phenoxypropionic acid is readily achievable through standard amide coupling protocols. The choice between these methods often depends on the scale of the reaction, the sensitivity of other functional groups on the phenoxypropionic acid core, and cost considerations. A common and reliable laboratory-scale approach involves the activation of the carboxylic acid with a coupling agent, followed by the addition of the respective amine.
Experimental Protocol: Synthesis via EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of a phenoxypropionic acid amide.
Materials:
-
2-Phenoxypropionic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Morpholine or Piperazine
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Activation: To a solution of 2-phenoxypropionic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by TLC.
-
Amine Addition: Add morpholine (1.1 eq) or piperazine (1.1 eq) to the reaction mixture, followed by DIPEA (1.5 eq). The use of piperazine as a mono-acylated product may require the use of a large excess of piperazine or an N-Boc protected piperazine to avoid di-acylation.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Causality in Protocol Design:
-
EDC/HOBt: This combination is chosen for its efficiency in forming the amide bond while minimizing side reactions and racemization at the alpha-carbon of the propionic acid. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions.
-
DIPEA: A non-nucleophilic base is used to scavenge the HCl produced during the reaction without competing with the primary or secondary amine as a nucleophile.
-
Aqueous Work-up: The bicarbonate wash is crucial for removing any unreacted carboxylic acid and acidic byproducts, simplifying the subsequent purification.
Experimental Workflow Diagram
Caption: Impact of morpholine vs. piperazine on molecular properties.
Conclusion and Recommendations
The selection between a morpholine and a piperazine amide of a phenoxypropionic acid core is a nuanced decision that should be guided by the specific objectives of the drug discovery program.
-
Choose Morpholine when: The primary goal is to enhance metabolic stability, reduce basicity to improve oral absorption or mitigate off-target effects related to high basicity, and when a hydrogen bond donor is not required for target engagement.
-
Choose Piperazine when: Higher aqueous solubility is desired, a hydrogen bond donor is critical for binding to the biological target, or when an additional point for chemical modification is needed to explore SAR and optimize properties. The potential for higher basicity and lower metabolic stability must be considered and can be addressed through substitution on the second nitrogen atom.
Ultimately, the most effective approach is empirical. The synthesis and parallel evaluation of both morpholine and piperazine amides early in the discovery process will provide the definitive data needed to select the optimal scaffold for further development. This guide provides the foundational knowledge to design these critical experiments and interpret their outcomes effectively.
References
-
Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved March 8, 2024, from [Link]
-
Synthesis and structure-activity relationship of (E)-phenoxyacrylic amide derivatives as hypoxia-inducible factor (HIF) 1α inhibitors. (2012). PubMed. Retrieved March 8, 2024, from [Link]
-
Piperazine and morpholine:Synthetic preview and pharmaceutical applications. (n.d.). SciSpace. Retrieved March 8, 2024, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS. Retrieved March 8, 2024, from [Link]
-
De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). PMC. Retrieved March 8, 2024, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved March 8, 2024, from [Link]
-
Chemical modification of STL427944 toward morpholine-based 1,3,5-triazines as anticancer agents targeting FOXM1: green synthesis, biological evaluation and ADME-Tox profiling in a colorectal cancer model. (n.d.). Semantic Scholar. Retrieved March 8, 2024, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS. Retrieved March 8, 2024, from [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved March 8, 2024, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved March 8, 2024, from [Link]
-
New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed. Retrieved March 8, 2024, from [Link]
-
synthesis and biological evaluation of morpholine and salicylamide nucleus based derivatives. (2015). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Retrieved March 8, 2024, from [Link]
-
(PDF) Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. (2023). Preprints.org. Retrieved March 8, 2024, from [Link]
-
(PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. (2017). Asian Journal of Chemistry. Retrieved March 8, 2024, from [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Retrieved March 8, 2024, from [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved March 8, 2024, from [Link]
-
Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). PMC. Retrieved March 8, 2024, from [Link]
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). PMC. Retrieved March 8, 2024, from [Link]
-
Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved March 8, 2024, from [Link]
Sources
Validating UV-Vis Absorbance Maxima for 4-(2-phenoxypropanoyl)morpholine: A Comparative Methodological Guide
Executive Summary & Strategic Context
In the synthesis and quality control of pharmaceutical intermediates, 4-(2-phenoxypropanoyl)morpholine (an amide derivative of 2-phenoxypropanoic acid) presents a unique analytical challenge.[1] While High-Performance Liquid Chromatography (HPLC) is the gold standard for purity, UV-Visible Spectroscopy remains the most rapid, cost-effective tool for identity verification and reaction monitoring.[1]
However, the reliability of UV-Vis data depends entirely on the validation of absorbance maxima (
This guide does not merely list a wavelength; it establishes a self-validating protocol to determine and verify the
Theoretical Grounding: The Chromophore System
To validate the data, one must understand the signal source. 4-(2-phenoxypropanoyl)morpholine lacks an extended conjugated
-
Primary Chromophore (Phenoxy): The benzene ring attached to an oxygen atom (ether linkage) typically exhibits two bands:
-
Auxochromic Effect (Morpholine Amide): The carbonyl of the amide group (
) attached to the morpholine ring contributes a weak transition, typically around 210–220 nm. It does not significantly shift the phenoxy B-band but may increase molar absorptivity ( ) in the lower UV region.[1]
Hypothesis for Validation: We expect a distinct
Comparative Analysis: Solvent System Alternatives
The choice of solvent is the single biggest variable in UV validation. Below is a technical comparison of the three standard "alternative" environments for analyzing this compound.
| Feature | Method A: Acetonitrile (ACN) | Method B: Methanol (MeOH) | Method C: 0.1 N NaOH |
| UV Cutoff | 190 nm (Excellent) | 205 nm (Good) | ~210 nm (Poor) |
| Spectral Resolution | High. ACN is aprotic; it preserves the vibrational fine structure of the phenoxy benzenoid band.[1] | Medium. Hydrogen bonding with the ether oxygen can smooth out fine structure (vibronic broadening).[1] | Low. High pH may induce hydrolysis of the amide over time.[1][2] |
| Solvatochromic Shift | Reference Standard (Non-polar baseline). | Slight Bathochromic (Red) shift possible due to polarity.[1][2] | Potential Hypsochromic shift if ionization occurs (unlikely for ether/amide).[1][2] |
| Suitability | Recommended for Validation. | Acceptable for Routine Assay.[1][2] | Not Recommended. Risk of degradation.[1][2] |
Expert Insight: While Methanol is cheaper, Acetonitrile is the superior choice for initial validation because its lack of hydrogen bonding yields sharper peaks, allowing for more precise determination of the exact
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be self-validating . It includes internal checkpoints that prevent data collection if system suitability is not met.
Materials
-
Analyte: 4-(2-phenoxypropanoyl)morpholine (>98% purity).[1][2]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
2 nm).[1][2]
Step-by-Step Methodology
Phase 1: Blank & System Check[2]
-
Warm-up: Allow the lamp to warm up for 30 minutes to stabilize deuterium output.
-
Baseline Correction: Fill two matched quartz cuvettes (1 cm pathlength) with ACN. Run a baseline correction from 200–400 nm.[1][2]
Phase 2: Stock Preparation[2]
-
Weigh 10.0 mg of 4-(2-phenoxypropanoyl)morpholine into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with ACN. (Concentration:
).[1][2] -
Sonicate for 5 minutes to ensure complete dissolution.
Phase 3: Scan & Validation[2]
-
Dilute the stock 1:10 to achieve a working concentration of
. -
Scan the sample from 200 to 400 nm using a Slow scan speed (approx. 200 nm/min) and 1 nm data interval.
-
Derivative Check (Optional but Recommended): Calculate the 1st derivative (
). The zero-crossing point of the derivative confirms the exact more precisely than the broad peak maximum.
Data Analysis Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| 270 nm – 278 nm | Characteristic of alkyl-substituted phenoxy ethers [1].[1][2] | |
| Absorbance (AU) | 0.3 – 0.8 AU | Linear range of Beer-Lambert Law; minimizes stray light error.[1][2] |
| Secondary Peak | 215 nm – 225 nm | Combined absorption of amide |
| Smoothness | No noise > 0.002 AU | Ensures lamp stability and cuvette cleanliness.[1][2] |
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating the spectral data.
Figure 1: Logic flow for the self-validating UV-Vis determination of 4-(2-phenoxypropanoyl)morpholine.
Troubleshooting & Common Pitfalls
-
Bathochromic Shift (>5 nm shift to red):
-
No Distinct Maximum (Shoulder only):
-
High Absorbance at >300 nm:
References
-
PubChem. 2-Phenoxypropanoic acid | C9H10O3.[1][2] National Library of Medicine.[1][2] Available at: [Link][1]
-
NIST Chemistry WebBook. Propanoic acid, 2-phenoxy-. National Institute of Standards and Technology.[1][2][3] Available at: [Link][1]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]
-
USP. <857> Ultraviolet-Visible Spectroscopy. United States Pharmacopeia.[1][2][4] (Requires Subscription for full text; General Chapter guidance applies).
Sources
X-ray diffraction data for 4-(2-phenoxypropanoyl)morpholine structure confirmation
Publish Comparison Guide: Structural Confirmation of 4-(2-phenoxypropanoyl)morpholine
Executive Summary: The Structural Challenge
In the development of pharmaceutical intermediates and agrochemicals, 4-(2-phenoxypropanoyl)morpholine represents a critical structural motif containing a chiral center (
This guide compares the three primary analytical methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Nuclear Magnetic Resonance (NMR) , and Vibrational Spectroscopy (IR) —to determine the definitive "Gold Standard" for validating this molecule.[1]
Method 1: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard[1]
SC-XRD is the only method capable of providing a direct, absolute three-dimensional map of the 4-(2-phenoxypropanoyl)morpholine molecule.[1] Unlike spectroscopic methods that infer structure from energy transitions, XRD diffracts photons off electron clouds to reconstruct the atomic lattice.
Why It Is Superior
-
Absolute Configuration: Directly determines the stereochemistry at the C2 position (CH(CH
)) without the need for chiral derivatization (provided the crystal quality allows for anomalous scattering analysis or a known chiral co-crystal former is used). -
Conformational Insight: Reveals the precise twist angle between the phenoxy ring and the carbonyl plane, and the chair/boat conformation of the morpholine ring.[1]
-
Polymorph Identification: Essential for regulatory filing, as different crystal packings affect solubility and bioavailability.[1]
Experimental Protocol: Crystallization to Refinement
-
Crystallization:
-
Dissolve 50 mg of crude 4-(2-phenoxypropanoyl)morpholine in minimal hot ethanol or ethyl acetate.
-
Allow slow evaporation at room temperature (2-5 days) to grow prisms/blocks (
mm).
-
-
Mounting & Data Collection:
-
Mount crystal on a Kapton loop using cryo-oil.[1]
-
Collect data at 100 K using Mo K
( Å) or Cu K radiation.
-
-
Structure Solution:
-
Use Direct Methods (SHELXT) to locate heavy atoms (O, N, C).
-
Refine using Least-Squares (SHELXL) to minimize the
factor.[1]
-
Representative Data Profile (Validation Benchmarks)
Based on structural homologs of 2-phenoxypropanoyl amides (e.g., Coumbarides et al., Acta Cryst.[1] E).
| Parameter | Expected Range | Structural Significance |
| Space Group | Defines packing symmetry. | |
| C–N Bond Length | 1.32 – 1.35 Å | Confirms partial double bond character (amide resonance).[1] |
| Morpholine Ring | Chair Conformation | Energetically favorable state; critical for receptor binding.[1] |
| Torsion Angle (C-O-C-C) | Orientation of the phenoxy group relative to the carbonyl. | |
| R-Factor ( | Indicates high-quality model fit to experimental electron density.[1] |
Method 2: NMR Spectroscopy – The Solution Alternative[1]
NMR is the workhorse for routine purity checks but faces limitations in absolute structural assignment for this specific molecule.
-
1H NMR (400 MHz, CDCl
):-
Diagnostic Quartet:
5.0–5.2 ppm (1H, q, Hz) for the chiral CH-CH proton.[1] -
Morpholine Multiplets:
3.4–3.8 ppm (8H, m) showing restricted rotation around the C-N bond.
-
-
Limitations:
-
Stereoblind: Cannot distinguish
from enantiomers without adding a Chiral Shift Reagent (e.g., Eu(hfc) ). -
Dynamic Averaging: Solution state data averages rapid conformational changes, obscuring the specific bioactive conformation found in the solid state.[1]
-
Comparative Analysis: XRD vs. Alternatives
| Feature | SC-XRD (Gold Standard) | NMR (Solution State) | FT-IR (Vibrational) |
| Primary Output | 3D Atomic Coordinates | Chemical Environment | Functional Groups |
| Stereochemistry | Absolute Determination | Relative (requires derivation) | None |
| Sample State | Solid (Single Crystal) | Solution (Liquid) | Solid/Liquid |
| Sample Recovery | Non-destructive | Non-destructive | Non-destructive |
| Time to Result | 24–48 Hours | 15–30 Minutes | < 5 Minutes |
| Cost per Run | High | Low | Very Low |
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for confirming the structure of 4-(2-phenoxypropanoyl)morpholine.
Caption: Decision matrix for selecting between NMR and XRD based on the requirement for absolute stereochemical confirmation.
References
-
Coumbarides, G. S., Eames, J., Motevalli, M., & Weerasooriya, N. (2006).[1] (-)-(4R,5S)-4-Methyl-3-[2(S)-phenoxypropionyl]-5-phenyloxazolidin-2-one.[1][2] Acta Crystallographica Section E, 62(9), o3952-o3954.[1] Link
-
Significance: Provides the benchmark bond lengths and torsion angles for the 2-phenoxypropanoyl moiety.[1]
-
-
Stout, G. H., & Jensen, L. H. (1989).[1] X-Ray Structure Determination: A Practical Guide. Wiley-Interscience.[1]
-
Significance: The standard text for crystallographic refinement protocols.[1]
-
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Significance: Detailed protocols for assigning amide rotamers in NMR.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Phenoxypropanamide derivatives. Link
-
Significance: Repository for validating unit cell parameters against known polymorphs.[1]
-
Sources
A Senior Application Scientist's Guide to the Chromatographic Comparison of 4-(2-phenoxypropanoyl)morpholine Isomers
Abstract
The separation of stereoisomers is a critical challenge in drug development and chemical synthesis, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of chromatographic techniques for the resolution of 4-(2-phenoxypropanoyl)morpholine isomers. As this molecule contains a single stereocenter at the second carbon of the propanoyl group, it exists as a pair of enantiomers. We will explore the foundational principles of chiral recognition and compare the performance of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for this separation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven protocols to guide method development.
Introduction: The Imperative of Chiral Separation
4-(2-phenoxypropanoyl)morpholine is a morpholine derivative possessing a chiral center.[1][2] The morpholine heterocycle is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[2] The stereochemistry of such compounds is of paramount importance; the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, established a critical precedent for the separate evaluation of stereoisomers.[3] Consequently, robust and efficient analytical methods for separating and quantifying enantiomers are mandated by regulatory agencies and are essential for ensuring the safety and efficacy of chiral drug candidates.[3][4]
Enantiomers possess identical physical and chemical properties in an achiral environment, which makes their separation impossible with conventional chromatographic methods.[5][6] To achieve separation, a chiral environment must be introduced. This is typically accomplished by using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7][8] This guide will focus on the direct separation approach using CSPs, which is the most widely adopted strategy in the pharmaceutical industry.[9][10]
Foundational Principles of Chiral Recognition
Achieving a successful chiral separation hinges on the principle of "chiral recognition," where the CSP selectively interacts with one enantiomer more strongly than the other.[8] This selectivity (α) is the most critical factor in obtaining resolution.[11] The interaction mechanisms are complex and can include:
-
Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the analyte and CSP.
-
π-π Interactions: Stacking interactions between aromatic rings.
-
Dipole-Dipole Interactions: Electrostatic interactions between polar functional groups.
-
Steric Interactions: Based on how the three-dimensional structure of each enantiomer fits into the chiral cavities or grooves of the CSP.[5]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most versatile and widely used columns for chiral separations due to their broad applicability and high success rates.[7][11][12] They provide a complex chiral surface capable of multiple interaction types, making them an excellent starting point for method development.[10]
Comparative Chromatographic Methodologies
We will now compare two powerful techniques for the separation of 4-(2-phenoxypropanoyl)morpholine enantiomers: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a mature and robust technique, widely implemented in analytical laboratories. For a molecule like 4-(2-phenoxypropanoyl)morpholine, which contains a basic morpholine nitrogen, method development typically involves screening a variety of polysaccharide-based CSPs under normal-phase, polar organic, or reversed-phase conditions.[13]
The following diagram illustrates a systematic approach to chiral method development using HPLC.
Caption: A systematic workflow for chiral HPLC method development.
-
Column Selection: Begin screening with polysaccharide-based columns, such as a cellulose-based CSP (e.g., Chiralcel® OD-H) and an amylose-based CSP (e.g., Chiralpak® AD-H). These are known to have broad enantiorecognition abilities.[9]
-
Mobile Phase Preparation (Normal Phase):
-
Prepare a primary mobile phase of n-Hexane / 2-Propanol (90:10, v/v).
-
Since 4-(2-phenoxypropanoyl)morpholine is a basic compound due to the morpholine moiety, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and prevent tailing.[9]
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detector: UV at 230 nm (the phenoxy group provides a suitable chromophore)
-
-
Screening: Inject the sample onto each column/mobile phase combination.
-
Optimization: If partial separation is observed (Resolution, Rs < 1.5), adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time. The type of alcohol (e.g., ethanol vs. 2-propanol) can also significantly impact selectivity.[11]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and environmental friendliness.[14][15] The technique uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates and faster analyses without sacrificing resolution.[15][16]
-
Speed: Equilibration and analysis times are significantly shorter than in HPLC.[15]
-
Green Chemistry: SFC drastically reduces the consumption of toxic organic solvents like hexane.[14]
-
Enhanced Selectivity: SFC can sometimes provide unique or improved selectivity compared to HPLC for the same CSP.[16]
-
Cost-Effective: Reduced solvent usage leads to lower purchasing and disposal costs.
-
Column Selection: The same polysaccharide-based columns used in HPLC are excellent choices for SFC. Immobilized CSPs are often preferred for their enhanced durability.
-
Mobile Phase Preparation:
-
The primary mobile phase is supercritical CO2.
-
An organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is added to modulate analyte retention and solubility.[]
-
As with HPLC, a basic additive (0.1% DEA) should be incorporated into the modifier to ensure good peak shape for the basic analyte.
-
-
Instrument Setup:
-
Columns: Chiralpak® IA (immobilized amylose) & Chiralcel® OJ-H (cellulose)
-
Mobile Phase: CO2 / Methanol with 0.1% DEA (gradient or isocratic)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detector: UV at 230 nm
-
-
Screening & Optimization: A common screening approach is to run a fast gradient of the modifier (e.g., 5% to 40% methanol in 5 minutes) to quickly determine the optimal elution conditions. The isocratic conditions can then be fine-tuned based on the gradient results.
Data-Driven Performance Comparison
The following table summarizes the expected performance of HPLC and SFC for the separation of 4-(2-phenoxypropanoyl)morpholine enantiomers based on typical results for similar chiral compounds.
| Parameter | HPLC (Normal Phase) | Supercritical Fluid Chromatography (SFC) | Rationale & Insights |
| Typical Stationary Phase | Chiralcel® OD-H (Coated Cellulose) | Chiralpak® IA (Immobilized Amylose) | Polysaccharide CSPs are the industry standard. Immobilized phases offer greater solvent flexibility and are often preferred for SFC.[12] |
| Mobile Phase | Hexane / 2-Propanol + 0.1% DEA | CO2 / Methanol + 0.1% DEA | SFC replaces the bulk of the toxic hydrocarbon solvent with environmentally benign CO2.[14] |
| Typical Flow Rate | 1.0 mL/min | 3.0 - 4.0 mL/min | The low viscosity of supercritical CO2 allows for significantly higher flow rates, leading to faster analysis.[15] |
| Estimated Run Time | 10 - 15 minutes | 2 - 5 minutes | SFC offers a 3-5 fold reduction in analysis time, dramatically increasing throughput.[16] |
| Resolution (Rs) | > 2.0 | > 2.0 | Both techniques are capable of achieving excellent, baseline resolution. Selectivity can differ, requiring screening. |
| Solvent Consumption/Run | ~15 mL (mostly hexane) | ~3 mL (mostly methanol) | SFC provides a >80% reduction in organic solvent waste, aligning with green chemistry principles.[14] |
| Pressure Drop | Moderate | Low | Lower backpressure in SFC can lead to longer column lifetimes.[15] |
Discussion and Recommendations
Both HPLC and SFC are highly effective techniques for resolving the enantiomers of 4-(2-phenoxypropanoyl)morpholine. The choice between them often depends on the specific goals of the laboratory.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.org]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. omicsonline.org [omicsonline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ymc.co.jp [ymc.co.jp]
- 13. hplc.today [hplc.today]
- 14. selvita.com [selvita.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Routes for 4-(2-Phenoxypropanoyl)morpholine
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Profile: 4-(2-phenoxypropanoyl)morpholine (Target) is a functionalized amide featuring an aryloxy ether linkage and a morpholine ring. Such structural motifs are highly prevalent in medicinal chemistry, particularly in the development of PPAR modulators and novel agrochemicals.
As a Senior Application Scientist, I have evaluated the synthetic landscape for this molecule. Choosing the optimal synthesis route requires balancing atom economy, reagent cost, scalability, and purification demands. This guide objectively benchmarks three primary synthetic pathways—Direct Amidation, Acid Chloride Acylation, and Williamson-type Etherification—providing mechanistic causality and self-validating protocols for each.
Benchmarking Overview: Route Comparison
To facilitate route selection based on your project phase (discovery vs. process scale-up), the quantitative and qualitative metrics of the three primary pathways are summarized below.
| Synthesis Route | Key Reagents | Yield Expectation | Scalability | Atom Economy | Primary Byproducts |
| Route A: Direct Amidation | EDC·HCl, HOBt, DIPEA | 80–85% | Low (Discovery) | Poor | Water-soluble urea, salts |
| Route B: Acid Chloride | SOCl2, Et3N | 85–92% | High (Process) | Excellent | HCl (neutralized to Et3N·HCl) |
| Route C: Etherification | K2CO3, Phenol | 70–75% | Medium | Moderate | KBr, H₂O |
Mechanistic Pathway Diagram
The following diagram illustrates the convergent logical relationships of the three evaluated synthetic routes.
Figure 1: Convergent mechanistic pathways for the synthesis of 4-(2-phenoxypropanoyl)morpholine.
Detailed Synthesis Routes & Self-Validating Protocols
Route A: Direct Amidation (Coupling Agent Mediated)
This route relies on the in situ activation of 2-phenoxypropanoic acid. We utilize1[1].
Causality & Mechanistic Insight: EDC·HCl is specifically chosen over DCC because its corresponding urea byproduct is highly water-soluble, allowing for a seamless aqueous workup without the need for column chromatography. HOBt is introduced to rapidly convert the initial O-acylisourea intermediate into a stable, highly reactive benzotriazole active ester. This suppresses the irreversible rearrangement to an unreactive N-acylurea. DIPEA is employed as a sterically hindered, non-nucleophilic base to neutralize the system without competing with morpholine for the electrophilic center.
Step-by-Step Protocol:
-
Charge a dry round-bottom flask with 2-phenoxypropanoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 15 minutes to initiate active ester formation.
-
Add morpholine (1.1 eq) in one portion, followed by the dropwise addition of DIPEA (2.0 eq).
-
Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). You should observe the rapid appearance of a less polar active ester spot, which steadily converts to the more polar amide product over 4–6 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM. Wash the combined organic layers with 1M HCl (to purge excess morpholine and DIPEA), followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Route B: Acid Chloride Pathway (Two-Step Scalable Acylation)
For multi-gram or kilogram campaigns, 2[2] is vastly superior due to low reagent costs and high atom economy.
Causality & Mechanistic Insight: Thionyl chloride (SOCl₂) converts the carboxylic acid into3[3]. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species, dramatically accelerating the reaction. In the subsequent acylation step, triethylamine (Et₃N) is critical; it acts as an acid scavenger for the liberated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Step-by-Step Protocol:
-
Suspend 2-phenoxypropanoic acid (1.0 eq) in toluene (0.5 M). Add a catalytic amount of DMF (0.05 eq).
-
Add SOCl₂ (1.5 eq) dropwise at room temperature. Heat the mixture to 60 °C for 2 hours.
-
Self-Validation (In-Process Control): The initial suspension will become a clear, homogeneous solution as the acid chloride forms. The cessation of gas evolution (SO₂ and HCl) serves as a visual indicator of reaction completion.
-
Concentrate the mixture under reduced pressure to rigorously remove excess SOCl₂ and toluene.
-
Redissolve the crude 2-phenoxypropanoyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
In a separate addition funnel, prepare a solution of morpholine (1.1 eq) and Et₃N (1.5 eq) in DCM. Add this dropwise to the acid chloride solution to manage the exothermic acylation.
-
Stir for 1 hour at room temperature. Quench with water, separate the layers, wash the organics with brine, dry, and concentrate.
Route C: Williamson-Type Etherification
This alternative convergent route constructs the ether linkage in the final step by reacting phenol with4[4].
Causality & Mechanistic Insight: This 5[5] requires careful base selection. Potassium carbonate (K₂CO₃) is selected as it is sufficiently basic to deprotonate phenol (pKa ~10) into a highly nucleophilic phenoxide ion, but mild enough to avoid triggering the E2 elimination of the α-bromoamide (which would yield an undesired acrylamide byproduct). DMF is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide "naked" and maximizing its Sₙ2 reactivity.
Step-by-Step Protocol:
-
Charge a flask with phenol (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and DMF (0.3 M). Stir at room temperature for 30 minutes to pre-form the phenoxide.
-
Add 4-(2-bromopropanoyl)morpholine (1.1 eq) in one single portion.
-
Heat the mixture to 60 °C and maintain stirring for 8 hours.
-
Self-Validation (In-Process Control): Aliquot a 50 µL sample, partition between EtOAc and water, and analyze the organic layer via LC-MS. The complete disappearance of the brominated starting material (which exhibits a distinct M / M+2 isotopic pattern) confirms full conversion.
-
Cool to room temperature and dilute the mixture with water (5 volumes) to precipitate the product, or extract with EtOAc if it remains an oil.
-
Wash the organic layer extensively with 1M NaOH to purge any unreacted phenol, followed by water and brine. Dry and concentrate.
Analytical Validation Standards
Regardless of the chosen route, the isolated 4-(2-phenoxypropanoyl)morpholine must be validated against the following analytical baselines:
-
LC-MS (ESI+): m/z calculated for C₁₃H₁₇NO₃[M+H]⁺ is 236.13; expect a base peak at 236.1 .
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25 – 7.32 (m, 2H, meta-Ar-H)
-
δ 6.95 – 7.02 (m, 3H, ortho/para-Ar-H)
-
δ 4.95 (q, J = 6.8 Hz, 1H, chiral α-CH)
-
δ 3.45 – 3.75 (m, 8H, morpholine CH₂ envelope)
-
δ 1.60 (d, J = 6.8 Hz, 3H, α-CH₃)
-
Conclusion & Recommendations
For discovery-stage library synthesis , Route A is highly recommended. The mild conditions and straightforward aqueous workup offset the higher reagent costs, allowing for rapid parallel synthesis. Conversely, for process chemistry and scale-up , Route B is the definitive choice. The acid chloride pathway eliminates the need for expensive coupling reagents and minimizes E-factor, provided the facility can safely handle corrosive SOCl₂ and HCl off-gassing. Route C remains a powerful alternative if the synthesis is part of a broader SAR campaign varying the phenolic headgroup.
References
1.[1] Amide bond formation: beyond the myth of coupling reagents - RSC Publishing. 1 2.[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS. 2 3.[3] CAS 122-35-0 Propanoyl chloride,2-phenoxy- - Alfa Chemistry. 3 4.[4] 4-(2-BROMOPROPANOYL)MORPHOLINE CAS#: 2620-13-5 - ppcswitch.com. 4 5.[5] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. 5
Sources
Personal protective equipment for handling 4-(2-phenoxypropanoyl)morpholine
Topic: Personal Protective Equipment & Operational Safety for Handling 4-(2-phenoxypropanoyl)morpholine[1]
Part 1: Executive Safety Assessment
Status: Niche Organic Intermediate / Pharmaceutical Precursor Primary Hazard Classification (Analogue-Based): Warning – Treat as Potential Sensitizer & Severe Eye Irritant.
In the absence of a widely published, compound-specific Safety Data Sheet (SDS) for 4-(2-phenoxypropanoyl)morpholine, this protocol adopts a Structure-Activity Relationship (SAR) safety model. We extrapolate hazards from its functional precursors: morpholine (corrosive, toxic) and 2-phenoxypropionic acid (irritant).
Critical Hazard Profile:
-
Eyes: High risk of serious damage (Category 1/2A).[2] Morpholine amides often retain the ocular toxicity of the parent amine.
-
Skin: Moderate irritation; potential for sensitization (allergic reaction) upon repeated exposure.
-
Inhalation: Aerosols/mists may cause respiratory tract irritation.[3]
-
Systemic: Harmful if swallowed (Acute Tox. 4).[4]
Part 2: Personal Protective Equipment (PPE) Protocol
Do not rely on "standard" lab PPE. This compound requires a barrier strategy against organic amides, which can permeate generic latex rapidly.
Hand Protection (Glove Selection)
-
Routine Handling (Splash Protection):
-
Material: Nitrile Rubber (Low-Modulus).
-
Minimum Thickness: 0.11 mm (4 mil).
-
Standard: EN 374 Type B.
-
Why: Nitrile provides excellent resistance to the phenoxy moiety. Latex is prohibited due to poor organic solvent resistance.
-
-
Synthesis / Immersion / Spill Cleanup:
-
Material: Silver Shield® (PE/EVAL/PE) or Viton®.
-
Why: Morpholine derivatives can act as permeation enhancers. Laminate films offer >480 min breakthrough time.
-
Eye & Face Protection[1][3]
-
Requirement: Indirect-Vented Chemical Splash Goggles.
-
Prohibited: Safety glasses with side shields are insufficient for liquid handling of this compound due to the risk of irreversible corneal opacity associated with morpholine pharmacophores.
-
Adjunct: Face shield required if pouring volumes >500 mL.
Respiratory Protection
-
Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respirator (If Hood Unavailable/Spill):
-
Type: Half-face respirator with ABEK-P3 cartridges.
-
Logic:
-
A: Organic Vapors (Phenoxy component).
-
B/K: Basic/Ammonia derivatives (Morpholine breakdown products).
-
P3: Particulate filter (if solid/dust).
-
-
Body Protection
-
Standard: Chemical-resistant lab coat (poly-cotton blend minimum; Nomex if flammability risk exists from solvents used in synthesis).
-
Footwear: Closed-toe, non-perforated leather or synthetic leather.
Part 3: Operational Workflows
Workflow A: PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and risk vector.
Workflow B: Spill Response Strategy (Do Not Flush)
Pre-requisite: Spill kit must contain Universal Absorbent Pads (polypropylene) or Vermiculite . Do not use cellulose-based absorbents if strong oxidizers are present in the matrix.
-
Isolate: Evacuate immediate area (3-meter radius).
-
Protect: Don Silver Shield gloves and ABEK respirator.
-
Contain: Dike the spill with vermiculite to prevent migration to floor drains.
-
Critical: This compound is harmful to aquatic life. Zero discharge to sewer is permitted.
-
-
Absorb: Cover liquid with absorbent pads. Allow 5 minutes for saturation.
-
Disposal: Transfer to a wide-mouth HDPE jar. Label as "Hazardous Waste: Toxic Organic Amide."
Part 4: Technical Data & Disposal
Physicochemical Properties (Estimated)
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~235.28 g/mol | Non-volatile solid or viscous oil. |
| Solubility | Low in water; High in DCM, MeOH | Use organic solvents for surface decontamination. |
| Flash Point | >110°C | Low flammability risk, but combustible. |
| Reactivity | Stable Amide | Hydrolyzes in strong acid/base to release Morpholine. |
Disposal Protocol
-
Method: High-temperature incineration.
-
Waste Stream: Halogen-free organic solvents (unless fluorinated analogs are present).
-
Verification: Confirm destruction efficiency >99.9% to prevent environmental accumulation of the phenoxy moiety.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Morpholine derivatives and Acryloylmorpholine Safety Data. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Morpholine. Retrieved from [Link]
Sources
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
